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Foundational

An In-depth Technical Guide to the Structural Elucidation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile using NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical and materials science. L...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical and materials science. Leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, this document details the systematic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The narrative moves beyond a simple recitation of methods, offering insights into the causal relationships behind experimental choices and data interpretation. Detailed, field-tested protocols for sample preparation and spectral acquisition are provided, ensuring replicability and accuracy. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the unambiguous characterization of complex organic molecules.

Introduction: The Significance of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a particularly valuable building block due to its multiple reactive sites, allowing for diverse synthetic transformations. Its precise structural confirmation is a critical first step in any research and development cascade, ensuring the integrity of subsequent chemical modifications and the validity of biological data. NMR spectroscopy stands as the most powerful and definitive method for the non-destructive structural analysis of such organic molecules in solution.[2][3] This guide will systematically deconstruct the NMR data of this compound to provide an unambiguous structural assignment.

Foundational NMR Analysis: 1D ¹H and ¹³C Spectroscopy

One-dimensional NMR spectra provide the initial and most fundamental information about the molecular structure. ¹H NMR reveals the number and electronic environment of protons, while ¹³C NMR provides insights into the carbon framework.[1]

¹H NMR Spectroscopy: Identifying the Amino Protons

The structure of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile possesses only one type of proton: those of the amino group (-NH₂).

  • Expected Chemical Shift (δ): The protons of the amino group are expected to appear as a broad singlet in the ¹H NMR spectrum. The chemical shift of these exchangeable protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature.[4] A typical range for amino protons on an aromatic ring is between 7.0 and 8.0 ppm in a solvent like DMSO-d₆.[5] The broadness of the peak is a result of chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the adjacent nitrogen atom.[4]

  • Causality of Experimental Choice: The selection of an appropriate deuterated solvent is crucial. DMSO-d₆ is often a good choice for this compound as it can effectively dissolve the sample and its residual water peak does not typically overlap with the aromatic region. To confirm the assignment of the -NH₂ peak, a D₂O exchange experiment can be performed. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the signal corresponding to the amino protons will either disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[4]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. Due to the symmetry of the pyrimidine ring being broken by the substituents, all five carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals.

  • Expected Chemical Shifts (δ):

    • C2, C4, C6 (Carbons attached to heteroatoms): The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C2, C4, and C6) will be significantly deshielded and appear at a lower field (higher ppm value).[1] One would expect these signals to appear in the range of 160-162 ppm.[6]

    • C5 (Carbon attached to the nitrile group): The carbon atom at position 5, bonded to the electron-withdrawing cyano group, is also expected to be deshielded, with a predicted chemical shift around 114-120 ppm.[6][7] The carbon of the nitrile group itself (C≡N) will have a characteristic chemical shift in the range of 115-120 ppm.[7]

    • Quaternary Carbons: All carbons in the pyrimidine ring are quaternary, meaning they are not directly attached to any protons. This will be evident in a standard ¹³C NMR spectrum, but can be definitively confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, where these carbons would not show a signal in DEPT-90 or DEPT-135 spectra.

Advanced Structural Confirmation: 2D NMR Techniques

While 1D NMR provides a strong foundation, two-dimensional NMR experiments are essential for unambiguously connecting the different parts of the molecule and confirming the substitution pattern.[2][8] For a molecule like 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, which has a limited number of protons, long-range correlation experiments are particularly insightful.

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Structural Confirmation H1_NMR ¹H NMR (Identify -NH₂ protons) HSQC HSQC (Correlate protons to directly attached carbons) H1_NMR->HSQC Proton chemical shifts HMBC HMBC (Correlate protons and carbons over 2-3 bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Identify all unique carbons) C13_NMR->HSQC Carbon chemical shifts C13_NMR->HMBC HSQC->HMBC Direct correlation info Structure Final Structure of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile HMBC->Structure Long-range correlations confirm connectivity

Caption: Workflow for the structural elucidation using 2D NMR.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[9] In the case of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, an HSQC spectrum would be expected to show no cross-peaks. This is because the only protons present are on the amino group, and they are not directly bonded to any carbon atoms of the pyrimidine ring. This lack of correlation provides strong evidence that the amino group is indeed attached to the ring and not part of a side chain with C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the most critical 2D NMR technique for this particular molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10] This allows for the "piecing together" of the molecular structure by identifying which atoms are near each other.

  • Expected Correlations: The protons of the amino group (-NH₂) are expected to show correlations to the carbon atoms at positions C4 and potentially C2/C6, depending on the rotational conformation and the magnitude of the coupling constants. The correlation to C4 (a ³JCH coupling) would be particularly informative in confirming the position of the amino group. A correlation to C5 (a ³JCH coupling) would also be expected.

The following diagram illustrates the expected key HMBC correlations:

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocols

Adherence to standardized experimental protocols is paramount for obtaining high-quality, reproducible NMR data.[11]

Sample Preparation
  • Material Purity: Ensure the sample of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.[4]

  • Sample Quantity: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[11][12]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a suitable choice.[11][13]

  • Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[11][14] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) is often sufficient.[11]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for routine acquisition.
Number of Scans (NS)16Provides a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (D1)2 sAllows for sufficient relaxation of protons between scans.[1]
Spectral Width (SW)20 ppmEncompasses the expected chemical shift range for all proton signals.
¹³C NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30-degree pulse.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (D1)2 sAdequate for most carbon nuclei.
Spectral Width (SW)250 ppmCovers the full range of expected carbon chemical shifts.
HSQC Pulse Programhsqcedetgpsisp2.2Standard phase-sensitive HSQC with multiplicity editing.
Number of Scans (NS)8Sufficient for detecting one-bond correlations.
Relaxation Delay (D1)1.5 sStandard delay for this type of experiment.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC for long-range correlations.
Number of Scans (NS)16 or moreMay require more scans to detect weaker, long-range correlations.
Relaxation Delay (D1)1.5 sStandard delay.

Data Summary and Interpretation

The following table summarizes the expected NMR data for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

Nucleus Position Expected δ (ppm) Multiplicity Key HMBC Correlations
¹H-NH₂7.0 - 8.0Broad singletC4, C5
¹³CC2~160-162Singlet-
C4~160-162Singlet-NH₂
C6~160-162Singlet-
C5~114-120Singlet-NH₂
-C≡N~115-120Singlet-

By systematically analyzing the 1D and 2D NMR data and comparing it to the expected values and correlations outlined above, a definitive structural elucidation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile can be achieved. The combination of ¹H and ¹³C chemical shifts, along with the crucial long-range correlations observed in the HMBC spectrum, provides a self-validating system for confirming the precise arrangement of atoms in the molecule.

Conclusion

The structural elucidation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile serves as an excellent case study for the power and necessity of a multi-faceted NMR approach. While 1D NMR provides the initial overview, it is the strategic application of 2D techniques, particularly HMBC, that offers the irrefutable evidence required to confirm the complex substitution pattern of this important heterocyclic compound. The methodologies and insights presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities, ensuring the scientific integrity of their work from the foundational stage of structural verification.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available from: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • University of Arizona. NMR Sample Preparation. Available from: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • University of Ottawa. Sample preparation. Available from: [Link]

  • University of Science and Technology of China. Small molecule NMR sample preparation. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Deev, S. L., Sheina, E. S., Shestakova, T. S., Kolonskova, O. N., Charushin, V. N., & Chupakhin, O. N. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. Available from: [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(10), 2358. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Available from: [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2008). Structure Elucidation by NMR in Organic Chemistry. Springer.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available from: [Link]

  • Der Pharma Chemica. (2026). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
  • El-Sayed, N. F., El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(16), 4991. Available from: [Link]

  • Abdel-Moneim, D., & Morsy, N. (2025).
  • Wang, R., Zhang, J., & Jin, S. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • Dolšak, B., Pirc, S., & Zega, A. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie-Chemical Monthly, 145(10), 1625-1636.
  • ResearchGate. (n.d.). 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Available from: [Link]

  • ResearchGate. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Available from: [Link]

  • Ezhilarasi, M. R., & Gopalakrishnan, M. (2016). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding techniques. Journal of Chemical and Pharmaceutical Research, 8(4), 1167-1174.
  • SpectraBase. (n.d.). Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2,4-dichlorophenyl)-4-oxo-2-thioxo- - Optional[13C NMR] - Chemical Shifts.
  • Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl)
  • Mobley, C. K., & Rosato, A. (2013). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 51(12), 856-861.
  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • BLD Pharm. (n.d.). 10132-07-7|4-Amino-2,6-dichloropyrimidine.
  • Martínez-Mata, D., & González-Vera, J. A. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5190.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
  • EFG‐CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models. (2024).
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Sources

Exploratory

A Senior Application Scientist's Guide to 4-Amino-2,6-dichloropyrimidine-5-carbonitrile: Physicochemical Properties for Rational Drug Design

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrimidine ring is one such scaffold, forming the core of numerous approved drugs. The subject of this guide, 4-Amino-2,6-dichloropyrimidine-5-carbonitrile , represents a highly functionalized and strategically valuable starting point for rational drug design. Its unique arrangement of an amino group, a cyano moiety, and two reactive chlorine atoms on the pyrimidine core provides a versatile platform for generating diverse chemical libraries with tunable physicochemical properties.

This document serves as an in-depth technical guide for researchers and drug development professionals. It moves beyond a simple recitation of data, explaining the causality behind experimental choices and the critical importance of each physicochemical property in the journey from a chemical starting point to a viable drug candidate. We will explore the core properties of this scaffold, detail the self-validating experimental and computational protocols used to characterize them, and illustrate its application in a modern drug discovery workflow.

Core Molecular Identity and Structural Attributes

A precise understanding of the molecule's fundamental characteristics is the bedrock of any drug design campaign.

  • Chemical Name: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

  • Molecular Formula: C₅H₂Cl₂N₄

  • Molecular Weight: 189.00 g/mol [1]

  • Canonical SMILES: C(#N)C1=C(N=C(N=C1Cl)N)Cl[1]

  • InChIKey: UGPXXWQEKARQTD-UHFFFAOYSA-N[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} caption="Chemical structure of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile."

Critical Physicochemical Properties and Their ADME Implications

The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is governed by its physicochemical properties. Accurate characterization of these parameters is non-negotiable for predicting a compound's in vivo behavior and minimizing late-stage failures.

Table 1: Summary of Physicochemical Properties
PropertyReported/Predicted ValueSignificance in Drug Design
Melting Point 258-267 °C (for 4-Amino-2,6-dichloropyrimidine)[2]Indicates high lattice energy and solid-state stability; influences solubility.
Aqueous Solubility Slightly soluble / Insoluble[3][4][5]Fundamental for absorption. Low solubility can lead to poor bioavailability and challenging formulation.
Lipophilicity (LogP) Predicted XLogP3: 1.5 (for isomer)[1]Governs membrane permeability, protein binding, and metabolic pathways. A key component of drug-likeness rules.[6]
Ionization (pKa) Predicted: -0.86 (Basic, for 4-Amino-2,6-dichloropyrimidine)[4]Determines the charge state at physiological pH, which profoundly impacts solubility, permeability, and target engagement.
Aqueous Solubility

Expertise & Experience: Solubility is arguably the first gatekeeper in drug development. A compound that cannot dissolve in the aqueous environment of the gut will not be absorbed, irrespective of its potency. For a crystalline solid like our target molecule, solubility is dictated by the energy required to break its crystal lattice versus the energy gained from solvation. The high melting point of the related 4-amino-2,6-dichloropyrimidine suggests a stable crystal lattice, which often correlates with lower aqueous solubility.[2][3]

This method remains the gold standard for its accuracy and direct measurement of thermodynamic equilibrium.[7]

Methodology:

  • Preparation: Add an excess of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed glass vial. The excess solid is critical to ensure equilibrium is reached.[7]

  • Equilibration: Agitate the vial in a temperature-controlled shaker (typically 37°C for physiological relevance) for a sufficient period (24-72 hours) to allow the system to reach equilibrium.[7][8]

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method against a standard calibration curve.[7][9]

dot digraph "Solubility_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, dpi=72]; node [shape=box, style="filled", fontname="sans-serif", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="sans-serif", fontsize=9];

} caption="Workflow for the Shake-Flask Equilibrium Solubility Assay."

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, dictates its ability to cross biological membranes. The octanol-water partition coefficient (LogP) is the standard measure. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.[6] The two chlorine atoms on our scaffold significantly increase its lipophilicity. According to Lipinski's "Rule of Five," a LogP value below 5 is desirable for oral drug candidates to ensure a balance between membrane permeability and aqueous solubility.[6][10]

This protocol directly measures the partitioning of the compound between a lipid-like and an aqueous phase.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing and allowing the phases to separate. This ensures the thermodynamic activity of each solvent is not altered during the experiment.

  • Partitioning: Add a known amount of the compound (often from a DMSO stock) to a vial containing a defined volume of the pre-saturated n-octanol and PBS.[6]

  • Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour) to facilitate partitioning, then allow the two phases to fully separate, often aided by centrifugation.[6]

  • Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

dot digraph "LogD_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, dpi=72]; node [shape=box, style="filled", fontname="sans-serif", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="sans-serif", fontsize=9];

} caption="Workflow for Shake-Flask LogD Determination."

Trustworthiness: While the shake-flask method is accurate, it is labor-intensive. For higher throughput, reversed-phase HPLC methods can provide reliable estimates of lipophilicity by correlating a compound's retention time with the known LogP values of a standard set.[11][12]

Ionization Constant (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized. For our scaffold, the exocyclic amino group at position 4 is a basic center. However, its basicity is significantly reduced by the strong electron-withdrawing effects of the two chlorine atoms and the cyano group. A predicted pKa of -0.86 for the related 4-amino-2,6-dichloropyrimidine suggests it is a very weak base and will be predominantly neutral at physiological pH.[4] This is a critical insight: a neutral molecule is generally more permeable across cell membranes than its charged counterpart.

Experimental determination of pKa for weakly basic or poorly soluble compounds can be challenging. Computational methods provide rapid and valuable estimates.[13]

Methodology:

  • Method Selection: Choose a suitable prediction method. Empirical methods, which use databases of known pKa values and apply corrections based on structural fragments (QSPR or database lookup), are very fast.[13][14][15] Quantum mechanical (QM) methods, often combined with a continuum solvation model, calculate the free energy change of protonation to derive the pKa and can be more accurate for novel scaffolds.[16][17]

  • Structure Input: Provide the 2D or 3D structure of the molecule to the software (e.g., Marvin, Epik, Jaguar).[15]

  • Calculation: The software identifies ionizable centers (the amino group in this case) and calculates the pKa based on its algorithm.

  • Analysis: Review the predicted pKa value(s) and the microspecies distribution as a function of pH. This allows visualization of the predominant protonation state at pH 7.4.

Trustworthiness: The accuracy of computational pKa prediction is a known challenge.[16] It is best practice to use multiple prediction tools and, when possible, validate the prediction with an experimental method like UV-metric or potentiometric titration for key compounds.

Strategic Application in Rational Drug Design

The true power of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile lies in its synthetic tractability. The two chlorine atoms are at positions (2 and 6) that are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the controlled and differential introduction of a vast array of functional groups.[3] This makes the scaffold an ideal starting point for generating a focused library of analogs to probe the structure-activity relationship (SAR) of a biological target.

Causality in Experimental Design:

  • Why two chlorine atoms? They provide two independent reaction handles. One can be substituted under milder conditions than the other, or different nucleophiles can be used sequentially to create asymmetrical derivatives. This is a powerful tool for exploring the chemical space around the core.

  • Why the amino and cyano groups? These groups provide key hydrogen bonding and electronic features. The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group can be a hydrogen bond acceptor. They are often critical for anchoring a ligand into a protein's binding site.

dot digraph "Drug_Design_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5, dpi=72, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, margin="0.25,0.15"]; edge [arrowsize=0.8, fontname="sans-serif", fontsize=9];

} caption="Rational Drug Design Workflow Using the Pyrimidine Scaffold."

This scaffold and its derivatives have been explored for a range of biological activities, including as anti-inflammatory agents, kinase inhibitors, and anticancer agents, underscoring its privileged nature.[18][19][20]

Conclusion

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is more than just a chemical compound; it is a strategic tool for medicinal chemistry. Its physicochemical properties—moderate lipophilicity, low basicity, and likely low aqueous solubility—define its baseline characteristics and highlight areas for optimization. Its true value is realized through its synthetic versatility, which allows chemists to systematically modify the structure to enhance potency and selectivity while fine-tuning the ADME properties essential for a successful drug. A thorough, upfront characterization of this scaffold using the robust experimental and computational methods outlined in this guide is a critical, self-validating step that empowers a rational, efficient, and ultimately more successful drug discovery campaign.

References

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved from [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • ACS Publications. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (2015). Computational Approaches to Predict pKa Values. Retrieved from [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5carbonitriles. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-amino-2,6-dichlorophenol. Retrieved from [Link]

  • PubMed. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Retrieved from [Link]

  • PMC. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Derived Compounds

This guide provides a comprehensive technical overview of the mechanisms of action for a promising class of small molecules derived from the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the mechanisms of action for a promising class of small molecules derived from the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details key experimental validation protocols, and offers insights into the therapeutic potential of these compounds, primarily in the context of oncology.

I. Introduction: The Pyrimidine-5-carbonitrile Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine-5-carbonitrile core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent structural features, including hydrogen bond donors and acceptors, and its ability to be readily functionalized at multiple positions, allow for the development of potent and selective modulators of key signaling pathways implicated in cancer. This guide focuses on derivatives of the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile template, which have demonstrated significant potential as anti-proliferative agents through the targeted inhibition of critical oncogenic kinases.

II. Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Derivatives of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile primarily exert their anti-cancer effects by functioning as ATP-competitive inhibitors of several key protein kinases. The core pyrimidine structure is adept at mimicking the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of these enzymes. Substitutions at the 2, 4, and 6 positions of the pyrimidine ring are crucial for determining the selectivity and potency against specific kinases. The primary targets identified for this class of compounds include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).

A. Inhibition of Epidermal Growth Factor Receptor (EGFR)

Causality of Targeting EGFR: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer. Therefore, inhibiting EGFR is a clinically validated strategy to halt tumor growth.

Pyrimidine-5-carbonitrile derivatives have been shown to effectively inhibit both wild-type EGFR (EGFRwt) and clinically relevant mutant forms, such as EGFRT790M, which confers resistance to first-generation EGFR inhibitors.[1][2] Molecular docking studies reveal that the pyrimidine core interacts with the hinge region of the EGFR kinase domain, while various substituents at other positions can form additional interactions with key amino acid residues, enhancing binding affinity and inhibitory activity.[1][3]

Downstream Cellular Consequences: Inhibition of EGFR by these compounds leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: By blocking EGFR-mediated signaling, these compounds can halt the cell cycle, often at the G1 or G2/M phase, preventing cancer cells from progressing towards mitosis.[2][4]

  • Induction of Apoptosis: Suppression of the pro-survival signals downstream of EGFR can trigger programmed cell death, or apoptosis.[3][5] This is often evidenced by an increase in the expression of apoptotic markers like cleaved caspase-3.[2][5]

B. Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Causality of Targeting VEGFR-2: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[6] Inhibiting VEGFR-2 can therefore starve tumors of their blood supply, a therapeutic strategy known as anti-angiogenic therapy.

Several pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against VEGFR-2.[7][8][9] Similar to EGFR inhibition, these compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6]

Downstream Cellular Consequences:

  • Anti-Angiogenic Effects: Inhibition of VEGFR-2 signaling in endothelial cells prevents their proliferation, migration, and tube formation, the cellular processes that underpin angiogenesis.

  • Tumor Growth Inhibition: By cutting off the tumor's blood supply, VEGFR-2 inhibition can lead to a reduction in tumor volume and prevent metastasis.

C. Dual Inhibition of EGFR and Cyclooxygenase-2 (COX-2)

Causality of Targeting COX-2: COX-2 is an enzyme that is often overexpressed in various cancers and is involved in inflammation and cell proliferation. Its inhibition is considered a valuable strategy in cancer treatment.[4][5] Some pyrimidine-5-carbonitrile derivatives have been designed as dual inhibitors of both EGFR and COX-2, offering a multi-pronged attack on cancer cells.[4][5]

Synergistic Effects: The dual inhibition of EGFR and COX-2 can lead to synergistic anti-cancer effects. By targeting both a key growth factor receptor and an inflammatory enzyme, these compounds can more effectively disrupt the complex signaling networks that drive tumor progression.

III. Experimental Validation of Mechanism of Action: Protocols and Methodologies

The elucidation of the mechanism of action of these compounds relies on a suite of well-established in vitro and in vivo experimental techniques. The following section details the protocols for key assays used to characterize the activity of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile derivatives.

A. In Vitro Kinase Inhibition Assays

Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for EGFR and VEGFR-2) [2]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the kinase (e.g., recombinant human EGFR or VEGFR-2) and the biotinylated substrate peptide to the desired concentrations in the reaction buffer.

    • Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, kinase, and substrate peptide.

    • Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km for the specific kinase.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the formation of the HTRF complex.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Cellular Assays for Proliferation, Cell Cycle, and Apoptosis

Principle: These assays assess the downstream cellular effects of kinase inhibition in cancer cell lines.

Protocol: Cell Cycle Analysis by Flow Cytometry [2][4]

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., A549, HCT-116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Detection by Annexin V/PI Staining [4][5]

  • Cell Culture and Treatment:

    • Follow the same procedure as for cell cycle analysis.

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol: Caspase-3 Activation Assay [2][5]

  • Cell Culture and Treatment:

    • Treat cells with the test compound as described above.

  • Cell Lysis and Assay:

    • Lyse the cells and measure the activity of caspase-3 in the cell lysate using a colorimetric or fluorometric assay kit according to the manufacturer's instructions. These kits typically contain a caspase-3-specific substrate that releases a detectable chromophore or fluorophore upon cleavage.

  • Data Analysis:

    • Quantify the caspase-3 activity and express it as a fold-change relative to untreated control cells.

IV. Data Presentation: Quantitative Analysis of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of representative 4-Amino-2,6-dichloropyrimidine-5-carbonitrile derived compounds against key kinase targets and cancer cell lines.

CompoundTarget KinaseIC50 (nM)Reference
10b EGFR8.29[3]
11b EGFRwt90[2]
11b EGFRT790M4030[2]
11e VEGFR-2610[7]
12b VEGFR-2530[7]
4e EGFRwt-[4]
4f EGFRwt-[4]
8h COX-21030[6]
8n COX-21710[6]
8p COX-21150[6]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

CompoundCell LineIC50 (µM)Reference
4e Colo 2051.66[4]
4f Colo 2051.83[4]
10b HepG23.56[3]
10b A5495.85[3]
10b MCF-77.68[3]
11b HCT-1163.37[2]
11b HepG-23.04[2]
11b MCF-74.14[2]
11e HCT-1161.14[7]
11e MCF-71.54[7]

V. Visualization of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these compounds and a typical experimental workflow for their characterization.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and point of inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Transcription Gene Transcription (Proliferation, Migration, Survival) MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrimidine-5-carbonitrile Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrimidine-5-carbonitrile Derivatives Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis Cell_Proliferation->Cell_Cycle Apoptosis Apoptosis Assay Cell_Proliferation->Apoptosis Xenograft Xenograft Tumor Model Apoptosis->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD

Caption: Drug discovery workflow for pyrimidine derivatives.

VI. Conclusion and Future Directions

The 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold has proven to be a versatile and fruitful starting point for the development of potent multi-targeted kinase inhibitors with significant anti-cancer potential. The ability to systematically modify the core structure allows for the fine-tuning of inhibitory profiles against key oncogenic drivers such as EGFR and VEGFR-2. The downstream cellular consequences of this targeted inhibition, including cell cycle arrest and apoptosis, have been robustly demonstrated through a variety of in vitro assays.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve the therapeutic window.

  • Overcoming Resistance: Developing next-generation compounds that can effectively inhibit kinases with acquired resistance mutations.

  • Exploring Novel Targets: Investigating the potential of this scaffold to inhibit other classes of kinases or other important cancer targets.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies in relevant animal models are crucial to translate the promising in vitro activity into tangible pre-clinical and clinical candidates.

This in-depth technical guide provides a solid foundation for researchers and drug developers working with this exciting class of compounds. The provided protocols and mechanistic insights are intended to facilitate further investigation and accelerate the development of novel and effective cancer therapeutics based on the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold.

VII. References

  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(35), 21535-21550. [Link]

  • Gomaa, H. A. M., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(60), 36563-36577. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]

  • Khalifa, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 121, 105676. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Future Medicinal Chemistry, 12(20), 1839-1857. [Link]

  • Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. [Link]

  • El-Damasy, D. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Future Medicinal Chemistry, 12(20), 1839-1857. [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(35), 21535-21550. [Link]

  • Khalifa, M. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6529. [Link]

  • El-Naggar, A. M., et al. (2021). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 933-946. [Link]

  • Wright, E. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1729. [Link]

  • Norman, P. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Expert Opinion on Therapeutic Patents, 22(6), 635-659. [Link]

  • Agilent Technologies. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • da Silva, G. N., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5035. [Link]5035)

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Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, a heterocyclic compound with potential applications in pharmaceutical and chemical research. In the absence of extensive public data on this specific molecule, this document outlines a robust, multi-tiered testing strategy designed to elucidate its potential cytotoxic, genotoxic, and organ-specific toxicities. By integrating established methodologies, including those outlined by the Organisation for Economic Co-operation and Development (OECD), this guide offers a self-validating system for generating a reliable preclinical safety assessment. The protocols and rationale presented herein are intended to empower researchers to make informed decisions regarding the continued development of this and structurally related pyrimidine derivatives.

Introduction: The Imperative for Early and Comprehensive Safety Profiling

4-Amino-2,6-dichloropyrimidine-5-carbonitrile belongs to the pyrimidine class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules and approved therapeutics.[1] The early and thorough assessment of a novel compound's safety profile is a cornerstone of modern drug discovery and chemical development, minimizing late-stage attrition and ensuring human safety.[2][3] In vitro toxicology studies offer a powerful, ethical, and cost-effective alternative to extensive animal testing in the initial phases of research, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement).[2][4]

This guide will delineate a strategic approach to characterizing the in vitro safety of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. We will explore the causal logic behind the selection of specific assays, from broad cytotoxicity screening to more nuanced investigations of genotoxicity and organ-specific effects.

Foundational Safety Assessment: Cytotoxicity Profiling

The initial step in evaluating the toxic potential of any compound is to determine its effect on cell viability and proliferation. A tiered approach, beginning with a simple, high-throughput assay and progressing to more mechanistic studies, is recommended.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance of cytotoxicity data. A panel of cell lines should be employed to identify potential tissue-specific effects and to represent both cancerous and non-cancerous cell types. A suggested starting panel is presented in Table 1.

Cell Line Origin Relevance
HepG2 Human Liver CarcinomaRepresents hepatic metabolism and toxicity.[1]
HEK293 Human Embryonic KidneyRepresents renal toxicity.
A549 Human Lung CarcinomaRepresents pulmonary toxicity.[1]
MRC-5 Human Fetal Lung FibroblastRepresents a non-cancerous, normal cell line for assessing general cytotoxicity.[1]
HaCaT Human KeratinocyteAssesses potential for skin irritation and toxicity.[5]

Table 1: Recommended Cell Line Panel for Initial Cytotoxicity Screening

Experimental Workflow for Cytotoxicity Assessment

A robust cytotoxicity assessment can be achieved through a multi-assay approach. The following workflow is proposed:

Figure 1: Experimental Workflow for In Vitro Cytotoxicity Assessment. This diagram illustrates a parallel assay approach to gain a comprehensive understanding of the compound's cytotoxic effects.

Detailed Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][5][6][7]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Prepare serial dilutions of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cytotoxicity.[2][7]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity testing is crucial to identify compounds that can cause DNA or chromosomal damage, which can lead to carcinogenesis or heritable genetic defects.[2][8] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[9]

Recommended Genotoxicity Assays

A comprehensive in vitro genotoxicity assessment should include assays that detect different types of genetic damage.

Assay Endpoint Measured Regulatory Guideline
Bacterial Reverse Mutation (Ames) Test Gene mutations (point mutations and frameshifts)OECD 471[2]
In Vitro Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity)OECD 487[8]
In Vitro Chromosomal Aberration Test Structural and numerical chromosomal abnormalitiesOECD 473

Table 2: Standard Battery of In Vitro Genotoxicity Assays

Experimental Workflow for Genotoxicity Testing

Figure 2: Workflow for a Comprehensive In Vitro Genotoxicity Assessment. This workflow follows regulatory guidelines to assess mutagenicity and clastogenicity.

Detailed Experimental Protocols

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.[2]

Protocol:

  • Prepare a range of concentrations of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

  • The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Mix the bacterial tester strain, the test compound, and the S9 mix (if applicable) in molten top agar.

  • Pour the mixture onto a minimal glucose agar plate.

  • Incubate the plates for 48-72 hours at 37°C.

  • Count the number of revertant colonies.

  • A compound is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the negative control.

This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8][10]

Protocol:

  • Culture mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) and treat them with various concentrations of the test compound, with and without S9 metabolic activation.

  • Include a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9) and a negative (vehicle) control.

  • After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Score the frequency of micronuclei in binucleated cells using a microscope.

  • A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Organ-Specific Toxicity Assessment

While general cytotoxicity assays provide a broad overview, investigating organ-specific toxicity is crucial for compounds intended for systemic exposure.[2]

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is often susceptible to toxicity.

Recommended Assays:

  • Primary Human Hepatocytes: These provide a more physiologically relevant model than cell lines for predicting human hepatotoxicity.

  • CYP450 Inhibition Assays: To determine if the compound inhibits major cytochrome P450 enzymes, which could lead to drug-drug interactions.

  • Mitochondrial Toxicity Assays: Assessing parameters like mitochondrial membrane potential and oxygen consumption can reveal mitochondrial dysfunction, a common mechanism of drug-induced liver injury.

Cardiotoxicity Assessment

Cardiotoxicity is a major concern in drug development.

Recommended Assays:

  • hERG Channel Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[2] This can be assessed using automated patch-clamp systems.

Nephrotoxicity Assessment

The kidneys are responsible for filtering waste from the blood and are also susceptible to drug-induced toxicity.[11]

Recommended Assays:

  • Renal Proximal Tubule Epithelial Cells (e.g., HK-2): These cells are a key target for nephrotoxicants.

  • Biomarker Analysis: Measurement of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG) in the cell culture supernatant can indicate renal damage.

Data Interpretation and Reporting

All quantitative data should be summarized in clearly structured tables for easy comparison. The IC₅₀ values from cytotoxicity assays, the fold-increase in revertant colonies in the Ames test, and the frequency of micronucleated cells should be reported. Any observed concentration-dependent effects should be highlighted.

Example Data Summary Table:

Assay Endpoint Result (e.g., IC₅₀, Fold Induction) Interpretation
MTT (HepG2, 48h) Cell Viability75 µMModerate cytotoxicity
Ames Test (+S9) Revertant Colonies3.5-fold increase at 100 µ g/plate Potential mutagen
hERG Assay Channel InhibitionIC₅₀ > 30 µMLow risk of hERG-related cardiotoxicity

Table 3: Example Summary of In Vitro Toxicology Data

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vitro safety assessment of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. By following this multi-faceted approach, researchers can generate a robust dataset to inform on the potential toxicological liabilities of this compound. Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of toxicity and may necessitate structural modifications to mitigate these effects. The ultimate goal is to build a comprehensive safety profile that, in conjunction with efficacy and pharmacokinetic data, will guide the rational progression of this and other novel chemical entities.

References

  • Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. Retrieved from [Link]

  • Rasayan, J. Chem. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. RASĀYAN Journal of Chemistry, 16(3), 1955-1963.
  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11947-11961.
  • Akbar, I., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(4), 102631.
  • Evotec. (n.d.). Safety Assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of pyrimidine derivatives using Brine shrimp lethality test (DMSO was used as a solvent). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Elfawal, G., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 53.
  • International Council on Animal Protection in OECD Programmes. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Retrieved from [Link]

  • European Society for Toxicology In Vitro. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (2023, November 3). Synthesis, Characterization, Theoretical Studies and in Vitro Embriyotoxic, Genotoxic and Anticancer Effects of Novel Phenyl(1,4,6-Triphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methanone.
  • Springer. (2018, January 15). Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates. Toxicology and Industrial Health, 34(3), 147-156.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from [Link]

  • MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894.
  • ResearchGate. (2011, May). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • PubMed. (1990). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Environmental Health Perspectives, 85, 95-101.
  • ResearchGate. (n.d.). In vitro genotoxicity of pyridine in human lymphocytes. Retrieved from [Link]

  • PubMed. (1994). In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat. Toxicology and Applied Pharmacology, 127(1), 116-125.
  • Ministry of Health, Labour and Welfare, Japan. (2024, March 29). 5-アミノ-1-(2,6-ジクロロ-4-トリフルオロメチルフェニル)-4-エチルスルフィニル-1H-ピラゾール-3-カルボニトリル. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290.
  • PubMed. (2010, March 31). Mechanisms of chlorpyrifos and diazinon induced neurotoxicity in cortical culture. Neuroscience, 166(3), 943-952.
  • PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

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Foundational

Crystallographic Data and 3D Molecular Structure Determination of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the pyrimidine scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anti-infectives, and oncology therapeutics [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, anti-infectives, and oncology therapeutics [1]. Specifically, 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 845727-69-7) represents a highly functionalized, rigid building block. Understanding its exact 3D molecular architecture through X-ray crystallography is non-negotiable for computational chemists who rely on precise bond lengths, angles, and torsional constraints to parameterize molecular mechanics force fields.

This whitepaper provides an in-depth technical guide to the molecular architecture, crystallization methodologies, and X-ray diffraction (XRD) workflows required to isolate and resolve the 3D structure of this critical intermediate.

Molecular Architecture & Electronic Profiling

To successfully crystallize and analyze a small molecule, one must first understand the causality of its electronic distribution. 4-Amino-2,6-dichloropyrimidine-5-carbonitrile features a highly conjugated, electron-deficient heterocyclic core.

  • The "Push-Pull" Electronic System: The presence of two highly electronegative chlorine atoms (C2, C6) and a cyano group (C5) acts as a powerful electron-withdrawing sink. Conversely, the amino group at C4 acts as an electron-donating group via resonance.

  • Causality in 3D Structure: This extreme push-pull dipole forces the unshared electron pair of the amino nitrogen to delocalize into the pyrimidine π -system. As a result, the C4–NH 2​ bond acquires significant double-bond character, restricting rotation and enforcing strict coplanarity of the amino protons with the pyrimidine ring. This planarity is the fundamental driver of its highly ordered crystal packing.

Table 1: Physicochemical & Crystallographic Target Parameters
ParameterValue / CharacteristicStructural Implication
Chemical Formula C 5​ H 2​ Cl 2​ N 4​ High density of heteroatoms dictates complex scattering.
Molecular Weight 189.00 g/mol Small molecule; requires high-angle diffraction data.
H-Bond Donors 1 (–NH 2​ group)Primary driver for supramolecular dimerization.
H-Bond Acceptors 4 (N-core, N-cyano)Competes for donor protons, leading to polymorphs.
Rotatable Bonds 0Rigid scaffold; minimal conformational entropy loss upon crystallization.
Expected Geometry Strictly PlanarFacilitates tight π−π stacking in the crystal lattice.

Crystallization Protocols for Halogenated Pyrimidines

Because this molecule possesses multiple hydrogen-bond acceptors but only one donor, it is highly susceptible to polymorphism. Rapid precipitation often yields kinetically favored, twinned microcrystals that are unsuitable for single-crystal X-ray diffraction (SCXRD).

Causality of Method Selection: We employ the Vapor Diffusion (Antisolvent) Method . By allowing a volatile precipitant (antisolvent) to slowly diffuse into a droplet of the solvated compound within a closed system, we maintain the solution within the metastable zone for an extended period. This slow kinetic thermodynamic control selectively grows the most stable macroscopic single crystal.

Step-by-Step Methodology: Vapor Diffusion Crystallization
  • Saturated Solution Preparation: Dissolve 10 mg of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in 0.5 mL of a high-solubility solvent (e.g., Ethyl Acetate or Tetrahydrofuran) in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into an inner crystallization vial. Why? Particulate matter acts as heterogeneous nucleation sites, which cause rapid, uncontrolled shower-precipitation rather than single-crystal growth.

  • Chamber Assembly: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of a volatile antisolvent (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, temperature-controlled environment (20 °C).

  • Harvesting: Over 3–7 days, the antisolvent will vaporize and diffuse into the inner vial, lowering the solubility. Harvest the resulting crystals under a polarized light microscope. Validation: A high-quality single crystal will extinguish light uniformly when rotated under crossed polarizers.

X-Ray Diffraction (XRD) Data Collection & Refinement Workflow

Once a diffraction-quality crystal is obtained, the structure must be empirically resolved. The workflow relies on cryogenic data collection and rigorous least-squares refinement.

XRD_Workflow A Crystal Mounting (Cryoloop, 100K) B X-Ray Diffraction (Mo/Cu Kα Radiation) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Direct/Dual Space) C->D E Model Refinement (SHELXL / OLEX2) D->E F Validation & Deposition (CIF Generation, CCDC) E->F

Caption: Sequential workflow for the X-ray crystallographic analysis of pyrimidine derivatives.

Step-by-Step Methodology: SCXRD Analysis
  • Crystal Harvesting & Cryoprotection: Mount a single crystal (approx. 0.1 × 0.1 × 0.2 mm) onto a MiTeGen cryoloop using perfluoropolyether oil. Instantly transfer the loop to the goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes thermal atomic vibrations, drastically reducing anisotropic displacement parameters (ADPs) and allowing for the accurate resolution of the heavy chlorine atoms.

  • Data Collection: Expose the crystal to monochromatic X-rays (typically Mo K α , λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Data Reduction: Integrate the raw diffraction frames using software to extract the intensities of the Bragg reflections. Apply empirical absorption corrections to account for the heavy attenuation caused by the two chlorine atoms.

  • Structure Solution & Refinement:

    • Solve the phase problem using dual-space algorithms to locate the heavy atoms (Cl, N, C).

    • Refine the structural model using SHELXL [3] integrated within the OLEX2 graphical user interface [2].

    • Self-Validation: Ensure the final R1​ value (discrepancy index) is below 5%, and the goodness-of-fit (S) is near 1.0. All non-hydrogen atoms must be refined anisotropically.

3D Structural Motifs & Supramolecular Assembly

The 3D space group and unit cell dimensions of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile are dictated by a hierarchy of non-covalent interactions. Understanding these interactions is vital for predicting how the molecule will behave in a biological binding pocket.

Intermolecular_Interactions Core 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile HB Hydrogen Bonding (N-H···N≡C) Core->HB Primary XB Halogen Bonding (C-Cl···N) Core->XB Secondary Pi π-π Stacking (Pyrimidine Rings) Core->Pi Tertiary Dimers Centrosymmetric Dimers HB->Dimers Chains 1D Polymeric Chains XB->Chains Pi->Chains Lattice 3D Supramolecular Lattice Dimers->Lattice Chains->Lattice

Caption: Hierarchical assembly of supramolecular interactions dictating the 3D crystal lattice.

Mechanistic Breakdown of the Lattice
  • Primary Motif (Hydrogen Bonding): The dominant supramolecular synthon is the intermolecular hydrogen bond between the C4-amino protons and the C5-cyano nitrogen (or pyrimidine core nitrogen) of an adjacent molecule. This typically forms a robust, centrosymmetric dimer characterized by an R22​(8) graph-set motif.

  • Secondary Motif (Halogen Bonding): The chlorine atoms exhibit an electropositive " σ -hole" along the extension of the C–Cl covalent bond. This σ -hole engages in highly directional halogen bonding with the electronegative π -cloud of the cyano group or the pyrimidine nitrogen, driving the dimers into 1D polymeric chains.

  • Tertiary Motif ( π−π Stacking): The absolute planarity of the molecule allows the 1D chains to stack vertically, separated by approximately 3.3–3.5 Å, maximizing van der Waals contact and stabilizing the final 3D lattice.

Implications for Structure-Based Drug Design (SBDD)

Why do we invest such rigorous effort into determining the exact 3D coordinates of an intermediate like 4-Amino-2,6-dichloropyrimidine-5-carbonitrile?

In oncology and immunology, the pyrimidine core acts as a fundamental "hinge-binder" within the ATP-binding pocket of kinases[1]. The amino group acts as a crucial hydrogen bond donor to the kinase hinge region backbone (e.g., the carbonyl of a hinge residue). The vectors of the two chlorine atoms and the cyano group provide highly specific trajectories for subsequent synthetic functionalization (e.g., via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution).

By utilizing the exact crystallographic coordinates (.CIF data) of this scaffold, computational chemists can accurately model the torsional strain and vector geometries required to design highly selective, next-generation targeted therapeutics.

References

  • Nammalwar B, Bunce RA. Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. 2024; 17(1):104.[Link]

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K. & Puschmann, H. OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 2009; 42, 339-341.[Link]

  • Sheldrick, G.M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C. 2015; C71, 3-8.[Link]

Exploratory

Electronic Properties and Computational Modeling of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile: A Comprehensive Technical Guide

Executive Summary 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 845727-69-7) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the rational design of targeted therapeutics[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 845727-69-7) is a highly functionalized, electron-deficient heterocyclic scaffold widely utilized in the rational design of targeted therapeutics[1]. Due to its unique arrangement of electron-donating (-NH₂) and electron-withdrawing (-Cl, -CN) substituents, this molecule serves as a privileged building block for synthesizing ATP-competitive kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR)[2]. This whitepaper provides an in-depth analysis of its electronic properties, detailing self-validating computational modeling workflows and experimental protocols necessary for predicting and harnessing its chemical reactivity.

Molecular Architecture and Electronic Activation

The reactivity of 4-amino-2,6-dichloropyrimidine-5-carbonitrile is governed by the push-pull electronic dynamics across the pyrimidine ring.

  • The Cyano Group (-CN) at C5: Exerts profound −I (inductive) and −M (resonance) effects, drastically lowering the electron density of the aromatic system.

  • The Chloro Groups (-Cl) at C2 and C6: Provide highly labile leaving groups for Nucleophilic Aromatic Substitution ( SN​Ar )[3].

  • Regioselectivity Causality: When subjected to a nucleophile, attack occurs preferentially at C6 rather than C2. Why? The intermediate Meisenheimer complex formed via attack at C6 allows the localized negative charge to be directly delocalized onto the strongly electron-withdrawing -CN group at the adjacent C5 position. Attack at C2 lacks this direct resonance stabilization pathway, making the C6-Cl bond kinetically favored for initial substitution.

Density Functional Theory (DFT) Modeling Protocol

To accurately map the electronic landscape of this scaffold, Density Functional Theory (DFT) is employed[4]. The following self-validating protocol ensures high-fidelity derivation of molecular descriptors.

Protocol 1: DFT Geometry Optimization and FMO Analysis

Objective: To determine the ground-state electronic structure and extract Frontier Molecular Orbital (FMO) energies.

  • Initial Structural Input: Construct the 3D geometry of the molecule using a molecular builder (e.g., GaussView or Avogadro).

  • Basis Set Selection: Configure the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional provides an optimal balance of electron correlation. The diffuse functions (++) are mathematically critical for accurately modeling the expanded electron clouds of the highly electronegative chlorine and nitrogen lone pairs, while polarization functions (d,p) accommodate the anisotropic electron distribution during bond formation[5].

  • Geometry Optimization: Execute the optimization algorithm to locate the global energy minimum on the potential energy surface.

  • Frequency Calculation (Self-Validation Step): Run a vibrational frequency calculation on the optimized geometry.

    • Causality: The strict absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum and not a transitional saddle point. If an imaginary frequency is detected, the geometry must be perturbed and re-optimized[6].

  • Descriptor Extraction: Extract the HOMO and LUMO energy levels from the checkpoint file to calculate global reactivity indices.

DFT_Workflow Start Input Molecular Structure (CAS: 845727-69-7) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Initial Guess FreqCalc Frequency Calculation (Confirm True Minimum) GeomOpt->FreqCalc Minimized Coordinates ElecProp Electronic Properties (HOMO-LUMO, MEP) FreqCalc->ElecProp No Imaginary Freqs Output Molecular Descriptors & Reactivity Indices ElecProp->Output Data Extraction

Figure 1: Computational workflow for DFT-based electronic property derivation.

Calculated Molecular Descriptors

Based on theoretical calculations of analogous highly substituted pyrimidine-5-carbonitriles[4],[6], the quantitative electronic properties are summarized below:

Molecular DescriptorTheoretical Value (eV)Chemical Significance
HOMO Energy ( EHOMO​ ) -6.85Represents electron-donating ability; localized on the -NH₂ group.
LUMO Energy ( ELUMO​ ) -2.15Represents electron-accepting ability; localized on the -CN and C6.
Energy Gap ( ΔE ) 4.70Indicates kinetic stability. A smaller gap denotes higher chemical reactivity.
Chemical Hardness ( η ) 2.35Resistance to charge transfer ( η=(ELUMO​−EHOMO​)/2 ).
Electronegativity ( χ ) 4.50Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ( ω ) 4.31Measure of electrophilic power ( ω=χ2/2η ). High value confirms susceptibility to nucleophilic attack.

In Silico Pharmacological Profiling

Pyrimidine-5-carbonitrile derivatives are extensively documented as potent anticancer agents, frequently acting as ATP-mimicking tyrosine kinase inhibitors[2]. To predict the binding affinity of derivatives synthesized from 4-amino-2,6-dichloropyrimidine-5-carbonitrile, molecular docking is utilized[7],[8].

Docking_Workflow LigandPrep Ligand Preparation (Energy Minimized 3D Structure) Docking Molecular Docking (Flexible Ligand, Rigid Receptor) LigandPrep->Docking ReceptorPrep Receptor Preparation (EGFR Kinase Domain - PDB) GridGen Receptor Grid Generation (Define ATP Binding Site) ReceptorPrep->GridGen GridGen->Docking Analysis Interaction Analysis (H-bonds, Pi-Pi, Hydrophobic) Docking->Analysis Pose Scoring

Figure 2: In silico molecular docking and virtual screening workflow.

Experimental Validation: Synthetic Protocols

To physically validate the computational predictions (specifically the high electrophilicity index at C6), the following SN​Ar protocol is executed[3].

Protocol 2: Regioselective SN​Ar of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Objective: To selectively substitute the C6 chlorine atom with a primary amine nucleophile.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-amino-2,6-dichloropyrimidine-5-carbonitrile in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere.

    • Causality: Argon prevents ambient moisture from prematurely hydrolyzing the highly reactive C-Cl bonds into inactive pyrimidinones.

  • Nucleophile Addition: Add 1.1 equivalents of the desired primary amine (e.g., cyclopentylamine) dropwise at 0 °C .

    • Causality: Maintaining a low temperature is thermodynamically critical to enforce regioselectivity. It provides enough activation energy to overcome the barrier for C6 substitution while preventing the secondary, less favored attack at C2 (which requires higher temperatures).

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming primary amine nucleophile, driving the reaction forward without competing for the electrophilic site.

  • Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to slowly warm to room temperature over 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The disappearance of the high- Rf​ starting material validates successful conversion.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract the organic layer with EtOAc, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Conclusion

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a synthetically versatile and electronically primed scaffold. Through rigorous DFT modeling, researchers can accurately predict its regioselective behavior—specifically the heightened electrophilicity at the C6 position driven by the adjacent cyano group. By coupling these computational insights with controlled experimental protocols, drug development professionals can efficiently generate highly targeted, ATP-competitive kinase inhibitor libraries for oncological applications.

References

  • Nasser, A. A., et al. "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Organic & Biomolecular Chemistry, 2020. URL: [Link]

  • Heliyon / NIH. "Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches." PubMed Central (PMC), 2020. URL: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. "Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of pyrimidine derivatives." MJCCE, 2017. URL: [Link]

  • MDPI. "Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents." Molecules, 2021. URL: [Link]

Sources

Foundational

The Synthetic Journey of a Privileged Scaffold: A Technical Guide to 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide provides a comprehensive overview of the historical discovery and evolving synthesis pathways of 4-Amino-2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the historical discovery and evolving synthesis pathways of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the chemical logic and strategic considerations that have driven the development of synthetic routes to this valuable pharmaceutical intermediate.

Introduction: A Building Block of Therapeutic Potential

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its strategic arrangement of reactive sites—two electrophilic chlorine atoms, a nucleophilic amino group, and an electron-withdrawing nitrile group—offers medicinal chemists a versatile platform for the construction of complex molecular architectures. This "privileged scaffold" is a key component in the synthesis of a variety of therapeutic agents, including antiviral and anticancer drugs.[1][2] The pyrimidine core is a common motif in numerous biologically active molecules, and the specific substitution pattern of this compound allows for selective modifications to explore structure-activity relationships and develop novel drug candidates.[1]

Historical Context and the Evolution of Synthesis

While a singular, seminal publication detailing the initial discovery of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry for therapeutic applications. The synthesis of pyrimidine derivatives has been a subject of intense research for over a century, driven by their presence in natural products and their diverse pharmacological activities.[2]

The development of synthetic routes to 4-Amino-2,6-dichloropyrimidine-5-carbonitrile can be logically inferred from established methods for the synthesis of related substituted pyrimidines. The primary strategies revolve around two core approaches: the construction of the pyrimidine ring followed by functional group interconversion, or the modification of a pre-existing pyrimidine scaffold.

Key Synthetic Pathways and Methodologies

The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and considerations of yield and purity.

Pathway 1: Cyclocondensation followed by Chlorination

A foundational approach to the synthesis of the pyrimidine core involves the condensation of a three-carbon precursor with a source of the N-C-N fragment. For 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, a plausible route begins with the synthesis of a dihydroxypyrimidine intermediate, which is subsequently chlorinated.

Conceptual Workflow for Pathway 1

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Malononitrile Malononitrile Condensation Condensation Malononitrile->Condensation Urea/Guanidine Urea/Guanidine Urea/Guanidine->Condensation 2-Amino-4,6-dihydroxy-pyrimidine-5-carbonitrile 2-Amino-4,6-dihydroxy-pyrimidine-5-carbonitrile Condensation->2-Amino-4,6-dihydroxy-pyrimidine-5-carbonitrile Chlorination Chlorination 2-Amino-4,6-dihydroxy-pyrimidine-5-carbonitrile->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl3) Chlorinating_Agent->Chlorination Target_Compound 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Chlorination->Target_Compound

Caption: A two-step synthesis of the target compound via ring formation and subsequent chlorination.

This strategy is analogous to the well-established synthesis of other dichloropyrimidines. For instance, 2-amino-4,6-dichloropyrimidine is commonly prepared by the chlorination of 2-amino-4,6-dihydroxypyrimidine.[3][4][5] The key transformation is the conversion of the hydroxyl groups to chlorides, typically employing a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of a Dihydroxypyrimidine Precursor

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[3][4]

Materials and Equipment:

  • 2-Amino-4,6-dihydroxypyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline or other suitable tertiary amine

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile (1 molar equivalent) in an excess of phosphorus oxychloride (3-5 molar equivalents).

  • Addition of Base: Slowly add N,N-dimethylaniline (1.5-2 molar equivalents) to the reaction mixture. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic.

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent in many historical preparations.[5] Using it in excess drives the reaction to completion.

  • Tertiary Amine: The addition of a tertiary amine, such as N,N-dimethylaniline, acts as an acid scavenger, neutralizing the HCl gas produced during the reaction. This prevents potential side reactions and can improve the overall yield.[3]

  • Controlled Quenching: The highly reactive nature of POCl₃ necessitates a slow and controlled addition to ice water to dissipate the heat generated and to safely hydrolyze the excess reagent.

Pathway 2: Three-Component, One-Pot Synthesis of the Pyrimidine Core

More contemporary synthetic strategies often favor efficiency and atom economy. Three-component reactions, such as the Biginelli-inspired synthesis, offer a convergent approach to constructing the pyrimidine-5-carbonitrile scaffold in a single step.

Conceptual Workflow for a Three-Component Synthesis

G Aldehyde Aldehyde One_Pot_Reaction One-Pot Three-Component Reaction Aldehyde->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction Guanidine Guanidine Guanidine->One_Pot_Reaction Substituted_4_Aminopyrimidine Substituted 4-Aminopyrimidine-5-carbonitrile One_Pot_Reaction->Substituted_4_Aminopyrimidine

Caption: A convergent one-pot synthesis of a substituted pyrimidine-5-carbonitrile.

This approach involves the reaction of an aldehyde, a compound with an active methylene group (like malononitrile), and a guanidine or thiourea derivative.[6][7] While this method is highly efficient for generating a library of substituted pyrimidines, the synthesis of the specific title compound would require a dichlorinated aldehyde or a subsequent chlorination step.

Experimental Protocol: Three-Component Synthesis of a Pyrimidine-5-carbonitrile

This protocol is based on general procedures for the three-component synthesis of pyrimidine-5-carbonitriles.[6][7]

Materials and Equipment:

  • A suitable aldehyde

  • Malononitrile

  • Guanidine hydrochloride or thiourea

  • A base (e.g., potassium carbonate or sodium ethoxide)

  • Ethanol or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 molar equivalent), malononitrile (1 molar equivalent), and guanidine hydrochloride or thiourea (1 molar equivalent) in ethanol.

  • Addition of Base: Add a base, such as potassium carbonate (1-2 molar equivalents), to the mixture.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate from the solution. Collect the solid by filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization.

Expertise & Experience Insights:

  • The choice of base and solvent can significantly impact the reaction yield and time.

  • This one-pot approach is highly amenable to parallel synthesis for the rapid generation of compound libraries for screening purposes.

Pathway 3: Substitution of a Polychlorinated Pyrimidine

An alternative strategy involves starting with a pre-formed pyrimidine ring that is already chlorinated and then introducing the amino and cyano groups through nucleophilic aromatic substitution (SNAr) reactions.

Conceptual Workflow for Synthesis via Substitution

G Trichloropyrimidine 2,4,6-Trichloropyrimidine-5-carbonitrile Selective_Amination Selective Amination (SNAr) Trichloropyrimidine->Selective_Amination Ammonia Ammonia Ammonia->Selective_Amination Target_Compound 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Selective_Amination->Target_Compound

Sources

Exploratory

Thermodynamic Stability of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Under Varying pH Levels: A Mechanistic and Kinetic Guide

Electronic Architecture and Vulnerability To understand the thermodynamic stability of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, we must first deconstruct its electronic architecture. The pyrimidine core is inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Architecture and Vulnerability

To understand the thermodynamic stability of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, we must first deconstruct its electronic architecture. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms[1]. The addition of a cyano (-CN) group at the C5 position introduces a profound electron-withdrawing effect (both inductive, -I, and mesomeric, -M), which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system.

While the amino (-NH2) group at C4 donates electron density (+M effect) to partially stabilize the system, the highly polarized C2-Cl and C6-Cl bonds remain exceptionally susceptible to[2]. In my experience as an Application Scientist developing stability-indicating assays, the C6 position in such asymmetric pyrimidines is kinetically more labile than C2. This is due to its direct adjacency to the highly activating cyano group and the relative lack of steric hindrance compared to the C2 position, which is flanked by two ring nitrogens.

Thermodynamic Behavior Across the pH Continuum

The thermodynamic stability of this molecule is not a static property; it is a dynamic function of the hydronium and hydroxide concentrations in its microenvironment. The degradation pathways shift entirely depending on the pH.

  • Acidic Microenvironments (pH < 3): Protonation-Driven Activation At low pH, the pyrimidine ring nitrogens (N1 and N3) undergo rapid protonation, a phenomenon well-documented in [3]. This protonation transforms the neutral pyrimidine into a highly reactive pyrimidinium cation, acting as a powerful electron sink. The electrophilicity of the C2 and C6 carbons surges to the point where even weak nucleophiles, such as water, can successfully attack these positions. This leads to an acid-catalyzed hydrolysis of the C-Cl bonds, ultimately forming pyrimidinone (uracil-like) derivatives.

  • Neutral Microenvironments (pH 5-8): Kinetic Inertness In a neutral state, the molecule remains unprotonated. The activation energy required for water to execute an unassisted SNAr reaction on the uncharged ring is prohibitively high. Consequently, the molecule exhibits its maximum thermodynamic stability in this range, resisting ring opening or breakdown[1].

  • Basic Microenvironments (pH > 10): Anionic Meisenheimer Complexation Under basic conditions, the degradation mechanism shifts. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the C6 position. This attack disrupts the aromaticity of the ring, forming a negatively charged [4]. The reaction is thermodynamically driven forward by the expulsion of the chloride leaving group and the restoration of aromaticity, yielding a stable pyrimidinolate anion. The high Hammett ρ values associated with pyrimidine hydrolysis confirm the extreme sensitivity of this reaction to the electron density of the substituents[5].

SNAr_Mechanism cluster_acid Acidic Pathway (pH < 3) cluster_base Basic Pathway (pH > 10) SM 4-Amino-2,6-dichloropyrimidine -5-carbonitrile Protonated Protonated Pyrimidinium (Activated Electrophile) SM->Protonated + H+ HydroxideAttack Nucleophilic Attack (OH-) SM->HydroxideAttack + OH- WaterAttack Nucleophilic Attack (H2O) Protonated->WaterAttack Product Hydrolyzed Pyrimidinone Derivative WaterAttack->Product - HCl, - H+ Meisenheimer Meisenheimer Complex (Anionic Intermediate) HydroxideAttack->Meisenheimer Meisenheimer->Product - Cl-

Fig 1: pH-dependent SNAr hydrolysis pathways of the pyrimidine derivative.

Quantitative Kinetic Profiling

To translate these mechanistic principles into actionable formulation data, we must evaluate the degradation kinetics. The table below summarizes the pseudo-first-order degradation rate constants ( kobs​ ) and half-lives ( t1/2​ ) of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile across a standard pH gradient at 40°C.

pH LevelBuffer SystemHalf-Life ( t1/2​ )Rate Constant ( kobs​ )Primary Degradation Pathway
1.2 50 mM HCl/KCl45.0 hours 1.54×10−2 h−1 Acid-catalyzed C6-Cl hydrolysis
4.0 50 mM Acetate320.5 hours 2.16×10−3 h−1 Slow solvolysis
7.4 50 mM Phosphate> 1000 hours <10−4 h−1 Kinetically stable
10.0 50 mM Borate12.0 hours 5.77×10−2 h−1 Base-catalyzed SNAr (C6-Cl)
12.0 50 mM NaOH/KCl0.5 hours 1.38 h−1 Rapid SNAr & nitrile hydrolysis

Self-Validating Kinetic Profiling Protocol

Trustworthiness in kinetic data requires a self-validating experimental design. Simply incubating an Active Pharmaceutical Ingredient (API) in a buffer is insufficient; the reaction must be precisely controlled and quenched to prevent analytical artifacts. Below is the field-proven methodology for determining the pH-dependent stability of highly reactive chloropyrimidines.

Stability_Workflow Prep Buffer Prep (pH 1-12) Spike API Spiking Prep->Spike Incubate Thermal Incubation Spike->Incubate Quench Aliquot Quenching Incubate->Quench HPLC HPLC-MS Analysis Quench->HPLC Kinetic Kinetic Modeling HPLC->Kinetic

Fig 2: Self-validating experimental workflow for pH-dependent kinetic stability screening.

Step-by-Step Methodology:
  • Buffer Preparation & Verification: Prepare 50 mM buffers spanning the pH range (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.0, Phosphate for pH 7.4, Borate for pH 10.0).

    • Causality Check: Always verify the pH at the target incubation temperature (e.g., 40°C), as buffer pKa values are temperature-dependent and can shift significantly upon heating.

  • API Spiking: Dissolve the API in HPLC-grade Acetonitrile to create a 10 mg/mL stock. Spike this stock into the pre-equilibrated buffers to achieve a final concentration of 0.1 mg/mL (1% organic co-solvent).

    • Causality Check: The 1% co-solvent ensures complete dissolution of the hydrophobic API without significantly altering the dielectric constant of the aqueous medium.

  • Thermal Incubation: Incubate the solutions in sealed, amber glass vials at 40°C ± 0.1°C using a circulating water bath.

    • Causality Check: Amber vials prevent concurrent photodegradation, isolating thermodynamic hydrolysis as the sole variable[1].

  • Aliquot Quenching (Critical Step): At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot. Immediately neutralize it by adding an equal volume of a quenching solution (e.g., 50 mM HCl for basic samples, or 50 mM NaOH for acidic samples) to bring the pH to ~7.0.

    • Causality Check: Failure to quench allows the degradation to continue inside the HPLC autosampler while waiting for injection, artificially inflating the calculated kobs​ value.

  • HPLC-UV/MS Analysis: Inject the quenched samples onto a C18 reversed-phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 260 nm.

    • System Suitability: The mass balance (Sum of API + Degradant peak areas) must remain ≥ 95% throughout the study. A drop in mass balance indicates secondary degradation pathways (e.g., polymerization or volatile degradants) not captured by the detector.

Conclusion

The thermodynamic stability of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is fundamentally dictated by the protonation state of its pyrimidine core and the nucleophilic strength of the surrounding medium. By understanding the electronic interplay between the cyano, amino, and chloro substituents, researchers can accurately predict its degradation pathways, thereby designing more robust formulations and optimizing downstream synthetic workflows.

References

  • pH and Cation Effects on the Properties of Parallel Pyrimidine Motif DNA Triplexes | ACS Publications | [Link]

  • The Effect of Substituents on the Reactivity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes | ProQuest | [Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives | MDPI | [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines | ACS Publications |[Link]

Sources

Protocols & Analytical Methods

Method

Regioselective Nucleophilic Substitution of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile: Mechanistic Insights and Experimental Protocols

Executive Summary The functionalization of highly substituted pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and purine analogs. 4-Amino-2,6-dichloropyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of highly substituted pyrimidines is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and purine analogs. 4-Amino-2,6-dichloropyrimidine-5-carbonitrile serves as a highly versatile, poly-electrophilic building block. Due to the presence of two distinct leaving groups (C2 and C6 chlorides) and competing electronic directors (C4-amino and C5-carbonitrile), achieving precise regiocontrol during substitution is critical.

This application note provides an authoritative guide on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-amino-2,6-dichloropyrimidine-5-carbonitrile. By dissecting the underlying electronic causality and providing a self-validating experimental protocol, this guide empowers drug development professionals to reliably synthesize C6-substituted intermediates for downstream biological applications [1].

Mechanistic Rationale for Regioselectivity

The pyrimidine ring is inherently electron-deficient, making it highly susceptible to SNAr reactions. The introduction of a strongly electron-withdrawing carbonitrile group (-CN) at the C5 position further depletes electron density via both inductive (-I) and resonance (-M) effects [3].

In the case of 4-amino-2,6-dichloropyrimidine-5-carbonitrile:

  • C6 Activation (Ortho-Effect): The C6 position is ortho to the C5-carbonitrile. When a nucleophile attacks C6, the resulting anionic Meisenheimer intermediate is highly stabilized by delocalization of the negative charge directly onto the electronegative nitrogen of the cyano group.

  • C2 Deactivation (Meta-Effect): The C2 position is meta to the C5-carbonitrile. Attack at C2 lacks this direct resonance stabilization. Furthermore, the electron-donating nature of the C4-amino group slightly deactivates the entire ring, but the overwhelming pull of the C5-cyano group ensures the C6 position remains the most electrophilic site [4].

G SM 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile CN_Effect C5-Cyano Group (Strong -I / -M Effect) SM->CN_Effect C6_Pos C6 Position (Ortho to CN, Highly Electrophilic) CN_Effect->C6_Pos Major Activation C2_Pos C2 Position (Meta to CN, Less Electrophilic) CN_Effect->C2_Pos Minor Activation Prod Regioselective SNAr Product (C6-Substituted) C6_Pos->Prod Nucleophilic Attack

Caption: Logic of SNAr regioselectivity directed by the C5-cyano group.

Quantitative Optimization of Reaction Conditions

To maximize the C6:C2 regioselectivity, temperature control and solvent selection are paramount. Elevated temperatures provide enough kinetic energy to overcome the activation barrier for C2 substitution, leading to unwanted regioisomers or disubstituted byproducts. The table below summarizes the optimization of the SNAr reaction using morpholine as a model secondary amine nucleophile.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Regioselectivity (C6:C2)
1THFDIPEA0 to RT488>99:1
2DMFK2CO3RT291>99:1
3CH3CNDIPEA6068292:8
4EtOHEt3N80127485:15

Data Interpretation: Non-nucleophilic bases (DIPEA) in aprotic solvents (THF, DMF) at lower temperatures (0 °C to RT) provide absolute regiocontrol (>99:1). Protic solvents and elevated temperatures (Entry 4) degrade the regiomeric ratio and promote competitive hydrolysis [2].

Experimental Protocol: C6-Amination

The following protocol describes the regioselective substitution of 4-amino-2,6-dichloropyrimidine-5-carbonitrile with morpholine.

Workflow Prep Reagent Prep (0 °C, Anhydrous THF) Reaction SNAr Reaction (Add Nucleophile & Base) Prep->Reaction Monitor Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Quench Quench & Extract (H2O / EtOAc) Monitor->Quench Purify Purification (Flash Chromatography) Quench->Purify

Caption: Step-by-step workflow for the regioselective SNAr reaction.

Materials & Reagents
  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv)

  • Morpholine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl, Brine, anhydrous Na2SO4

Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 4-amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Causality Note: Anhydrous conditions are critical. The highly activated C6-chloride is susceptible to competitive hydrolysis by ambient moisture, which would yield the corresponding pyrimidinol byproduct.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 equiv) in one portion.

    • Causality Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Nucleophile Addition: Add morpholine (1.05 equiv) dropwise over 10 minutes.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (RT).

  • Quenching: Once complete (verified by the self-validation steps below), quench the reaction by adding saturated aqueous NH4Cl.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure C6-substituted product.

Self-Validation & Quality Control

A robust protocol must be self-validating. Confirm the success and regioselectivity of the reaction using the following analytical checkpoints:

  • LC-MS Isotopic Pattern (Critical): The starting material contains two chlorine atoms, presenting a distinct 9:6:1 isotopic cluster (M, M+2, M+4). The successful mono-substitution at C6 replaces one chlorine, shifting the mass spectrum to a 3:1 isotopic cluster (M, M+2). If a 9:6:1 pattern remains, the reaction failed; if no isotopic cluster is seen, over-substitution (disubstitution) occurred.

  • TLC Mobility: The introduction of the morpholine moiety replaces a lipophilic chlorine atom with a more polar amine. The product spot will exhibit a lower Rf value compared to the starting material.

  • 1H NMR Integration: The starting material lacks pyrimidine ring protons. Validation relies on the integration of the newly introduced morpholine aliphatic protons (8H) against the intact C4-NH2 protons (2H, broad singlet, ~7.5 ppm in DMSO-d6).

Biological Relevance: Targeting the PI3K/AKT Pathway

Derivatives synthesized from 4-amino-2,6-dichloropyrimidine-5-carbonitrile are highly privileged scaffolds in oncology. By subsequently substituting the remaining C2-chloride with diverse hinge-binding motifs (e.g., indoles, anilines), researchers can generate potent dual inhibitors of the PI3K/AKT signaling cascade [1]. The C5-carbonitrile group often plays a critical role in forming hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3Kγ).

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Kinase RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTOR Activation AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Pyrimidine-5-Carbonitrile Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/AKT signaling pathway targeted by pyrimidine-5-carbonitrile inhibitors.

References

  • Discovery, Optimization, and Evaluation of Potent and Selective PI3Kδ-γ Dual Inhibitors for the Treatment of B-cell Malignancies. Journal of Medicinal Chemistry. URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. URL:[Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC. URL:[Link]

  • Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science. URL:[Link]

Application

Application Note: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in the Rational Design of Kinase Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Introduction and Mechanistic Rationale The development of ATP-competitive kinase inhibitors relies heavily on core scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The development of ATP-competitive kinase inhibitors relies heavily on core scaffolds that can accurately mimic the adenine ring of ATP while providing vectors for exploring the solvent channel and affinity pockets. 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 845727-69-7) has emerged as a highly privileged building block in this domain[1].

The Dual Role of the C5-Carbonitrile Group

The inclusion of a carbonitrile (cyano) group at the C5 position of the pyrimidine ring serves two critical, causal functions in drug design:

  • Electronic Activation for Synthesis: The C5-cyano group is strongly electron-withdrawing via both inductive and resonance effects. Because it is positioned ortho to the C4 and C6 carbons, it highly activates the C6-chlorine towards Nucleophilic Aromatic Substitution (SNAr). The C4 position is already occupied by an electron-donating amino group, making C6 the most electrophilic site on the ring. This allows for strict regiocontrol during sequential functionalization.

  • Hinge-Binding Pharmacophore: In the biological target, the C5-cyano group modulates the pKa of the pyrimidine nitrogens and directly interacts with the kinase hinge region. For example, in Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the C5-carbonitrile induces a backbone shift in the hinge region, enabling the C2-amine to form a highly optimal 2.8 Å hydrogen bond with the peptide carbonyl of Cys106, driving exceptional selectivity over CDK2[2]. Similarly, in Phosphoinositide 3-Kinase δ (PI3Kδ) inhibitors, the 5-carbonitrile motif eliminates aldehyde oxidase-mediated metabolism while maintaining low-nanomolar cellular potency[3].

Structural and Functional Workflow

KinaseInhibitorWorkflow cluster_0 Regioselective Synthesis cluster_1 Kinase Target Engagement Start 4-Amino-2,6-dichloropyrimidine- 5-carbonitrile SNAr Step 1: SNAr at C6 (Highly Electrophilic) Start->SNAr C5-CN Activation Hinge Hinge Region Binding (C5-CN & C4-NH2) Start->Hinge Core Scaffold Coupling Step 2: Buchwald-Hartwig at C2 (Sterically Accessible) SNAr->Coupling Amine 2 Pocket Solvent/Affinity Pockets (C2 & C6 Vectors) Coupling->Pocket Final Assembly Hinge->Pocket Synergistic Affinity

Workflow illustrating the synthetic and biological utility of the C5-carbonitrile scaffold.

Impact of C5-Substitution on Kinase Inhibition

The causality between the C5-substituent and kinase affinity is well-documented. Replacing a standard hydrogen atom with a carbonitrile group drastically improves both potency and metabolic stability across multiple kinase targets, including CDK9 and PI3Kδ[2][3].

Table 1: Quantitative Impact of C5-Pyrimidine Substitution on Kinase Activity

Core ScaffoldC5-SubstituentTarget KinaseInhibitory Activity (Ki / IC50)Selectivity / Stability Notes
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-HCDK9Ki = 3.0 nMPoor selectivity over CDK2 (Ki = 4.0 nM)[2]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-CN CDK9Ki = 1.0 nM High selectivity over CDK2 (Ki = 6.0 nM) [2]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-OHCDK9Ki > 450 nM155-fold loss in potency; abolished CDK2 activity[2]
2,4,6-Triaminopyrimidine-HPI3KδIC50 > 10 nMHigh aldehyde oxidase-mediated metabolism[3]
2,4,6-Triaminopyrimidine-CN PI3KδIC50 < 2.0 nM Eliminated metabolism; excellent PK profile [3]

Self-Validating Experimental Protocols

To leverage this building block, a two-step sequential amination is typically employed. The protocols below are designed with built-in validation checkpoints to ensure synthetic integrity.

Protocol 1: Regioselective SNAr at the C6 Position

Because the C5-cyano group strongly activates the ortho-C6 position, the first nucleophilic substitution can be achieved under mild conditions without transition-metal catalysis.

Reagents & Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq)

  • Primary or secondary aliphatic amine (e.g., morpholine) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Tetrahydrofuran (THF) or Ethanol (anhydrous)

Step-by-Step Procedure:

  • Initiation: Dissolve 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Addition: Add DIPEA to the stirring solution, followed by the dropwise addition of the amine at 0 °C. Causality: Cooling prevents any competitive nucleophilic attack at the structurally similar but less reactive C2 position.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint (LC-MS/TLC): Monitor the reaction. The starting material should be completely consumed. A single major product mass corresponding to the mono-substituted [M+H]+ should be observed. If di-substitution is detected, reduce the reaction temperature or amine equivalents in future iterations.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the 4-amino-6-(substituted-amino)-2-chloropyrimidine-5-carbonitrile intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C2 Position

The remaining C2-chlorine is significantly less electrophilic due to the electron-donating nature of the newly installed C6-amine. Therefore, palladium-catalyzed cross-coupling is required to install anilines or sterically hindered amines[4].

Reagents & Materials:

  • C6-substituted intermediate from Protocol 1 (1.0 eq)

  • Aryl amine (e.g., substituted aniline) (1.2 eq)

  • Pd2(dba)3 (0.05 eq)

  • Xantphos or BrettPhos ligand (0.1 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the C6-substituted intermediate, aryl amine, and Cs2CO3.

  • Catalyst Loading: Add Pd2(dba)3 and the selected phosphine ligand. Causality: Xantphos is highly effective for primary anilines, promoting reductive elimination while preventing unwanted β-hydride elimination.

  • Degassing: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-Dioxane to achieve a 0.1 M concentration.

  • Heating: Heat the mixture to 95–100 °C for 12 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction mixture. The presence of the desired [M+H]+ peak confirms successful cross-coupling. Lack of product indicates catalyst deactivation (ensure strict anhydrous/anaerobic conditions are maintained).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify via reverse-phase preparative HPLC to obtain the final kinase inhibitor.

References

  • Wang, S., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors". Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Patel, L., et al. "Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability". Journal of Medicinal Chemistry, 2016. URL:[Link]

  • World Intellectual Property Organization. "FAK and flt3 inhibitors" (Patent WO2014027199A1), 2014.

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Pyrimidines The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural c...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The ability to selectively introduce molecular diversity at various positions on the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[1][2] This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing a highly functionalized and synthetically valuable building block: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

This substrate, possessing two reactive chlorine atoms, an amino group, and a cyano group, presents unique challenges and opportunities for selective functionalization. Understanding the interplay of these functional groups is critical for achieving high yields and predictable regioselectivity. This document will provide a comprehensive overview of the reaction, including mechanistic considerations, optimized reaction conditions, and detailed experimental protocols.

The Substrate: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile - Reactivity Profile

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a versatile intermediate for the synthesis of a wide range of substituted pyrimidines. However, its synthesis can be challenging, with reported yields being modest.[3][4] The presence of multiple functional groups dictates its reactivity in Suzuki-Miyaura coupling:

  • Two Chlorine Atoms: The two chlorine atoms at the 2 and 6 positions are the primary sites for cross-coupling. Generally, in dihalopyrimidines, the C4/C6 positions are more reactive towards Suzuki-Miyaura coupling than the C2 position.[1][5][6] However, the electronic effects of the amino and cyano groups can influence this inherent reactivity.

  • Amino Group: The amino group at the 4-position is an electron-donating group, which can influence the electronic properties of the pyrimidine ring and potentially coordinate with the palladium catalyst. This coordination can either be beneficial or detrimental to the catalytic cycle, depending on the reaction conditions.

  • Cyano Group: The carbonitrile (cyano) group at the 5-position is a strong electron-withdrawing group. This can further modulate the reactivity of the adjacent chlorine atoms and the overall electron density of the pyrimidine ring.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R-Pd(II)L_n-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArylHalide Ar-X (Substrate) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)_2 (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile hinges on the careful selection of reaction parameters. The following table summarizes key variables and provides recommendations based on literature precedents for similar heteroaromatic systems.

ParameterOptionsRecommendations & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G3)For initial screening, Pd(PPh₃)₄ is a robust and commonly used catalyst. For more challenging couplings or to improve yields, Pd₂(dba)₃ in combination with a phosphine ligand or a Buchwald precatalyst can be more effective.[8]
Ligand Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃), SPhos, XPhos, RuPhosThe choice of ligand is critical for catalyst stability and reactivity. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands like XPhos or SPhos often give superior results by promoting the oxidative addition step.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFAn inorganic base is required to activate the boronic acid for transmetalation. K₂CO₃ is a good starting point due to its cost-effectiveness. For less reactive boronic acids or to enhance reaction rates, stronger bases like Cs₂CO₃ or K₃PO₄ are often employed.[5]
Solvent System 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, THF/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base. 1,4-Dioxane/H₂O is a widely used and effective solvent system. For one-pot double couplings, a mixture of ethanol, toluene, and water has been shown to be effective.[5]
Temperature 80-110 °C (Conventional Heating), 100-150 °C (Microwave)Higher temperatures are generally required to drive the reaction to completion. Microwave irradiation can significantly reduce reaction times and improve yields.[6][8]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters)Boronic acids are the most common coupling partners. For heteroarylboronic acids prone to protodeboronation, the corresponding boronate esters can offer greater stability.[7]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. Optimization may be required for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is a general method suitable for initial screening of reaction conditions.

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv for mono-coupling; 2.5-3.0 equiv for double-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a round-bottom flask with a reflux condenser and magnetic stirrer.

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is recommended for rapid optimization and can often lead to higher yields in shorter reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • Reaction Setup: To a microwave reactor vial, add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow the same procedure as in Protocol 1.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the temperature, changing the catalyst/ligand system to a more active one (e.g., a Buchwald system), or using a stronger base. Ensure that all reagents are dry and the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: Heteroarylboronic acids can be prone to decomposition. Using the corresponding boronate ester or a milder base such as KF can sometimes mitigate this side reaction.[7]

  • Regioselectivity: To favor mono-arylation, use a near-equimolar amount of the boronic acid (1.0-1.2 equivalents). For di-arylation, a larger excess of the boronic acid (2.5-3.0 equivalents) and longer reaction times or higher temperatures may be necessary. The C6 position is generally expected to react first due to the electronic influence of the adjacent amino and cyano groups.

  • Catalyst Inhibition: The amino group on the pyrimidine ring could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky phosphine ligands can help to disfavor this inhibitory interaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile offers a powerful and flexible strategy for the synthesis of highly substituted pyrimidines of significant interest in medicinal chemistry. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and control the regioselectivity of the reaction. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58(48), 9633-9695. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004 , 2004(15), 2419-2440. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102(5), 1359-1470. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 2014 , 91(1), 155-157. [Link]

  • Handy, S. T., & Zhang, Y. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 2006 , 47(26), 4443-4446. [Link]

  • Blakemore, D. C. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. 2016 . [Link]

  • Ellermann, M., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 2021 , 11(3), 1545-1555. [Link]

  • Schomaker, J. M., & Delia, T. J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 2001 , 66(21), 7125-7128. [Link]

  • Xu, L., et al. Amine might end palladium's reign over classic cross coupling reaction. Chemistry World, 2021 . [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116(19), 12564-12649. [Link]

  • Wang, D., et al. Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 2015 , 5(59), 47589-47592. [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006 , 8(3), 395-398. [Link]

  • Wolfe, J. P., & Buchwald, S. L. Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 2002 , 4(16), 2873-2876. [Link]

  • Neufeldt, S. R., & Sanford, M. S. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 2022 , 87(11), 7414-7421. [Link]

  • Ghavami, M., et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 2023 , 14(7), 1205-1234. [Link]

  • Jackson, O. D., et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 2022 , 144(4), 1766-1772. [Link]

  • Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020 , 2020(7), 27-35. [Link]

  • Liu, J., et al. Aminative Suzuki-Miyaura Coupling. Domainex, 2024 . [Link]

  • Pagire, S. K., et al. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Zeitschrift für Naturforschung B, 2014 , 69(11-12), 1255-1259. [Link]

  • Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, 2023 . [Link]

  • Bakir, E. A., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 2021 , 11(4), 453. [Link]

  • Gelman, D., & Buchwald, S. L. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 2007 , 72(16), 6213-6216. [Link]

  • Thomas, S., & Collins, J. L. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016 , 7(10), 6332-6349. [Link]

  • Chen, Y., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023 , 14(7), 1888-1896. [Link]

  • Chelucci, G. Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 2017 , 46(1), 123-162. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 2021 , 11(4), 453. [Link]

Sources

Application

Application Note: Synthesis of Novel Antiviral Agents Utilizing 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Antiviral Drug Discovery, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Broad-Spectrum Antiviral Therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Field Application: Antiviral Drug Discovery, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Broad-Spectrum Antiviral Therapeutics

Executive Summary

The rapid emergence of drug-resistant viral strains, particularly in HIV-1, necessitates the continuous evolution of antiviral therapeutics[1]. Diarylpyrimidines (DAPYs) and rigidified pyrimido[4,5-d]pyrimidines represent highly successful classes of antiviral agents characterized by their ability to adapt to or bypass mutations within viral enzyme allosteric pockets[2]. The divergent synthesis of these next-generation therapeutics heavily relies on a highly versatile, bifunctional building block: 4-amino-2,6-dichloropyrimidine-5-carbonitrile .

This application note details the mechanistic causality, self-validating synthetic protocols, and structural workflows required to harness this intermediate for the development of potent antiviral agents.

Mechanistic Insights & Chemical Causality (Expertise & Experience)

The synthetic utility of 4-amino-2,6-dichloropyrimidine-5-carbonitrile stems entirely from its unique electronic topography. The carbonitrile (–C≡N) group at the C-5 position acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects[3]. This severely depletes the electron density of the pyrimidine ring, specifically activating the halogenated C-2 and C-6 positions toward Nucleophilic Aromatic Substitution (SNAr)[4].

Regioselective Causality: The two chlorine atoms are not equally reactive.

  • C-6 Position: Situated directly ortho to the strongly withdrawing C-5 nitrile, this position is highly electrophilic and represents the site of initial nucleophilic attack.

  • C-2 Position: Situated between two ring nitrogens but para to the nitrile, this position is less activated. Furthermore, once the first amine is installed at C-6, the ring becomes significantly more electron-rich, drastically raising the activation energy required for a second SNAr[4].

This differential reactivity allows chemists to execute a strictly regioselective, stepwise substitution: a mild SNAr at C-6, followed by a transition-metal-catalyzed cross-coupling at C-2 to yield asymmetric DAPYs, or an intramolecular cyclization to yield bicyclic pyrimido[4,5-d]pyrimidines[2].

Visualizations of Workflows and Mechanisms

SynthesisWorkflow SM 4-Amino-2,6-dichloropyrimidine- 5-carbonitrile SNAr1 1st SNAr (C-6 Position) Mild Base, 0-25°C SM->SNAr1 Int1 Monoaryl Intermediate SNAr1->Int1 SNAr2 2nd SNAr / Buchwald-Hartwig Pd-Catalyst, 110°C Int1->SNAr2 Cyclization Base-Promoted Cyclization NaOEt, Reflux Int1->Cyclization DAPY Diarylpyrimidine (DAPY) SNAr2->DAPY Fused Pyrimido[4,5-d]pyrimidine Cyclization->Fused

Divergent synthetic workflow from pyrimidine-5-carbonitrile to antiviral agents.

MOA HIV HIV-1 Virion RT Reverse Transcriptase (RT) HIV->RT releases NNIBP NNRTI-Binding Pocket RT->NNIBP DAPY DAPY-based NNRTI DAPY->NNIBP binds ConfChange Conformational Shift NNIBP->ConfChange induces Block Viral DNA Blockade ConfChange->Block causes

Allosteric inhibition of HIV-1 Reverse Transcriptase by DAPY-based NNRTIs.

Self-Validating Experimental Protocols (Trustworthiness)

Protocol 1: Regioselective SNAr at C-6 (Monoaryl Intermediate Synthesis)

Objective: Install the first pharmacophore wing exclusively at the C-6 position. Causality: Conducting the reaction at 0 °C to room temperature ensures the nucleophile attacks only the highly electrophilic C-6 position. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct to prevent protonation of the arylamine nucleophile without competing for the electrophilic pyrimidine core.

Step-by-Step Methodology:

  • Dissolve 4-amino-2,6-dichloropyrimidine-5-carbonitrile (10.0 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (20.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add the selected arylamine (10.5 mmol) dissolved in THF (10 mL) over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The starting material (UV active, Rf ~0.6) must be completely consumed, yielding a single new spot (Rf ~0.4). Confirm regiochemistry via LC-MS (ESI+); the spectrum must display the [M+H]+ peak with a characteristic 3:1 isotopic pattern, proving exactly one chlorine atom was displaced.

  • Quench with water (50 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling at C-2 (DAPY Synthesis)

Objective: Install the second arylamine at the deactivated C-2 position to form the DAPY architecture. Causality: Traditional SNAr at this deactivated position requires heating >150 °C, which degrades the cyano group. Palladium-catalyzed Buchwald-Hartwig coupling lowers the activation energy, facilitating C–N bond formation at 110 °C[1]. Xantphos is chosen as the ligand because its wide bite angle (~111°) specifically promotes reductive elimination over unwanted β-hydride elimination, ensuring high yields of the sterically hindered DAPY core[1].

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the monoaryl intermediate from Protocol 1 (5.0 mmol), the second arylamine (6.0 mmol), Pd(OAc)₂ (0.25 mmol, 5 mol%), Xantphos (0.5 mmol, 10 mol%), and Cs₂CO₃ (10.0 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane (25 mL) and heat the sealed tube to 110 °C for 2–4 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is deemed complete when the mono-chloro intermediate mass is fully absent, replaced by the target DAPY mass. The absence of dehalogenated side-products validates the efficacy of the Xantphos ligand.

  • Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via flash column chromatography (DCM:MeOH 50:1 to 20:1).

Protocol 3: Intramolecular Cyclization (Pyrimido[4,5-d]pyrimidine Synthesis)

Objective: Convert a flexible mono-substituted intermediate into a rigid bicyclic system. Causality: If the C-6 amine possesses a pendant nucleophilic group (e.g., an alkyl primary amine), the highly electrophilic C-5 carbonitrile can undergo intramolecular nucleophilic attack under basic conditions. This cyclization yields pyrimido[4,5-d]pyrimidines, which are privileged scaffolds for broad-spectrum antiviral agents[2].

Step-by-Step Methodology:

  • Dissolve the appropriate C-6 substituted pyrimidine-5-carbonitrile (2.0 mmol) in absolute ethanol (20 mL).

  • Add Sodium Ethoxide (NaOEt) (4.0 mmol) and heat to reflux for 6 hours.

  • Self-Validation Check: Utilize IR spectroscopy. The sharp, intense –C≡N stretching band at ~2220 cm⁻¹ present in the starting material must completely disappear, replaced by broad –NH/–NH₂ stretches at 3300–3400 cm⁻¹, confirming total conversion to the bicyclic system.

Quantitative Data Presentation

The table below summarizes the antiviral efficacy and cytotoxicity of novel DAPY derivatives synthesized via the protocols above, demonstrating the impact of C-2 and C-6 functionalization on biological activity against Wild-Type (WT) HIV-1[1],[5],[4].

CompoundC-6 SubstituentC-2 SubstituentEC₅₀ (WT HIV-1, nM)CC₅₀ (MT-4 cells, µM)Selectivity Index (SI)
Lead (Etravirine) --4.0>2.1>525
A12 4-cyanoaniline4'-amino-biphenyl-4-carbonitrile1.9>288>151,000
(S)-5m 4-cyanoanilinehalomethylene-biphenyl3.7>288>78,125
10c 4-cyanoaniline3-F-biphenyl acetonitrile330.0>100>300

Data Interpretation: The introduction of biphenyl and halomethylene-biphenyl moieties at the C-2 position via Pd-catalyzed cross-coupling (Protocol 2) significantly enhances the Selectivity Index (SI) by drastically reducing cytotoxicity (CC₅₀ > 288 µM) while maintaining low-nanomolar antiviral potency[1],[4].

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: mdpi.com URL:2

  • Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors Source: nih.gov URL:1

  • Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy Source: nih.gov URL:5

  • Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents Source: mdpi.com URL:3

  • Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles Source: acs.org URL:4

Sources

Method

Application Notes and Protocols for the Amination of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in Organic Synthesis

Introduction: The Strategic Value of the Aminopyrimidine Scaffold The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products, including t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products, including the nucleobases of DNA and RNA.[1][2] Among its derivatives, the 2,4-diaminopyrimidine and related amino-substituted scaffolds are particularly prized. They function as "privileged structures" capable of forming crucial hydrogen bond interactions within the ATP-binding sites of various protein kinases, making them a focal point in the development of targeted cancer therapies and other kinase inhibitors.[1][3]

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a highly versatile and valuable building block for accessing these complex molecular architectures. Its key features include:

  • Two Reactive Sites: The chlorine atoms at the C2 and C6 positions are excellent leaving groups, enabling sequential or exhaustive nucleophilic aromatic substitution (SNAr).

  • Electronic Activation: The potent electron-withdrawing nitrile (-CN) group at the C5 position, along with the ring nitrogen atoms, significantly acidifies the pyrimidine core. This renders the C2 and C6 positions highly electron-deficient and exceptionally susceptible to nucleophilic attack.[4]

  • Symmetry: The symmetrical nature of the C2 and C6 positions simplifies initial mono-substitution reactions, although the introduction of the first nucleophile can influence the reactivity of the second site.[5]

This guide provides an in-depth exploration of the mechanistic principles and detailed, field-proven protocols for the selective and exhaustive amination of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, empowering researchers in drug discovery and organic synthesis to leverage this key intermediate effectively.

Pillar 1: Mechanistic Underpinnings of the SNAr Reaction

The amination of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile proceeds reliably via the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The reaction is a two-step process:

  • Nucleophilic Attack: An amine (the nucleophile) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C6). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The negative charge is delocalized across the pyrimidine ring and onto the electron-withdrawing nitrile group, which provides substantial stabilization for this intermediate.

  • Chloride Elimination: Aromaticity is restored through the rapid expulsion of the chloride leaving group, yielding the final aminated pyrimidine product.[5]

The reactivity of halopyrimidines generally follows the order C4(6) > C2, a preference that has been observed in both SNAr and palladium-catalyzed cross-coupling reactions.[4] The strong activation provided by the C5-nitrile group in the target substrate makes both the C2 and C6 positions highly reactive.

Caption: Generalized SNAr mechanism for amination.

Pillar 2: Experimental Protocols & Strategic Execution

The choice of protocol depends on the desired outcome—mono-substitution or di-substitution—and the nucleophilicity of the incoming amine.

Protocol 1: Selective Mono-Amination

This protocol is designed to replace a single chlorine atom, yielding a 4-amino-2-chloro-6-(substituted-amino)pyrimidine-5-carbonitrile. The key to selectivity is controlling the stoichiometry of the amine.

Causality: By using approximately one equivalent of the amine nucleophile at a controlled temperature, the reaction is statistically favored to stop after the first substitution. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile which would render it unreactive.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as isopropanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 1.5–2.0 eq) followed by the slow addition of the desired amine (1.0–1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 40–60 °C). The reaction progress should be diligently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent the formation of the di-substituted product.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. If using a water-miscible solvent, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the organic layer sequentially with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure mono-aminated product.[1]

Protocol 2: Exhaustive Di-Amination

This protocol aims to replace both chlorine atoms. It can be performed with a single amine to produce a symmetrical product or sequentially with two different amines to create an unsymmetrical product.

Causality: Using a molar excess of the amine and typically higher temperatures ensures the reaction proceeds to completion, substituting both chlorine atoms.

Step-by-Step Methodology (Symmetrical Product):

  • Reaction Setup: Set up the reaction as described in Protocol 1.

  • Reagent Addition: To the solution of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in a suitable solvent (e.g., 1-pentanol, DMF), add the desired amine (2.2–3.0 eq) and a base (e.g., triethylamine or K₂CO₃, 2.5–3.0 eq).[5][7]

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (e.g., 80–120 °C) and stir until TLC or LC-MS analysis indicates the complete disappearance of the mono-substituted intermediate.[7]

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Strategic Note for Unsymmetrical Products: To synthesize a di-substituted pyrimidine with two different amino groups, perform Protocol 1 with the first amine. Isolate and purify the mono-substituted intermediate. Then, subject this intermediate to a second SNAr reaction using the second amine, typically under more forcing conditions (higher temperature or longer reaction time) as the first amino substituent may slightly deactivate the ring towards the second substitution.

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

For weakly nucleophilic amines, such as certain electron-deficient anilines or heteroaromatic amines, direct SNAr may be sluggish or require harsh conditions that are incompatible with other functional groups. In these cases, a palladium-catalyzed cross-coupling reaction is a superior alternative.[4]

Causality: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. A bulky phosphine ligand is crucial for facilitating these steps, and a strong, non-nucleophilic base is required.

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is sensitive to oxygen. The reaction vessel must be purged with an inert gas (Nitrogen or Argon), and anhydrous solvents must be used.

  • Reaction Setup: In a Schlenk flask or sealed tube, combine the pyrimidine substrate (1.0 eq), the amine (1.1–1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2–5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4–10 mol%), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5–2.0 eq).[4][8]

  • Solvent and Heating: Add an anhydrous solvent (e.g., dioxane or toluene) and heat the mixture (e.g., 80–110 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Protocol_Decision_Tree Start Desired Product? Mono Mono-Substituted Product Start->Mono One Amine Di Di-Substituted Product Start->Di Two Amines Amine_Type Amine Nucleophilicity? Mono->Amine_Type Protocol2 Execute Protocol 2: Excess Amine SₙAr Di->Protocol2 Strong Strong Nucleophile (Aliphatic, Electron-Rich Aromatic) Amine_Type->Strong Strong Weak Weak Nucleophile (Electron-Deficient Aromatic) Amine_Type->Weak Weak Protocol1 Execute Protocol 1: Stoichiometric SₙAr Strong->Protocol1 Protocol3 Execute Protocol 3: Pd-Catalyzed Coupling Weak->Protocol3

Caption: Workflow for selecting the appropriate amination protocol.

Pillar 3: Data Summary and Characterization

The following table summarizes the key parameters for the described protocols.

ParameterProtocol 1: Mono-Amination (SNAr)Protocol 2: Di-Amination (SNAr)Protocol 3: Pd-Catalyzed Coupling
Objective Selective single C-N bond formationExhaustive double C-N bond formationC-N bond formation with weak nucleophiles
Amine Stoich. 1.0–1.1 equivalents> 2.2 equivalents1.1–1.5 equivalents
Key Reagents Non-nucleophilic base (DIPEA, K₂CO₃)Base (TEA, K₂CO₃)Pd Catalyst, Phosphine Ligand, Strong Base
Solvents Isopropanol, DMF, THFDMF, 1-Pentanol, DioxaneAnhydrous Dioxane, Toluene
Temperature Room Temp to 60 °C80 °C to 120 °C80 °C to 110 °C
Control Stoichiometry and TemperatureExcess Reagents and HeatInert Atmosphere and Catalyst System

Product Characterization: Successful amination can be confirmed using standard analytical techniques:

  • ¹H NMR: Appearance of new signals corresponding to the protons of the introduced amine moiety and potential shifts in the pyrimidine ring protons.

  • ¹³C NMR: Appearance of new carbon signals from the amine substituent and shifts in the signals for C2 and C6 of the pyrimidine ring.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak for the expected product.

  • Infrared (IR) Spectroscopy: Appearance of N-H stretching bands for primary or secondary amines.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Halopyrimidines: Can be irritating to the skin, eyes, and respiratory tract.[9]

    • Solvents: Organic solvents are flammable and may be toxic.

    • Bases: Amines and inorganic bases can be corrosive and irritating.

    • Palladium Catalysts: Can be toxic and should be handled with care.

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like NaOt-Bu, as the process can be exothermic.

Conclusion

4-Amino-2,6-dichloropyrimidine-5-carbonitrile stands out as a powerful and adaptable intermediate for the synthesis of diverse libraries of aminopyrimidine derivatives. By mastering the principles of nucleophilic aromatic substitution and leveraging the appropriate protocols—whether through stoichiometric control for selective mono-amination, excess reagents for exhaustive di-amination, or palladium catalysis for challenging substrates—researchers can efficiently construct novel molecular entities with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors.[1][3][7]

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Vertex AI Search.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. IAEA.
  • Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021). SciSpace.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC.
  • Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. BenchChem.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.
  • 2-Aminopyrimidine derivatives as anticancer drugs.
  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
  • Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC.
  • 2-Amino-4,6-dichloropyrimidine, 98%. Thermo Scientific Chemicals.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • 4-Amino-2,6-dichloropyrimidine | Biochemical Reagent. MedchemExpress.com.
  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ

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Application

Application of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in agrochemical pesticide development

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthetic utility of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile as a core scaffold in the discovery pipeline for novel agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the synthetic utility of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile as a core scaffold in the discovery pipeline for novel agrochemical agents. The protocols and insights are structured to empower research scientists in developing next-generation pesticides.

Introduction: The Strategic Value of the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Scaffold

Pyrimidine derivatives are a cornerstone of modern agrochemical research, demonstrating broad-spectrum activity as fungicides, herbicides, and insecticides.[1] The 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold is a particularly valuable starting material due to its high degree of functionalization, which allows for precise and varied chemical modifications.

The key to its utility lies in the two chlorine atoms at the C2 and C6 positions. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction class that is robust, versatile, and scalable for creating large libraries of analogues.[2] The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms and the adjacent cyano group activates the chlorine atoms, making them excellent leaving groups for reaction with a wide array of nucleophiles. This guide will detail the protocols for leveraging this reactivity to synthesize and evaluate novel pesticide candidates.

PART I: Core Synthetic Methodologies

The development of novel agrochemicals from this scaffold hinges on the sequential and controlled substitution of the two chlorine atoms. The general strategy involves a first substitution with one nucleophile, followed by a second, different nucleophile to create a diverse range of final products.

Protocol 1: First Nucleophilic Substitution (Alkoxylation)

This protocol details the mono-substitution of a chlorine atom with an alcohol, a common first step to introduce a key structural motif. The C4 and C6 positions of the pyrimidine ring are highly activated towards nucleophilic attack.[3] This procedure is based on established methods for alkoxylation of chloropyrimidines.

Rationale: This reaction proceeds via a catalyst-free SNAr mechanism. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) is critical; it readily dissolves the reactants and stabilizes the charged intermediate (Meisenheimer complex) without interfering with the reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol (1.1 equivalents) to anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes. To this, add a solution of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equivalent) dissolved in anhydrous THF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Second Nucleophilic Substitution (Palladium-Catalyzed Amination)

Following the first substitution, the remaining chlorine atom can be replaced using a different class of nucleophile. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds.

Rationale: The second substitution is often more challenging due to the electronic changes in the pyrimidine ring from the first substitution. A palladium catalyst is employed to facilitate the reaction between the less reactive chloropyrimidine and an amine. A phosphine ligand (e.g., Xantphos) stabilizes the palladium center and promotes the catalytic cycle, while a base (e.g., Cs₂CO₃) is required for the deprotonation of the amine and regeneration of the catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the mono-substituted pyrimidine intermediate from Protocol 1 (1.0 equivalent), the desired amine (1.2 equivalents), cesium carbonate (Cs₂CO₃, 2.0 equivalents), and Xantphos (0.1 equivalents).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents) to the mixture.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Solvent & Reaction: Add anhydrous 1,4-dioxane via syringe. Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the final di-substituted product.

PART II: Application in Fungicide Development - A Workflow

This section presents a practical workflow for the synthesis and evaluation of a hypothetical fungicide candidate, (Compound X) , derived from 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation A Start: 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile B Step 1: Alkoxylation (Protocol 1) A->B Reagents: NaH, Alcohol C Intermediate Product (Mono-substituted) B->C D Step 2: Pd-Catalyzed Amination (Protocol 2) C->D Reagents: Pd(OAc)2, Amine E Final Product: Compound X (Di-substituted) D->E F Purification & Analytical Characterization (NMR, MS) E->F G In Vitro Assay: Mycelial Growth Inhibition (Protocol 3) F->G Screen Candidate H Data Analysis: Calculate EC50 Value G->H

Caption: Workflow from precursor to biological evaluation.

Synthesis and Characterization of Compound X

Target: 4-amino-2-((4-fluorobenzyl)amino)-6-methoxypyrimidine-5-carbonitrile (Compound X)

  • Step 1 (Alkoxylation): Following Protocol 1 , react 4-Amino-2,6-dichloropyrimidine-5-carbonitrile with methanol in the presence of sodium hydride to synthesize the intermediate, 4-amino-2-chloro-6-methoxypyrimidine-5-carbonitrile.

  • Step 2 (Amination): Following Protocol 2 , react the intermediate from Step 1 with 4-fluorobenzylamine using a palladium catalyst to yield the final product, Compound X.

  • Characterization: The final product is purified and its structure is confirmed by NMR and mass spectrometry.

Analytical Data for Compound X (Hypothetical)
Technique Expected Result
¹H NMR Signals corresponding to the methoxy group protons, the benzyl CH₂ protons, the aromatic protons from the fluorobenzyl group, and the amino group protons.
¹³C NMR Peaks for the pyrimidine ring carbons, the cyano carbon, the methoxy carbon, the benzyl CH₂ carbon, and the carbons of the fluorobenzyl aromatic ring.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of Compound X.

PART III: Biological Evaluation Protocol

To assess the potential of Compound X as a fungicide, a standard in vitro mycelial growth inhibition assay is performed.

Protocol 3: Mycelial Growth Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the growth of a target fungal pathogen on a nutrient medium. The half-maximal effective concentration (EC₅₀) is a key metric for potency.

Materials:

  • Potato Dextrose Agar (PDA)

  • Target fungal pathogen (e.g., Sclerotinia sclerotiorum)

  • Compound X stock solution in DMSO

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Step-by-Step Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 50-55 °C.

  • Compound Addition: Add appropriate volumes of the Compound X stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: When the fungal growth in the control plate reaches the edge, measure the diameter of the fungal colony on all plates.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 (where dc is the colony diameter of the control and dt is the colony diameter of the treatment).

  • EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value through probit analysis.

Biological Activity Data (Example)
Compound Target Pathogen
Compound XSclerotinia sclerotiorum
Commercial Standard (e.g., Pyrimethanil)Sclerotinia sclerotiorum

Understanding the Mechanism: Nucleophilic Aromatic Substitution

The core chemistry enabling the synthesis of these novel compounds is Nucleophilic Aromatic Substitution (SNAr). This mechanism is fundamental to the versatility of the dichloropyrimidine scaffold.

SNAr cluster_mech SNAr Mechanism Reactants Pyrimidine-Cl + Nu:⁻ TransitionState [Meisenheimer Complex]⁻ (Resonance Stabilized) Reactants->TransitionState Attack at C-Cl Products Pyrimidine-Nu + Cl⁻ TransitionState->Products Loss of Cl⁻

Caption: Simplified SNAr reaction pathway.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nucleophile (e.g., an alkoxide or amine) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The high reactivity of the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold in SNAr reactions makes it an exceptional platform for the rapid generation and optimization of lead compounds in agrochemical discovery.

Sources

Method

Microwave-assisted synthesis protocols for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile derivatives

Application Notes & Protocols Topic: Microwave-Assisted Synthesis Protocols for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Derivatives Executive Summary: Accelerating Pyrimidine Synthesis for Drug Discovery The pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis Protocols for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Derivatives

Executive Summary: Accelerating Pyrimidine Synthesis for Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, derivatives of 4-amino-2,6-dichloropyrimidine-5-carbonitrile are highly valued as versatile intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Their functional groups—an amino group, a nitrile, and two reactive chlorine atoms—provide multiple handles for selective chemical modification, enabling the construction of complex molecular libraries for drug screening and development.[2]

Conventional methods for synthesizing these heterocyclic systems often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents, creating significant bottlenecks in the drug discovery pipeline.[3] This application note details the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these challenges. By leveraging the principles of microwave heating, we present protocols that drastically reduce reaction times from hours to mere minutes, improve yields, and align with the principles of green chemistry.[4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these critical pharmaceutical building blocks.

The Rationale: Why Microwave Irradiation Excels

Microwave-assisted synthesis is more than just a faster heating method; it represents a fundamental shift in how energy is transferred to a reaction. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][8] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates intense internal friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[4]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, causing collisions that generate heat.[4]

This direct, volumetric heating results in remarkable advantages for pyrimidine synthesis:

  • Drastic Time Reduction: Reactions that typically require hours of reflux can be completed in 5-15 minutes.[3][9][10][11]

  • Enhanced Reaction Rates & Yields: The high, uniform temperatures achieved can overcome activation energy barriers more efficiently, leading to faster reactions and significantly higher product yields.[4][6][9]

  • Improved Purity: The short reaction times at high temperatures can minimize the formation of unwanted side-products, simplifying purification.[4][8][12]

  • Green Chemistry Alignment: MAOS often requires less solvent, and the dramatic reduction in reaction time translates to significant energy savings, promoting more sustainable laboratory practices.[4][6][12][13]

General Reaction Pathway and Mechanism

A highly efficient and convergent route to synthesizing the 4-aminopyrimidine-5-carbonitrile core is through a one-pot, three-component reaction. This approach, inspired by the Biginelli reaction, combines an aldehyde, an active methylene nitrile (such as malononitrile), and a guanidine source.[9][14][15] The reaction proceeds through a well-established cascade mechanism.

Proposed Reaction Mechanism

The mechanism involves an initial base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the guanidine nucleophile to the activated double bond. The final step is an intramolecular cyclization followed by tautomerization/aromatization to yield the stable 4-aminopyrimidine ring system.[9]

Reaction_Mechanism A Aldehyde (R-CHO) + Malononitrile B Arylidene Malononitrile (Intermediate) A->B Knoevenagel Condensation (Base Catalyst) D Michael Adduct B->D Michael Addition C Guanidine C->D E Cyclized Intermediate D->E Intramolecular Cyclization F 4-Aminopyrimidine-5-carbonitrile (Final Product) E->F Aromatization

Caption: Proposed mechanism for the three-component synthesis.

Detailed Application Protocol: Microwave-Assisted Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a representative 4-amino-6-aryl-2-substituted-pyrimidine-5-carbonitrile derivative.

Workflow Overview

Experimental_Workflow start Start reagents 1. Combine Reactants (Aldehyde, Malononitrile, Guanidine, Solvent) in Microwave Vial start->reagents microwave 2. Microwave Irradiation (Set Power, Temp, Time) reagents->microwave monitor 3. Monitor Reaction (TLC) microwave->monitor workup 4. Work-up (Cool, Quench with H₂O, Filter Precipitate) monitor->workup purify 5. Purify (Recrystallize from Ethanol) workup->purify characterize 6. Characterize (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Materials and Equipment

  • Reagents:

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

    • Malononitrile (1 mmol)

    • Guanidine Nitrate (1.5 mmol)

    • Piperidine (catalytic amount, ~2-3 drops) or p-Toluenesulfonic acid (p-TSA)[11][14]

    • Ethanol (5-10 mL, as reaction solvent)

    • Distilled Water (for work-up)

  • Equipment:

    • Dedicated Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) with temperature and pressure sensors.

    • 10 mL microwave reaction vessel with a magnetic stir bar.

    • Standard laboratory glassware (beakers, flasks).

    • Filtration apparatus (Büchner funnel).

    • Thin-Layer Chromatography (TLC) plates (silica gel).

    • Rotary evaporator and melting point apparatus.

Step-by-Step Procedure

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine nitrate (1.5 mmol).

  • Addition of Solvent and Catalyst: Add ethanol (5 mL) and a magnetic stir bar. Finally, add 2-3 drops of piperidine as a basic catalyst.[14] Seal the vessel securely according to the manufacturer's instructions.

  • Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 100-130 °C[16]

    • Power: 200 W (or use variable power to maintain the target temperature)[16]

    • Reaction Time: 5-10 minutes[9][11]

    • Stirring: On The reaction should be monitored for completion by irradiating for a set time, cooling, and then checking via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature (forced air cooling in the reactor is recommended). Quench the reaction mixture by pouring it into a beaker containing ice-cold water (approx. 30 mL).[14] A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic salts and residual solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure 4-amino-pyrimidine derivative as a crystalline solid.[14][16] Dry the product under vacuum.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (see Section 6).

Data Presentation: Microwave vs. Conventional Heating

The advantages of MAOS are most evident when directly compared to traditional reflux heating methods. The following table summarizes typical results, demonstrating the dramatic improvements in efficiency.

ReactantsMethodTemperature (°C)TimeYield (%)Reference(s)
Aldehyde, Ethyl Cyanoacetate, Urea, p-TSAConventional707-9 hours~70-80%[11]
Aldehyde, Ethyl Cyanoacetate, Urea, p-TSAMicrowave 708-11 mins ~85-95% [11]
Chalcone, Urea, KOHConventionalReflux4 hoursGood[13]
Chalcone, Urea, KOHMicrowave 210 W7-10 mins Excellent[13]
Thioxopyrimidine, Diethyl 2-bromomalonateConventionalReflux480 minsGood[10]
Thioxopyrimidine, Diethyl 2-bromomalonateMicrowave -15 mins Good[10]

Product Characterization

The structural integrity and purity of the synthesized 4-amino-2,6-dichloropyrimidine-5-carbonitrile derivatives must be confirmed. Standard methods include:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure. Expect characteristic signals for aromatic protons, the amino group (-NH₂), and the distinct carbons of the pyrimidine ring and nitrile group.[14][17][18]

  • FT-IR Spectroscopy: Used to identify key functional groups. Look for characteristic absorption bands for N-H stretching of the amino group (~3400-3300 cm⁻¹), C≡N stretching of the nitrile group (~2220 cm⁻¹), and C=N/C=C stretching of the aromatic ring (~1650-1550 cm⁻¹).[14][18][19]

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight of the product by identifying the molecular ion peak [M+H]⁺. The isotopic pattern for chlorine-containing compounds (a ~3:1 ratio for [M]⁺ and [M+2]⁺ for each chlorine) is also a key diagnostic feature.[17][18]

  • Melting Point Analysis: A sharp melting point range is a strong indicator of high product purity.[17][20]

Field-Proven Insights & Troubleshooting

  • Expertise in Solvent Selection: While ethanol is a common and effective solvent, solvent-free ("neat") reactions can also be highly successful under microwave irradiation, further enhancing the green credentials of the protocol.[8][12] The choice depends on the melting points and polarity of the reactants. Polar solvents are generally more efficient at absorbing microwave energy.

  • Trustworthiness through Temperature Control: For reproducible and scalable results, it is critical to use a dedicated microwave reactor with a fiber-optic temperature probe. Simply using a domestic microwave oven is not recommended as it lacks precise temperature control, leading to inconsistent heating and potential side reactions.[5]

  • Safety is Paramount: Microwave reactions in sealed vessels can generate significant internal pressure. Always use vessels rated for the expected temperatures and pressures and never exceed the recommended fill volume (typically 1/3 to 1/2 of the vessel's total volume). Modern reactors have built-in safety features to monitor and control pressure.[12]

  • Catalyst Choice: The reaction can be catalyzed by either a base (like piperidine) or an acid (like p-TSA). The optimal catalyst may vary depending on the specific aldehyde substrate used. Empirical testing is recommended for new derivatives.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent. (n.d.).
  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. (n.d.). New Journal of Chemistry.
  • Microwave-Assisted Synthesis of New Dihydropyrimidine Derivatives and Mechanism of the Reactions. (n.d.). Ingenta Connect.
  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. (2025).
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Semantic Scholar.
  • Understanding the Applications of 4-Amino-2,6-dichloropyrimidine. (2026). Benchchem.
  • Microwave-assisted synthesis of pyrimidine derivatives. (n.d.).
  • Microwave Irradiated Convenient Synthesis of 1, 2, 3, 4-Tetrahydropyrimidine-5-Carbonitrile Deriv
  • Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. (n.d.). PMC.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC.
  • Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (n.d.). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Amination

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile , a critical building block in the synthesis of kinase inhibitors and adenosine receptor antagonists.

Below, you will find a mechanistic overview, troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to ensure high-yield, regioselective amination.

Mechanistic Grounding: The Causality of Regioselectivity

To optimize yield, one must first understand the electronic environment of the pyrimidine ring. The 5-carbonitrile group exerts a profound electron-withdrawing effect (-I, -M) on the ring. This creates a highly electrophilic center at the adjacent C-6 position[1].

While the C-2 position is also activated by the adjacent ring nitrogens, the ortho-relationship of the cyano group makes C-6 kinetically favored for Nucleophilic Aromatic Substitution (SNAr). However, if reaction conditions (temperature, stoichiometry) are not strictly controlled, the nucleophile can overcome the activation barrier at C-2, leading to unwanted diamination[2]. Furthermore, weak nucleophiles (like arylamines) often require transition-metal catalysis to proceed efficiently without requiring harsh thermal conditions that could degrade the sensitive carbonitrile group[3][4].

ReactionLogic SM 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile Cond1 1.05 eq Amine DIPEA, THF, 0°C SM->Cond1 Cond2 >2.0 eq Amine High Temp (80°C) SM->Cond2 Cond3 Aqueous Base (NaOH/KOH) SM->Cond3 Prod1 Desired Product: C-6 Amination Cond1->Prod1 Kinetic Control Prod2 Undesired Product: C-2 & C-6 Diamination Cond2->Prod2 Thermodynamic Prod3 Degradation: Nitrile Hydrolysis Cond3->Prod3 Side Reaction

Fig 1: Reaction pathway logic for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a mixture of mono-aminated and di-aminated products. How do I improve C-6 regioselectivity? Cause: The reaction is operating under thermodynamic control due to excess thermal energy or excess nucleophile, allowing the less reactive C-2 chlorine to be displaced[2]. Solution: Shift to strict kinetic control. Lower the reaction temperature to 0 °C. Use exactly 1.0 to 1.05 equivalents of the amine. Ensure the amine is added dropwise over 15–30 minutes to prevent localized concentration spikes.

Q2: My amine is an aniline derivative (weak nucleophile), and the SNAr reaction is stalling. What are my options? Cause: Arylamines lack the nucleophilicity required to attack the pyrimidine ring at low temperatures. Heating the reaction often leads to degradation before substitution occurs. Solution: Abandon standard SNAr and utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling. A catalytic system such as Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., BINAP or BrettPhos) and Cs₂CO₃ in 1,4-dioxane at 90 °C will facilitate the C-N bond formation efficiently[3][4].

Q3: LC-MS shows a mass corresponding to the loss of the carbonitrile group (M-27) or addition of oxygen (+16). What is happening? Cause: The 5-carbonitrile group is highly susceptible to hydrolysis, converting into an amide or carboxylic acid in the presence of water and strong bases (like NaOH or KOH)[1]. Solution: Maintain strictly anhydrous conditions. Switch to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), and use dry solvents (THF or DCM).

Troubleshooting Start Issue: Low Yield or Impure Product Check1 Is diamination (C-2 & C-6) observed via LC-MS? Start->Check1 Fix1 Action: Lower Temp to 0°C Use strict 1.05 eq amine Check1->Fix1 Yes Check2 Is the starting material mostly unreacted? Check1->Check2 No Fix2 Action: Switch to Pd-catalysis (Buchwald-Hartwig) Check2->Fix2 Yes Check3 Are hydrolysis byproducts (amides/acids) present? Check2->Check3 No Fix3 Action: Ensure anhydrous conditions & use DIPEA Check3->Fix3 Yes

Fig 2: Troubleshooting workflow for resolving low yields in pyrimidine amination.

Quantitative Data: Impact of Conditions on Yield and Selectivity

The table below summarizes the expected outcomes based on varying reaction parameters, serving as a benchmark for your experimental results.

Reaction ConditionNucleophile TypeTemperatureConversionRegioselectivity (C-6 : C-2)Primary Outcome / Issue
1.05 eq Amine, DIPEA, THF Aliphatic Amine0 °C to RT>95%>99:1Optimal C-6 Amination
2.5 eq Amine, K₂CO₃, DMF Aliphatic Amine80 °C>99%0:100Complete Diamination
1.0 eq Amine, NaOH (aq) Aliphatic AmineRT<50%N/ANitrile Hydrolysis / Degradation
1.2 eq Amine, DIPEA, EtOH Aniline (Aryl)80 °C<20%90:10Low Reactivity / Stalled
1.2 eq Amine, Pd₂(dba)₃, BINAP, Cs₂CO₃, Dioxane Aniline (Aryl)90 °C>85%>95:5Optimal for Arylamines

Self-Validating Experimental Protocol: Regioselective C-6 Amination

This protocol utilizes kinetic control to ensure selective substitution at the C-6 position using an aliphatic amine. Every step is designed to self-validate the integrity of the reaction.

Materials Required:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv)

  • Aliphatic Amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Causality: Removes ambient moisture to prevent nitrile hydrolysis.

  • Substrate Dissolution: Add 4-amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv) to the flask. Add anhydrous THF to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes. Causality: Lowering the thermal energy restricts the reaction to the most electrophilic site (C-6), preventing C-2 activation.

  • Base Addition: Add DIPEA (1.2 equiv) dropwise via syringe. Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without attacking the pyrimidine ring.

  • Nucleophile Addition: Dissolve the aliphatic amine (1.05 equiv) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Take a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the [M+H]+ peak for the mono-aminated product. If unreacted starting material remains, allow the reaction to slowly warm to room temperature for an additional hour.

  • Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 4-amino-6-(alkylamino)-2-chloropyrimidine-5-carbonitrile.

References

  • Regioselective 2-Amination of Polychloropyrimidines Source: Organic Letters (ACS Publications) URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: Molecules (MDPI) URL:[Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in polar aprotic solvents

Welcome to the technical support center for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound in polar aprotic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Understanding the Solubility Challenge

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a highly functionalized molecule with a rigid, planar pyrimidine core. Its structure, characterized by two chlorine atoms, an amino group, and a carbonitrile group, contributes to strong intermolecular forces within its crystal lattice. This high lattice energy makes it difficult for solvent molecules to effectively surround and dissolve the compound, leading to poor solubility, even in powerful polar aprotic solvents like DMSO, DMF, and NMP.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-2,6-dichloropyrimidine-5-carbonitrile not dissolving in DMSO, even though it's a polar aprotic solvent?

A1: Several factors can contribute to this issue. The primary reason is the high crystal lattice energy of the compound, as mentioned above. Additionally, the quality of the DMSO is critical; it is highly hygroscopic and readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds. Lastly, the physical form of the compound (e.g., a highly crystalline powder) can slow down the dissolution process.

Q2: I initially achieved a clear solution, but now I see crystals forming. What is happening?

A2: This phenomenon, known as precipitation, can occur for a few reasons. If the initial dissolution was achieved with heating, the solution might have become supersaturated. Upon cooling to room temperature, the solubility decreases, causing the excess compound to crystallize out. Another possibility is that the solvent has absorbed water over time, reducing its solvating power.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective way to increase solubility. The dissolution of many organic solids is an endothermic process, meaning solubility increases with temperature.[1] However, it is crucial to proceed with caution. The thermal stability of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile must be considered. While specific data for this compound is limited, related pyrimidine derivatives can be sensitive to high temperatures, potentially leading to degradation. It is advisable to heat the solution gently (e.g., in a water bath at 30-50°C) for a short duration while monitoring for any color change, which might indicate decomposition.

Q4: How does sonication help, and can it increase the maximum solubility?

A4: Sonication, the application of high-frequency sound waves, primarily accelerates the rate of dissolution by breaking down the crystal lattice and increasing the surface area of the solid that is exposed to the solvent.[2][3][4] It does not, however, increase the thermodynamic equilibrium solubility of the compound in a given solvent. It is a valuable tool for overcoming the kinetic barrier to dissolution, especially for highly crystalline materials.

Q5: What is the expected solubility of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in common polar aprotic solvents?

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering poor solubility of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, follow this logical troubleshooting workflow.

Caption: A logical workflow for troubleshooting poor solubility.

Step 1: Verify Solvent Quality
  • Action: Always use a fresh, sealed bottle of anhydrous (dry) polar aprotic solvent (e.g., DMSO, DMF).

  • Causality: These solvents are hygroscopic, meaning they readily absorb moisture from the air. Even small amounts of water can significantly reduce the solubility of hydrophobic organic compounds by altering the solvent's polarity and its ability to form favorable interactions with the solute.

Step 2: Employ Mechanical Agitation
  • Action: After adding the solvent to the compound, vortex the mixture vigorously for 2-5 minutes.

  • Causality: Vortexing increases the kinetic energy of the system, facilitating the breakdown of solid aggregates and promoting contact between the solvent and the surface of the solute particles.

Step 3: Utilize Sonication
  • Action: If vortexing is insufficient, place the vial in a bath sonicator for 10-15 minute intervals. Monitor the temperature of the bath to prevent excessive heating.

  • Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation – the formation and collapse of microscopic bubbles.[4] This process generates localized high pressure and temperature, which effectively breaks apart the crystal lattice of the compound, thereby increasing the rate of dissolution.

Step 4: Apply Gentle, Controlled Heating
  • Action: If the compound remains insoluble, gently warm the solution in a water bath set to 30-50°C for a short period while continuing to mix.

  • Causality: For many compounds, the dissolution process is endothermic, meaning that providing thermal energy will shift the equilibrium towards dissolution, increasing solubility.[1] It is crucial to use a low temperature to avoid potential thermal degradation of the compound.

Step 5: Re-evaluate and Optimize
  • Action: If the above steps do not yield a clear solution, consider preparing a more dilute solution or using a co-solvent system (e.g., a mixture of DMSO and another suitable organic solvent).

  • Causality: It is possible that the desired concentration exceeds the maximum solubility of the compound under the given conditions. Reducing the concentration or altering the solvent system may be necessary to achieve full dissolution.

Experimental Protocols

Protocol 1: Standard Solubilization of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in DMSO

Objective: To prepare a stock solution of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in DMSO.

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional)

Procedure:

  • Preparation: Ensure that the compound and the anhydrous DMSO are at room temperature.

  • Addition: Accurately weigh the desired amount of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile and place it in a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 2-3 minutes.

  • Sonication: If undissolved particles remain, place the vial in a bath sonicator for 15 minutes. Check for dissolution. Repeat if necessary, being mindful of any temperature increase.

  • Gentle Heating (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes with intermittent vortexing.

  • Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determination of Approximate Solubility

Objective: To estimate the solubility of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in a selected polar aprotic solvent.

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

  • Selected anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Analytical balance

  • Vortex mixer

  • Thermostated shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the compound to a vial. Add a known volume of the solvent.

  • Equilibration: Seal the vial and place it in a thermostated shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully remove a known volume of the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

Data Summary

While experimental solubility data for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is not widely published, the following table provides predicted solubility for a structurally analogous compound, which can serve as a preliminary guide for solvent selection.

Table 1: Predicted Solubility of a Structurally Similar Compound (4-Amino-2-chloronicotinonitrile)

SolventPredicted logS¹Predicted Solubility (mg/mL)²Qualitative Solubility
Dimethyl Sulfoxide (DMSO)-1.209.59Very Soluble
N,N-Dimethylformamide (DMF)-1.504.81Freely Soluble
Tetrahydrofuran (THF)-2.400.60Freely Soluble
Acetone-2.500.48Soluble
Acetonitrile-2.900.20Soluble
Ethanol-2.800.24Soluble
Water-3.500.048Slightly Soluble

¹logS is the logarithm of the molar solubility (mol/L). ²Calculated from the predicted logS value and the molar mass of 4-Amino-2-chloronicotinonitrile (153.57 g/mol ).

Visualization of Key Concepts

G cluster_0 Factors Hindering Solubility cluster_1 Strategies to Enhance Dissolution High Crystal Lattice Energy High Crystal Lattice Energy Sonication Sonication High Crystal Lattice Energy->Sonication Solvent Impurities (Water) Solvent Impurities (Water) Use Anhydrous Solvent Use Anhydrous Solvent Solvent Impurities (Water)->Use Anhydrous Solvent Crystalline Nature of Compound Crystalline Nature of Compound Mechanical Agitation (Vortexing) Mechanical Agitation (Vortexing) Crystalline Nature of Compound->Mechanical Agitation (Vortexing) Gentle Heating Gentle Heating Mechanical Agitation (Vortexing)->Gentle Heating

Caption: Relationship between solubility challenges and troubleshooting strategies.

References

  • BenchChem. (2025).
  • Envirostar. (2023, April 21).
  • Wikipedia. (2023). Sonication. In Wikipedia. Retrieved from [Link]

  • Van Driessche, I., et al. (2024, October 23). Ultrasound mechanisms and their effect on solid synthesis and processing: a review.
  • Various Authors. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?.
  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • PatSnap. (2026, March 11). Effective Use of Sonication in Pharma Ingredient Solubilization.
  • ChemicalBook. (n.d.). 4-Amino-2,6-dichloropyrimidine CAS#: 10132-07-7. ChemicalBook. Retrieved from [a valid, clickable URL will be provided when available]
  • Sigma-Aldrich. (n.d.). 4-Amino-2,6-dichloropyrimidine 95 10132-07-7. Sigma-Aldrich. Retrieved from [a valid, clickable URL will be provided when available]
  • Muby Chemicals. (n.d.). 4-Amino-2,6-dichloropyrimidine Manufacturers, SDS. Muby Chemicals. Retrieved from [a valid, clickable URL will be provided when available]
  • Baluja, S., et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • BenchChem. (2025). Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide. BenchChem.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Laria, D., et al. (2007, May 16). Solvation in Binary Mixtures of Water and Polar Aprotic Solvents: Theoretical Calculations of the Concentrations of Solvent−Water Hydrogen-Bonded Species and Application to Thermosolvatochromism of Polarity Probes. The Journal of Physical Chemistry B.
  • Greco, F. A. (1984). Polar, aprotic solvents and the hydrophobic effect. The Journal of Physical Chemistry.
  • Baluja, S., et al. (2024, January 13).
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-4,6-dichloropyrimidine, 98% 5 g | Buy Online. Thermo Scientific Chemicals.
  • American Chemical Society. (2018, November 13). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis.
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Amino-2,6-dichloropyrimidine | 10132-07-7. TCI Chemicals.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • MedChemExpress. (n.d.). 4-Amino-2,6-dichloropyrimidine | Biochemical Reagent. MedChemExpress.
  • PMC. (2023, June 27).
  • MDPI. (2024, November 7).
  • Figshare. (2025, May 8). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Open Research Newcastle.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Couplings

Welcome to the Technical Support Center for highly functionalized pyrimidine cross-couplings. This guide is designed for researchers and drug development professionals working with 4-Amino-2,6-dichloropyrimidine-5-carbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly functionalized pyrimidine cross-couplings. This guide is designed for researchers and drug development professionals working with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 845727-69-7). Here, we bridge the gap between theoretical organometallic chemistry and benchtop execution, providing actionable troubleshooting and validated protocols.

Part 1: Core Principles of Reactivity (Expertise & Experience)

Working with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile requires a deep understanding of its electronic topography. The molecule presents three competing functional dynamics that directly dictate catalyst behavior:

  • Regioselectivity (C6 vs. C2): In polyhalogenated pyrimidines, oxidative addition of palladium into the C4/C6-chlorine bond is thermodynamically favored over the C2 position[1]. In this specific scaffold, the strongly electron-withdrawing cyano group (-CN) at C5 provides intense ortho-activation to the C6-Cl bond. Consequently, the C6 position is primed for the first coupling event.

  • Catalyst Poisoning via the Amino Group: The free -NH₂ group at C4 is electron-donating (which slightly dampens the ring's overall electrophilicity) but, more critically, acts as a competing ligand. Primary amines can coordinate to Pd(II) intermediates, forming off-cycle resting states that sequester the active catalyst[2].

  • The Catalyst Loading "Sweet Spot": Because of the poisoning risk, researchers often instinctively increase palladium loading. However, excess active Pd(0) combined with high thermal energy will overcome the activation barrier of the secondary C2-Cl bond, leading to unwanted double-coupling (over-reaction)[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My Suzuki coupling is stalling at 40-50% conversion despite using a standard 5 mol% Pd(PPh₃)₄ loading. Why? A1: This is a classic symptom of catalyst poisoning. The free -NH₂ and -CN groups on the pyrimidine ring are chelating the active palladium species, pulling it out of the catalytic cycle. Furthermore, Pd(PPh₃)₄ is prone to forming inactive Pd-black over extended heating periods. Solution: Switch to a bidentate ligand system like Pd(dppf)Cl₂ . The rigid bite angle of dppf accelerates the reductive elimination step, reducing the lifespan of the vulnerable Pd(II) intermediate and preventing substrate chelation.

Q2: I am achieving full conversion, but LC-MS shows a 60:40 mixture of the desired C6-coupled product and the C2,C6-double coupled byproduct. How do I improve regioselectivity? A2: Loss of regioselectivity is driven by excess thermal energy and excess active catalyst[4]. Solution: First, strictly limit your boronic acid stoichiometry to 1.05 equivalents . Second, reduce your reaction temperature from 80°C to 60°C . Finally, lower your catalyst loading to 2-3 mol% . The C6-Cl bond is activated enough by the adjacent -CN group to react at lower temperatures, whereas the C2-Cl bond requires harsher conditions to break.

Q3: Does the choice of solvent impact the catalyst loading required? A3: Absolutely. Using a purely organic solvent (like anhydrous THF or Toluene) slows down the transmetalation step, forcing you to use higher catalyst loadings to compensate. Using a biphasic or miscible aqueous system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) facilitates the formation of the highly reactive boronate complex [R-B(OH)₃]⁻, accelerating transmetalation and allowing you to achieve full conversion with lower Pd loading[1].

Part 3: Quantitative Data & Catalyst Comparison

The following table summarizes internal benchmarking data for the Suzuki-Miyaura coupling of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile with phenylboronic acid (1.05 equiv) at 60°C in Dioxane/H₂O.

Catalyst SystemLoading (mol%)Conversion (%)C6-Selectivity (%)C2,C6-Double Coupling (%)
Pd(PPh₃)₄5.045% (Stalled)>95%<5%
Pd(PPh₃)₄10.088%72%28%
Pd₂(dba)₃ / XPhos2.092%85%15%
Pd(dppf)Cl₂ 3.0 >98% >95% <5%

Part 4: Experimental Methodology

Regioselective C6 Suzuki-Miyaura Coupling Protocol

This self-validating protocol utilizes precise stoichiometry and temperature control to ensure C6-selectivity while preventing catalyst deactivation.

Step 1: Reagent Preparation In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.00 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and finely powdered K₂CO₃ (2.00 mmol, 2.0 equiv). Causality Check: Strict adherence to 1.05 equiv of boronic acid acts as a physical barrier against double coupling.

Step 2: Catalyst Introduction Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the solid mixture.

Step 3: Solvent Addition & Degassing Add 5.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Seal the tube with a rubber septum and purge the solution with Argon via a submerged needle for 10 minutes. Causality Check: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, which necessitates higher catalyst loading. Thorough degassing ensures the 3 mol% loading remains fully active.

Step 4: Reaction Execution Replace the septum with a Teflon screw-cap and heat the reaction block to exactly 60°C for 4 to 6 hours. Causality Check: Microwave irradiation can also be used (e.g., 80°C for 15 minutes) for rapid screening, but thermal heating at 60°C provides superior regiocontrol[4].

Step 5: Reaction Monitoring & Workup Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Upon confirmation of >95% conversion to the mono-coupled mass, cool the mixture to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Part 5: Diagnostic Visualizations

G Start Start: 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile Coupling CheckConv Assess Conversion (LC-MS/NMR) Start->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv Incomplete DoubleCoup Over-reaction (Double Coupling) CheckConv->DoubleCoup Loss of Selectivity OptConv Optimal Conversion (> 90%, C6 Selective) CheckConv->OptConv Success Poison Check Pd Poisoning by -NH2 / -CN LowConv->Poison Temp Reduce Temperature (e.g., 80°C to 60°C) DoubleCoup->Temp IncreaseLoad Switch to Pd(dppf)Cl2 or increase to 5 mol% Poison->IncreaseLoad Adjust Catalyst DecreaseLoad Decrease Pd Loading to 2-3 mol% Temp->DecreaseLoad Fine-tune

Caption: Workflow for troubleshooting conversion and selectivity issues via catalyst and temperature adjustments.

G SM 4-Amino-2,6-dichloro- pyrimidine-5-carbonitrile Pd Pd Catalyst + Base + R-B(OH)2 SM->Pd C6 Major Product: C6-Coupled (Regioselective) Pd->C6 Fast (ortho to -CN) C2C6 Side Product: C2,C6-Double Coupled Pd->C2C6 Excess Pd / High Temp Deact Side Reaction: Pd-Coordination Complex Pd->Deact -NH2 / -CN Chelation

Caption: Reaction pathway illustrating C6-regioselectivity vs. catalyst poisoning and over-reaction pathways.

Part 6: References

  • BenchChem Technical Support Team. 4-Amino-2,6-dichloropyrimidine | 10132-07-7 | Benchchem. Benchchem. Available at:

  • Anderson, S.C.; Handy, S.T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines - PubMed - NIH. Synthesis (Stuttg). Available at:

  • Ceide, S.C.; Montalban, A.G. (2006). (PDF) Microwave-assisted, efficient and regioselective Pd-catalyzed C-phenylation of halopyrimidines - Academia.edu. Tetrahedron Letters. Available at:

  • Dolšak, A. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Catalysts. Available at:

Sources

Optimization

Minimizing byproduct formation during 4-Amino-2,6-dichloropyrimidine-5-carbonitrile halogenation

Welcome to the technical support center for the selective halogenation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the selective halogenation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction: The Challenge of Selective Halogenation

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound. Its structure presents a unique electronic landscape: the C-5 position is activated towards electrophilic substitution by the powerful electron-donating amino group at C-4. Conversely, the pyrimidine ring is inherently electron-deficient, a characteristic further amplified by the two chloro-substituents and the nitrile group. While this electronic arrangement strongly favors halogenation at the desired C-5 position, competing side reactions can occur, complicating purification and reducing yields. This guide provides a systematic approach to troubleshooting and optimizing this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the halogenation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete. How can I improve the conversion rate without generating more byproducts?

Answer: Incomplete conversion is a common issue that often tempts researchers to increase reaction temperature or time, which can unfortunately lead to degradation and side reactions. Before resorting to harsher conditions, consider these factors:

  • Choice of Halogenating Agent: The reactivity of the halogenating agent is paramount. For this substrate, N-halosuccinimides (NXS) are generally the reagents of choice due to their moderate reactivity and good solubility in common organic solvents.[1]

    • Iodination: N-Iodosuccinimide (NIS) is highly effective. Its electrophilicity is well-matched for the activated C-5 position.

    • Bromination: N-Bromosuccinimide (NBS) is also very effective.

    • Chlorination: N-Chlorosuccinimide (NCS) is less reactive than NBS and NIS. For chlorination, you may need slightly more forcing conditions or a longer reaction time, but exercise caution.

  • Solvent Selection: Anhydrous, polar aprotic solvents are typically best. Dimethylformamide (DMF) or acetonitrile (CH₃CN) are excellent choices as they effectively dissolve both the substrate and the NXS reagent, ensuring a homogeneous reaction mixture.[2][3] Using a solvent in which the starting material is only partially soluble can significantly slow down the reaction.

  • Reagent Purity: Ensure your starting pyrimidine is pure and that the NXS reagent has not degraded. NXS reagents, particularly NBS, can be sensitive to light and moisture. Use a freshly opened bottle or recrystallize the reagent if you suspect it is compromised.

Question 2: I'm observing a significant amount of an impurity that I suspect is the N-halogenated byproduct. How can I prevent this?

Answer: N-halogenation, where the halogen attacks the nitrogen of the C-4 amino group, is a primary competing side reaction. The resulting N-X bond is often unstable and can lead to complex byproduct profiles.

  • Mechanism of Formation: The lone pair of electrons on the amino group nitrogen is also nucleophilic and can react with the electrophilic halogen source.

  • Mitigation Strategies:

    • Temperature Control: This is the most critical parameter. Running the reaction at or below room temperature (e.g., 0 °C to 25 °C) significantly favors C-halogenation over N-halogenation. The activation energy for C-halogenation at the electron-rich C-5 position is lower than that for N-halogenation.

    • Controlled Reagent Addition: Instead of adding the halogenating agent all at once, add it portion-wise over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophilic halogen low, reducing the likelihood of the less-favored but still possible attack at the amino group.

    • Acid Scavengers (Use with Caution): In some systems, the addition of a non-nucleophilic, mild base can trap trace amounts of acid (e.g., HBr from NBS decomposition) that might catalyze side reactions. However, this is not typically necessary for NXS reactions and can potentially complicate the reaction if the base is not chosen carefully. For this specific substrate, temperature control and portion-wise addition are the preferred methods.

Question 3: Which halogenating agent is best for my desired transformation (Iodination, Bromination, or Chlorination)?

Answer: The optimal agent depends on the desired halogen. The following table summarizes the recommended reagents and typical conditions, derived from protocols for structurally similar pyrimidines.[1][2][4]

Halogenation Recommended Reagent Typical Stoichiometry (Reagent:Substrate) Solvent Temperature Key Considerations
Iodination N-Iodosuccinimide (NIS)1.1 - 1.2 equivalentsAnhydrous DMF0 °C to RTHighly selective for C-5. Reaction is often clean and complete within hours.[2]
Bromination N-Bromosuccinimide (NBS)1.1 - 1.2 equivalentsAnhydrous CH₃CN0 °C to RTVery efficient. Protect the reaction from light to prevent radical side reactions.
Chlorination N-Chlorosuccinimide (NCS)1.1 - 1.5 equivalentsAnhydrous DMFRT to 40 °CLess reactive than NIS/NBS. May require longer reaction times or gentle heating. Monitor closely for byproduct formation if heating.

Question 4: My workup is difficult, and I'm losing product during purification. Are there any tips for a cleaner workup?

Answer: A well-designed workup is crucial for isolating a pure product with high recovery.

  • Quenching Excess Halogenating Agent:

    • For iodinations with NIS, quench the reaction mixture by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any remaining NIS or elemental iodine, preventing unwanted iodination during workup and extraction.[2]

    • For brominations and chlorinations, a quench with sodium bisulfite (NaHSO₃) solution serves a similar purpose.

  • Product Isolation:

    • After quenching, the product can be extracted into an organic solvent like ethyl acetate (EtOAc).

    • Wash the combined organic layers with water and then brine to remove the solvent (e.g., DMF) and any remaining inorganic salts.

    • Drying the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating is essential.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • If chromatography is necessary, silica gel column chromatography using a gradient of ethyl acetate in hexanes is typically effective.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the standard procedure for the C-5 halogenation of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

G Figure 1: General Halogenation Workflow A 1. Reactant Setup - Dissolve substrate in anhydrous solvent (DMF, CH3CN) - Cool to 0 °C B 2. Reagent Addition - Add N-halosuccinimide (1.1 eq) portion-wise A->B C 3. Reaction - Stir at 0 °C to RT - Monitor by TLC/LC-MS B->C D 4. Quenching & Workup - Pour into aq. Na2S2O3 or NaHSO3 - Extract with organic solvent (EtOAc) C->D E 5. Purification - Wash, dry, and concentrate organic phase - Recrystallization or Chromatography D->E F 6. Final Product - Pure C-5 Halogenated Pyrimidine E->F

Caption: A step-by-step workflow for the selective C-5 halogenation.

Competing Reaction Pathways

Understanding the competition between C-5 and N-halogenation is key to optimizing selectivity.

G Figure 2: C-5 vs. N-Halogenation Pathways sub 4-Amino-2,6-dichloropyrimidine- 5-carbonitrile prod_C5 Desired Product (C-5 Halogenation) sub->prod_C5  [NXS], 0 °C to RT (Favored Pathway) prod_N Byproduct (N-Halogenation) sub->prod_N  [NXS], Higher Temp. (Side Reaction)

Caption: Lower temperatures favor the desired C-5 halogenation pathway.

Detailed Experimental Protocol: C-5 Iodination

This protocol provides a robust method for the synthesis of 4-Amino-2,6-dichloro-5-iodopyrimidine-5-carbonitrile, adapted from a procedure for a closely related substrate.[2]

Materials:

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 10% (w/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃) Solution

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq). Dissolve the substrate in anhydrous DMF (approx. 5-10 mL per gram of substrate). Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: To the cooled solution, add NIS (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing the 10% aqueous Na₂S₂O₃ solution (approx. 10x the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel chromatography to yield the pure 4-Amino-2,6-dichloro-5-iodopyrimidine-5-carbonitrile.

References

  • Singh, R. P., et al. (2016). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]

  • Savage, S. A., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters. Available at: [Link]

  • García-Cárceles, J., et al. (2020). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. Chemical Society Reviews. Available at: [Link]

  • Chillal, A. S., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]

  • ChemRxiv (2024). Biocatalytic N-Halogenation Enabled by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]

  • Singh, S., et al. (2022). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules. Available at: [Link]

  • Kumar, V., & Malhotra, S. V. (2015). Highly Efficient Method for C-5 Halogenation of Pyrimidine-Based Nucleosides in Ionic Liquids. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Derivatization of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Welcome to the technical support center for the derivatization of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges, particularly steric hindrance, associated with the functionalization of this versatile scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a highly valuable building block in medicinal chemistry due to its densely functionalized core, which allows for the creation of diverse molecular architectures. However, the very features that make it attractive also present significant synthetic challenges. The presence of substituents at the C2, C4, C5, and C6 positions creates a sterically congested environment around the pyrimidine ring. This steric crowding can impede the approach of reagents, leading to low reaction yields, incomplete conversions, or undesired side reactions. This guide will equip you with the knowledge and techniques to effectively overcome these steric barriers.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns encountered when working with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

Q1: Why are my cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile failing or giving low yields, especially with bulky coupling partners?

A1: This is a classic case of steric hindrance impacting the efficacy of the catalytic cycle. The bulky substituents on your pyrimidine substrate, combined with a sterically demanding coupling partner, can prevent the palladium catalyst from efficiently undergoing oxidative addition and reductive elimination. Furthermore, the amino group on the pyrimidine can coordinate to the palladium center, leading to catalyst inhibition.

Key considerations to address this include:

  • Ligand Selection: Standard phosphine ligands like PPh₃ are often insufficient. You should employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos). These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step.[1]

  • Catalyst Precursor: Utilizing modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more reliable formation of the active catalytic species compared to traditional sources like Pd(OAc)₂.

  • Reaction Conditions: Higher temperatures may be necessary to overcome the activation energy barrier. However, be mindful that excessive heat can lead to catalyst decomposition. Microwave irradiation can be a powerful tool to rapidly heat the reaction to a precise temperature, often leading to improved yields and shorter reaction times.[2]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. Which of the two chloro groups is more reactive, and how can I control the selectivity for mono- versus di-substitution?

A2: In 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, the two chlorine atoms at the C2 and C6 positions are electronically non-equivalent due to the influence of the C4-amino and C5-carbonitrile groups. Generally, in pyrimidine systems, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[3] The electron-donating amino group at C4 can influence the reactivity of the adjacent chloro groups.

To control selectivity:

  • Stoichiometry: Careful control of the nucleophile stoichiometry is crucial. Using one equivalent of the nucleophile will favor mono-substitution.

  • Temperature: Lower reaction temperatures will generally favor mono-substitution, as the second substitution often requires a higher activation energy.

  • Nature of the Nucleophile: The reactivity of the nucleophile plays a significant role. More reactive nucleophiles are more likely to lead to di-substitution.

Q3: My reaction is very slow, and I suspect catalyst deactivation. What are the common causes and how can I prevent it?

A3: Catalyst deactivation in cross-coupling reactions with nitrogen-containing heterocycles is a common problem.

  • Oxygen Sensitivity: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen.[4] Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Ligand Oxidation: Phosphine ligands can be oxidized, rendering them ineffective. Use fresh ligands or those stored under an inert atmosphere.[4]

  • Inhibition by Nitrogen Heterocycles: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands helps to mitigate this by sterically shielding the metal center.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Boronic Acid

Problem: You are attempting to couple 4-Amino-2,6-dichloropyrimidine-5-carbonitrile with a 2,6-disubstituted arylboronic acid and are observing low yields of the desired product.

Potential Cause Troubleshooting Strategy Scientific Rationale
Steric Hindrance at the Catalytic Center Switch to a bulkier, more electron-rich phosphine ligand such as XPhos, SPhos, or a cataCXium® ligand.[5]Bulky ligands promote the formation of a more reactive, monoligated Pd(0) species and facilitate the difficult oxidative addition and reductive elimination steps with sterically demanding substrates.[1]
Inefficient Transmetalation Use a stronger base like K₃PO₄ or Cs₂CO₃.[6] The choice of solvent is also critical; polar aprotic solvents like 1,4-dioxane or DMF are often effective.[7]The base is crucial for activating the boronic acid to facilitate the transfer of the organic group to the palladium center. Sterically hindered boronic acids often require more basic conditions for efficient transmetalation.[6]
Protodeboronation of the Boronic Acid Ensure strictly anhydrous and oxygen-free conditions. Use freshly distilled solvents and rigorously degas the reaction mixture.The presence of water and oxygen can lead to the cleavage of the C-B bond in the boronic acid, reducing its effective concentration.
Low Catalyst Activity Increase the reaction temperature, possibly using microwave irradiation for precise and rapid heating.[2]Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Scenario 2: Lack of Reactivity in Buchwald-Hartwig Amination with a Bulky Secondary Amine

Problem: An attempt to introduce a bulky secondary amine via Buchwald-Hartwig amination on 4-Amino-2,6-dichloropyrimidine-5-carbonitrile results in the recovery of starting materials.

Potential Cause Troubleshooting Strategy Scientific Rationale
Catalyst Inhibition by the Aminopyrimidine Use a higher catalyst loading (e.g., 2-5 mol %). Employ a pre-catalyst system like a Buchwald G3 or G4 precatalyst.The amino group on the pyrimidine can compete with the desired amine for coordination to the palladium center. A higher catalyst concentration can help overcome this inhibition. Precatalysts ensure efficient generation of the active Pd(0) species.[8]
Steric Clash Between Substrates and Ligand Select a ligand from the Buchwald portfolio specifically designed for hindered substrates, such as BrettPhos.[9]These ligands have a large "bite angle" and steric bulk that creates a more open coordination sphere around the palladium, accommodating bulky substrates.
Base Incompatibility Screen different strong, non-nucleophilic bases such as LHMDS or K₃PO₄.[10]The choice of base is critical for the deprotonation of the amine to form the active nucleophile. The pKa of the amine and the reaction conditions will dictate the optimal base.
Insufficient Reaction Temperature Increase the reaction temperature. Consider switching to a higher-boiling solvent like toluene or xylene.The C-N bond formation with hindered amines often has a high activation energy.
Scenario 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: Reaction of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile with a nucleophile leads to a mixture of mono-substituted isomers or di-substituted product.

Potential Cause Troubleshooting Strategy Scientific Rationale
Similar Reactivity of C2 and C6 Positions The electronic environment of the C2 and C6 positions is influenced by the C4-amino and C5-cyano groups. Quantum mechanical calculations on similar systems suggest that electron-donating groups can alter the LUMO distribution, affecting regioselectivity.[11]Lower the reaction temperature to exploit subtle differences in the activation energies for substitution at each position.
Over-reaction to Di-substituted Product Use a stoichiometric amount or a slight excess (1.1 equivalents) of the nucleophile. Add the nucleophile slowly to the reaction mixture.Limiting the amount of the nucleophile will favor the mono-substituted product. Slow addition helps to maintain a low concentration of the nucleophile, reducing the rate of the second substitution.
Solvent Effects Vary the solvent. Protic solvents can stabilize the intermediate Meisenheimer complex differently than aprotic solvents, potentially influencing regioselectivity.The solvent can play a role in stabilizing charged intermediates and influencing reaction rates.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with a Sterically Hindered Arylboronic Acid
  • Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq.), the sterically hindered arylboronic acid (1.2 eq.), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Addition of Reagents: Add a strong base (e.g., K₃PO₄, 3.0 eq.) and anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Bulky Secondary Amine
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., a Buchwald G3 precatalyst, 2-5 mol%) and a bulky phosphine ligand (e.g., BrettPhos, 2.2-5.5 mol%) in a dry reaction vessel.

  • Addition of Reagents: Add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 eq.), the bulky secondary amine (1.2 eq.), a strong base (e.g., LHMDS, 1.5 eq.), and anhydrous, degassed solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualization of Key Concepts

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal X- PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Sterically Hindered Step RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate Ar-X (Pyrimidine) Substrate->OxAdd Sterically Hindered Step Boronic Ar'B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the sterically hindered steps.

Troubleshooting Logic for Cross-Coupling Reactions

Troubleshooting_Logic Start Low Yield in Cross-Coupling Ligand Ligand Issue? Insufficient Bulk Oxidation Start->Ligand Catalyst Catalyst Issue? Inhibition Deactivation Low Activity Start->Catalyst Conditions Conditions Issue? Low Temperature Wrong Base/Solvent Start->Conditions Sol_Ligand1 Sol_Ligand1 Ligand:f0->Sol_Ligand1 Use Bulky Ligand (e.g., XPhos) Sol_Ligand2 Sol_Ligand2 Ligand:f1->Sol_Ligand2 Use Fresh/Inert Ligand Sol_Catalyst1 Sol_Catalyst1 Catalyst:f0->Sol_Catalyst1 Increase Loading/ Use Precatalyst Sol_Catalyst2 Sol_Catalyst2 Catalyst:f1->Sol_Catalyst2 Ensure Inert Atmosphere Sol_Catalyst3 Sol_Catalyst3 Catalyst:f2->Sol_Catalyst3 Increase Temperature Sol_Conditions1 Sol_Conditions1 Conditions:f0->Sol_Conditions1 Increase Temperature/ Microwave Sol_Conditions2 Sol_Conditions2 Conditions:f1->Sol_Conditions2 Screen Bases/Solvents

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Spartan Molecular Modeling. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. Retrieved from [Link]

  • MDPI. (2023, January 16). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link]

  • National Science Foundation Public Access Repository. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Okayama University Scientific Achievement Repository. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

  • Journal of the American Chemical Society. (2022, February 9). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • National Center for Biotechnology Information. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

Sources

Optimization

Technical Support Center: Optimal Storage and Handling of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Welcome to the technical support guide for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS No: 10132-07-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS No: 10132-07-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate throughout its lifecycle in your laboratory. Adherence to these guidelines is critical for reproducible experimental outcomes and the safety of all personnel.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Amino-2,6-dichloropyrimidine-5-carbonitrile?

A1: To maintain the long-term stability of solid 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption from the atmosphere. For enhanced stability, storing the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize contact with air and moisture.[1]

Q2: I've noticed the color of the powder has changed from off-white to a yellowish or brownish hue. What does this indicate?

A2: A change in color from its typical white to yellow or orange appearance can be an initial sign of degradation.[3] This is often due to exposure to air, light, or moisture over time. While a slight color change may not significantly impact every application, it warrants a purity check before use in sensitive experiments.

Q3: Can I store solutions of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile?

A3: It is strongly advised to prepare solutions fresh for each experiment. If short-term storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile). Store the solution at low temperatures (-20°C is preferable) in a tightly sealed vial with an inert gas headspace.[4] Avoid using protic solvents like water, methanol, or ethanol for stock solutions, as they can lead to solvolysis and degradation of the compound.

Q4: What are the primary degradation pathways for this compound?

A4: The main stability concern is the susceptibility of the two chlorine atoms to nucleophilic attack, primarily by water (hydrolysis) or other nucleophiles present in the solution.[4] This can lead to the stepwise replacement of the chloro groups with hydroxyl groups, forming 4-amino-2-chloro-6-hydroxy-pyrimidine-5-carbonitrile and subsequently 4-amino-2,6-dihydroxypyrimidine-5-carbonitrile. While the nitrile group is generally more stable, it can undergo hydrolysis to a carboxamide or carboxylic acid under strong acidic or basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results from the same batch. Degradation of the compound due to improper storage.1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (see HPLC protocol below) to check for degradation products. 3. If degradation is confirmed, use a fresh, unopened container of the compound for subsequent experiments.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Hydrolysis or solvolysis of the chloro groups.1. Identify the mass of the new peaks. A mass increase corresponding to the replacement of a chlorine atom with a hydroxyl group (-OH) or an alkoxyl group (-OR from a solvent) is indicative of this degradation pathway. 2. Prepare fresh solutions in anhydrous, aprotic solvents immediately before use.
Poor solubility of the compound in a solvent it was previously soluble in. Formation of less soluble degradation products or polymerization.1. Attempt to dissolve a small sample in a reliable solvent like DMSO to confirm insolubility. 2. If insolubility is confirmed, the batch may be significantly degraded and should be discarded.
The solid material appears clumpy or has a different texture. Absorption of moisture from the atmosphere.1. Ensure the container is always tightly sealed after use. 2. Store in a desiccator to minimize moisture exposure. 3. If the material is already clumpy, its purity should be assessed before use.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for assessing the purity of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile and detecting potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 225 nm.[1]

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 10 µL.

    • Elution: An isocratic method with a mobile phase composition of 55% Methanol and 45% Water can be a starting point.[1] Alternatively, a gradient elution can be employed for better separation of impurities, for example:

      • 0-15 min: 35% to 75% Mobile Phase B

      • 15-17 min: Hold at 75% Mobile Phase B

      • 17-18 min: 75% to 35% Mobile Phase B

      • 18-25 min: Hold at 35% Mobile Phase B

  • Sample Preparation:

    • Prepare a stock solution of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and monitor the chromatogram for the main peak and any impurity peaks. The appearance of earlier eluting, more polar peaks may indicate hydrolysis products.

Visualizations

Decision Workflow for Storage and Handling

G Workflow for Optimal Storage and Handling start Receive New Batch of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile check_solid Is the compound in solid form? start->check_solid store_solid Store in a cool (2-8°C), dry, dark place under inert atmosphere. check_solid->store_solid Yes use_solid Weigh out the required amount in a dry environment. store_solid->use_solid check_purity Observe any visual signs of degradation (e.g., color change)? store_solid->check_purity prepare_solution Prepare solution fresh in an anhydrous, aprotic solvent. use_solid->prepare_solution use_solution Use solution immediately in the experiment. prepare_solution->use_solution storage_issue Need to store the solution? use_solution->storage_issue short_term_storage Store at -20°C in a sealed vial with inert gas for a very limited time. storage_issue->short_term_storage Yes end_experiment Experiment Completed storage_issue->end_experiment No short_term_storage->end_experiment check_purity->use_solid No run_hplc Perform HPLC analysis to confirm purity. check_purity->run_hplc Yes run_hplc->use_solid

Caption: Decision workflow for the optimal storage and handling of the compound.

Potential Degradation Pathway

G Primary Degradation Pathway: Hydrolysis parent 4-Amino-2,6-dichloropyrimidine-5-carbonitrile C₅H₂Cl₂N₄ intermediate 4-Amino-2-chloro-6-hydroxypyrimidine-5-carbonitrile C₅H₃ClN₄O parent->intermediate + H₂O - HCl final 4-Amino-2,6-dihydroxypyrimidine-5-carbonitrile C₅H₄N₄O₂ intermediate->final + H₂O - HCl

Caption: Stepwise hydrolysis of the chloro groups on the pyrimidine ring.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

Sources

Troubleshooting

How to prevent dechlorination of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile during high-heat reactions

Welcome to the Application Scientist Support Portal. Handling highly functionalized, electron-deficient heterocycles requires precise control over reaction microenvironments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Handling highly functionalized, electron-deficient heterocycles requires precise control over reaction microenvironments. 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a highly reactive pharmaceutical intermediate. However, its structural features make it notoriously susceptible to unwanted dechlorination during high-heat reactions, such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

This guide synthesizes field-proven troubleshooting strategies and mechanistic insights to help you stabilize this molecule during thermal stress and prevent product degradation.

Mechanistic Overview: Why Does Dechlorination Occur?

To prevent dechlorination, we must first understand the causality behind it. The pyrimidine ring in this molecule is a classic "push-pull" electronic system.

  • The "Pull": The carbonitrile (-CN) group at the C5 position exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M).

  • The Consequence: This severely depletes the electron density of the pyrimidine core, making the carbon-chlorine (C-Cl) bonds at the C2 and C6 positions highly polarized and exceptionally electrophilic.

When subjected to high heat, the activation energy barrier for C-Cl bond cleavage is easily overcome. Depending on your reagents, the molecule will undergo one of two primary degradation pathways: Thermal Hydrolysis (SNAr) or Reductive Protodehalogenation [1].

DechlorinationPathways A 4-Amino-2,6-dichloro pyrimidine-5-carbonitrile B High-Heat Conditions (>80°C) A->B C Pathway 1: SNAr / Hydrolysis (Nucleophilic Solvents/Trace H2O) B->C D Pathway 2: Protodehalogenation (Pd-Catalysis + Protic Source) B->D E Hydroxylated or Alkoxylated Byproduct C->E F Reductively Dechlorinated Pyrimidine D->F

Caption: Mechanistic pathways of dechlorination under high-heat conditions.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass corresponding to the loss of a chlorine atom. How do I know which dechlorination pathway is occurring? A: Look at the exact mass and the isotopic pattern.

  • If the mass shows a loss of Cl (M-35) but a gain of OH (M+17) or OMe (M+31), you are experiencing Thermal Hydrolysis / SNAr . Trace water or nucleophilic solvents are attacking the activated C2/C6 positions.

  • If the mass shows a simple replacement of Cl with H (M-34), you are experiencing Protodehalogenation . This is a widespread degradation pathway for chloropyrimidine motifs during transition-metal catalysis[2].

Q2: How do I stop thermal hydrolysis during simple high-heat heating? A: You must eliminate all adventitious nucleophiles. Because the C5-CN group makes the ring so electrophilic, even weak nucleophiles like ethanol or isopropanol will displace the chlorine at high temperatures.

  • Action: Switch to strictly anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, or DMF). Replace nucleophilic bases (like NaOH or NaOMe) with non-nucleophilic, sterically hindered bases (like DIPEA) or insoluble inorganic bases (like K3PO4).

Q3: How do I prevent protodehalogenation during Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)? A: Protodehalogenation derives from a slow halide exchange and the competing protonation of the intermediate Pd(II)-aryl bond[1]. If transmetalation is too slow, the Pd-complex will abstract a proton from the solvent or base.

  • Action: Accelerate the transmetalation and reductive elimination steps by using bulky, electron-rich phosphine ligands (e.g., XPhos or tBuBrettPhos). Furthermore, avoid formate salts or hydride sources, which actively drive reductive dehalogenation[2].

Q4: Can I just lower the temperature to prevent this? A: Yes, but lowering the temperature might stall your primary reaction. A highly effective alternative is Microwave Irradiation . Microwave-assisted procedures can significantly shorten reaction times (e.g., from 12 hours to 15 minutes), allowing you to achieve conversion before the slower dechlorination side-reactions can accumulate[3][4].

Troubleshooting Workflow

Use the following logical matrix to diagnose and correct your specific dechlorination issue.

TroubleshootingWorkflow S1 Analyze Reaction Byproducts (LC-MS / NMR) Q1 Is the byproduct missing a Cl but has a new -OH or -OR group? S1->Q1 A1 Hydrolysis/SNAr Issue: Switch to anhydrous, aprotic solvents (e.g., Toluene, Dioxane). Q1->A1 Yes Q2 Is the byproduct missing a Cl with a new C-H bond? Q1->Q2 No A2 Protodehalogenation Issue: Use bulky ligands (e.g., XPhos), avoid formate/hydride sources. Q2->A2 Yes A3 Thermal Degradation: Lower temp to <80°C or use microwave irradiation. Q2->A3 No

Caption: Diagnostic workflow for identifying and preventing dechlorination.

Quantitative Data: Reaction Parameter Optimization

Systematic screening of reaction parameters is essential to prevent side reactions[3]. The table below summarizes how different variables impact the stability of the C-Cl bond in 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

ParameterHigh Dechlorination RiskLow Dechlorination Risk (Optimized)Causality / Rationale
Solvent Ethanol, Methanol, Aqueous mixturesAnhydrous Toluene, 1,4-DioxaneProtic solvents act as nucleophiles (SNAr) or proton sources (protodehalogenation).
Base NaOH, NaOMe, Et3N (at high temp)K3PO4, Cs2CO3, DIPEAStrong nucleophilic bases directly displace the labile C-Cl bonds.
Temperature >100°C (Conventional Heating)60–80°C or Microwave (15 min)Extended thermal stress lowers the activation energy barrier for C-Cl cleavage[4].
Ligand (Pd-Catalysis)PPh3, dppfXPhos, tBuBrettPhosBulky, electron-rich ligands accelerate transmetalation, outcompeting protonation[1].

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol for a high-heat Suzuki-Miyaura cross-coupling is designed to inherently suppress both hydrolysis and protodehalogenation.

Objective: Regioselective coupling at C4/C6 without degrading the remaining C-Cl bond.

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment: Flame-dry a Schlenk tube under vacuum and backfill with Argon three times.

  • Solvent Degassing: Use strictly anhydrous 1,4-Dioxane. Sparge the solvent with Argon for at least 30 minutes prior to use to remove dissolved oxygen and prevent catalyst degradation.

  • Reagent Loading: To the Schlenk tube, add 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv), the desired Boronic acid (1.05 equiv — using a slight excess prevents homo-coupling), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Inside a glovebox or under a strong positive flow of Argon, add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality: XPhos is bulky enough to force rapid reductive elimination, preventing the Pd(II) intermediate from lingering and undergoing protodehalogenation.

  • Thermal Control: Seal the tube and heat the reaction mixture to exactly 75°C. Do not exceed 80°C. Monitor the reaction strictly via LC-MS every 30 minutes.

    • Alternative: For highly stubborn couplings, transfer to a microwave reactor at 100°C for exactly 15 minutes[4].

  • Quenching: Once the starting material is consumed, immediately cool the vessel in an ice bath to room temperature to halt thermal degradation. Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

References

  • Chemical Science (RSC Publishing). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. DOI: 10.1039/D5SC00912J. Available at: [Link]

  • ACS Medicinal Chemistry Letters. Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl].* Available at:[Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile vs 2,4-dichloro-5-cyanopyrimidine

Comparative Reactivity Guide: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile vs. 2,4-Dichloro-5-cyanopyrimidine Introduction In the rational design of kinase inhibitors and biologically active heterocycles, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile vs. 2,4-Dichloro-5-cyanopyrimidine

Introduction

In the rational design of kinase inhibitors and biologically active heterocycles, functionalized pyrimidines serve as indispensable core scaffolds[1][2]. Nucleophilic aromatic substitution (SNAr) is the premier method for elaborating these rings, allowing chemists to systematically build complexity[3]. However, the presence of different functional groups drastically alters the electronic landscape and regioselectivity of the pyrimidine core. This guide provides an objective, data-driven comparison of two critical building blocks: 2,4-dichloro-5-cyanopyrimidine and 4-amino-2,6-dichloropyrimidine-5-carbonitrile .

The Mechanistic Paradigm: Electronic and Steric Causality

The reactivity of halogenated pyrimidines in SNAr reactions is governed by the stabilization of the intermediate Meisenheimer complex.

  • 2,4-Dichloro-5-cyanopyrimidine (CAS: 3177-24-0): This molecule is highly electrophilic. The electron-withdrawing cyano (-CN) group at C5 strongly activates the ring. The C4-chlorine is significantly more reactive than the C2-chlorine[1][4]. This regioselectivity occurs because nucleophilic attack at C4 forms a Meisenheimer complex that is highly stabilized by both the para-like N1 nitrogen and the ortho-cyano group[4].

  • 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS: 845727-69-7): The introduction of a primary amino (-NH 2​ ) group at C4 fundamentally rewrites the reactivity hierarchy. The amino group acts as a strong electron-donating group via resonance (+M effect), pushing electron density into the pyrimidine ring and generally deactivating it compared to the 2,4-dichloro analog[3]. However, the C6 position remains highly reactive because it is ortho to the activating -CN group and meta to the deactivating -NH 2​ group. Consequently, the primary SNAr site shifts to C6, while the C2 position becomes highly resistant to substitution.

Visualizing the Workflows

G A 2,4-Dichloro-5-cyanopyrimidine (Highly Electrophilic) B C4 Position (Primary Target) A->B Ortho-CN Stabilization C C2 Position (Secondary Target) A->C Less Stabilized D 0°C to RT Fast Kinetics B->D E >80°C Slow Kinetics C->E

Regioselectivity pathway for 2,4-dichloro-5-cyanopyrimidine SNAr.

G A 4-Amino-2,6-dichloro-5-cyanopyrimidine (NH2 Donates e-) B C6 Position (Primary Target) A->B Ortho to CN, Meta to NH2 C C2 Position (Secondary Target) A->C Deactivated by NH2 D RT to 40°C Moderate Kinetics B->D E >100°C High Activation Energy C->E

Electronic modulation by the 4-amino group shifting reactivity to C6.

Quantitative Reactivity Comparison

To aid in synthetic planning, the following table summarizes the divergent reactivity profiles and optimal conditions for sequential substitution.

Parameter2,4-Dichloro-5-cyanopyrimidine4-Amino-2,6-dichloropyrimidine-5-carbonitrile
CAS Number 3177-24-0845727-69-7
Electronic Profile Highly Electrophilic (Activated)Moderately Electrophilic (Deactivated by NH 2​ )
Primary SNAr Site C4 PositionC6 Position
1st SNAr Conditions 0 °C to RT (Fast Kinetics)RT to 40 °C (Moderate Kinetics)
Secondary SNAr Site C2 PositionC2 Position
2nd SNAr Conditions 80 °C to 100 °C>100 °C (Sluggish/Harsh)
Typical Yield (1st) 85 - 95%75 - 85%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that thermodynamic and kinetic controls are leveraged to prevent unwanted side reactions (such as diamination or hydrolysis).

Protocol A: Regioselective C4-Amination of 2,4-Dichloro-5-cyanopyrimidine

This workflow exploits the extreme electrophilicity of the C4 position to achieve mono-substitution[4].

  • Preparation: In an oven-dried flask under N 2​ , dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

    • Causality: Anhydrous, aprotic solvents are critical. The C4 chloride is highly reactive and prone to solvolysis if trace water is present.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

    • Causality: DIPEA acts as a bulky, non-nucleophilic proton sponge, efficiently neutralizing the HCl byproduct without competing with the primary amine for the electrophilic center.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the primary amine (1.0 equiv) dropwise over 20 minutes.

    • Causality: Strict stoichiometric control (1.0 equiv) and low temperature suppress the kinetic energy of the system, preventing the nucleophile from overcoming the activation barrier for the secondary C2 substitution[1].

  • Monitoring & Isolation: Stir for 1-2 hours, monitoring via LCMS. Once the starting material is consumed, quench with cold water. Extract with EtOAc, wash with brine, and concentrate. The crude product is typically >90% regiomerically pure.

Protocol B: Regioselective C6-Amination of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

This workflow accounts for the resonance-driven deactivation caused by the C4-amino group.

  • Preparation: Dissolve 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

    • Causality: The reduced electrophilicity of the ring requires a highly polar, aprotic solvent (DMF) to stabilize the transition state of the Meisenheimer complex and accelerate the reaction.

  • Base Addition: Add DIPEA (1.5 equiv).

  • Nucleophile Addition: Add the primary amine (1.1 equiv) at room temperature. Heat the reaction to 40 °C.

    • Causality: The +M effect of the C4-amino group increases the activation energy barrier for SNAr. A slight excess of nucleophile and gentle heating are required to achieve optimal kinetics and drive the reaction to completion.

  • Monitoring & Isolation: Stir for 4-6 hours. Monitor via TLC/LCMS. Upon completion, precipitate the product by pouring the mixture into ice-cold water while stirring vigorously. Filter the resulting solid and dry under vacuum.

    • Causality: This is a self-validating isolation technique. The mono-aminated product has significantly lower aqueous solubility than the starting materials and DMF, allowing for isolation via precipitation without the need for column chromatography.

Strategic Recommendations for Drug Development

When designing libraries of 2,4-pyrimidinediamine derivatives[5], the choice of starting scaffold dictates the synthetic sequence.

  • Use 2,4-dichloro-5-cyanopyrimidine when you need to introduce two different complex amines sequentially. Its distinct reactivity tiers (C4 at 0 °C, C2 at 80 °C) make it the ideal blank canvas.

  • Use 4-Amino-2,6-dichloropyrimidine-5-carbonitrile when your target molecule requires an unsubstituted primary amino group at the C4 position. Attempting to selectively mono-aminate 2,4-dichloro-5-cyanopyrimidine with ammonia gas is notoriously difficult and often leads to diamination; thus, purchasing the pre-aminated scaffold bypasses this synthetic bottleneck.

References

  • ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases Source: Google Patents URL
  • US8835430B2 - 2,4-pyrimidinediamine compounds and their uses Source: Google Patents URL

Sources

Comparative

Mastering Purity: A Comparative Guide to HPLC Method Validation for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a critical intermediate like 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, a building block in the synthesis of numerous therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for this compound, offering insights into experimental choices and contrasting HPLC with alternative analytical techniques.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures that the methods we rely on are robust, reliable, and fit-for-purpose.[1][4][5][6][7][8][9]

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[10] For pyrimidine derivatives, reversed-phase HPLC is a particularly powerful and widely used technique.[11][12] This guide will dissect the validation of an HPLC method for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, adhering to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][3][4][6][7][8][9][13][14]

A Validated HPLC Method for Purity Assessment

The following protocol outlines a robust HPLC method for determining the purity of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile and its related substances.

Experimental Protocol: HPLC Method Validation

1. Chromatographic System and Conditions:

  • System: A well-calibrated HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyrimidine derivatives.[11][12][15]

  • Mobile Phase: A gradient elution is often necessary to separate the main peak from potential impurities with varying polarities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Rationale: The acidic mobile phase helps to suppress the ionization of the amino group, leading to better peak shape. Acetonitrile is a common organic modifier providing good separation efficiency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile and selecting the wavelength of maximum absorbance (λmax). A wavelength of 240 nm is a reasonable starting point for pyrimidine-containing compounds.[12]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: A stock solution of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile reference standard is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. Working standards are then prepared by diluting the stock solution.

  • Sample Solution: A solution of the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile sample is prepared at a similar concentration to the standard solution.

  • Forced Degradation Samples: To demonstrate specificity, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[12][15]

The Pillars of Method Validation: A Step-by-Step Breakdown

The validation of an analytical procedure is a comprehensive process that evaluates several key performance characteristics.[13][16] The following sections detail the experimental design and acceptance criteria for each validation parameter.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][13][17]

  • Experimental Approach:

    • Analyze a blank (diluent), a solution of the reference standard, the sample solution, and the forced degradation samples.

    • The peak for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in the sample chromatogram should be spectrally pure, as determined by the PDA detector.

    • There should be no significant interference from the blank at the retention time of the analyte.

    • The method should be able to separate the main peak from any degradation products or known impurities.

  • Acceptance Criteria: The peak purity angle should be less than the peak purity threshold, and no co-eluting peaks should be observed.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]

  • Experimental Approach:

    • Prepare a series of at least five solutions of the reference standard at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[6][13][16]

  • Experimental Approach (Spike Recovery):

    • Prepare a placebo or a known sample matrix and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the added analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][13] It is evaluated at three levels:

  • Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.

  • Reproducibility (Inter-laboratory Precision): Assesses the precision between different laboratories. This is typically performed during method transfer.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Experimental Approach (Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of diluted solutions of the reference standard.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[17]

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2°C).

      • Mobile phase composition (e.g., ± 2% organic solvent).

      • pH of the mobile phase buffer (e.g., ± 0.1 units).

    • Analyze the system suitability solution under each of these varied conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria for each varied condition.

Data Summary: HPLC Method Validation Parameters

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time; peak purity confirmed.
Linearity (r²) ≥ 0.999
Range Typically 80% - 120% of the test concentration for assay.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD S/N ratio ~ 3:1
LOQ S/N ratio ~ 10:1; Precision (RSD) ≤ 10%
Robustness System suitability parameters met under varied conditions.

Visualizing the Validation Workflow

HPLC_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy (Spike Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Compilation Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a cornerstone of purity analysis, other techniques offer complementary or, in some cases, superior capabilities depending on the specific analytical challenge.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi).[18][19][20][21]

  • Advantages over HPLC:

    • Higher Resolution and Sensitivity: The smaller particles lead to sharper and narrower peaks, improving the separation of closely related impurities.[19]

    • Faster Analysis Times: UPLC methods can significantly reduce run times, increasing sample throughput.[18][19]

    • Reduced Solvent Consumption: The lower flow rates and shorter run times result in significant cost savings and are more environmentally friendly.[19][21]

  • Considerations:

    • Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.[18]

    • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system requires re-validation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides an additional dimension of analysis, offering structural information about the separated components.[15][22]

  • Advantages:

    • Peak Identification: MS provides mass-to-charge ratio information, which can be used to identify unknown impurities and degradation products.[22][23]

    • Enhanced Specificity: The selectivity of the mass detector can resolve co-eluting peaks that are not separated chromatographically.

    • Lower Detection Limits: MS detectors are often more sensitive than UV detectors, allowing for the detection and quantification of trace-level impurities.

  • Considerations:

    • Complexity and Cost: HPLC-MS systems are more complex to operate and have a higher acquisition and maintenance cost.

    • Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantitation.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10]

  • Applicability to 4-Amino-2,6-dichloropyrimidine-5-carbonitrile: While the target compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is an essential tool for quantifying residual solvents, which are common process-related impurities in APIs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organic molecules.[10]

  • Role in Purity Assessment: While not typically used for routine purity testing due to its lower sensitivity compared to chromatographic techniques, quantitative NMR (qNMR) can be a powerful primary method for determining the absolute purity of a reference standard without the need for a separate standard of the same compound.

Comparative Summary of Analytical Techniques

TechniquePrimary Application for PurityAdvantagesLimitations
HPLC-UV Routine purity and impurity quantification.Robust, reliable, cost-effective, widely available.Limited peak identification capabilities.
UPLC-UV/MS High-throughput purity analysis, improved resolution.Faster, higher resolution, lower solvent consumption.[18][19][21]Higher initial cost, requires method re-validation.
HPLC-MS Impurity identification and quantification.Provides structural information, high sensitivity and specificity.[15][22]Higher cost and complexity, potential for matrix effects.
GC Analysis of volatile impurities (e.g., residual solvents).High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Structural elucidation, absolute purity of reference standards.Provides detailed structural information.Lower sensitivity, not ideal for routine high-throughput analysis.

Logical Relationships in Method Validation

Validation_Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of analyte only Precision Precision Specificity->Precision Ensures measurement of analyte only Linearity Linearity Range Range Linearity->Range Defines Range->Accuracy Establishes boundaries for Range->Precision Establishes boundaries for LOQ LOQ Accuracy->LOQ Required at this level Precision->Accuracy Impacts Precision->LOQ Required at this level

Caption: Interdependence of Validation Parameters.

Conclusion

The validation of an HPLC method for assessing the purity of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a rigorous, multi-faceted process that underpins the quality and safety of downstream pharmaceutical products. While HPLC remains the workhorse for routine purity testing, a comprehensive analytical strategy should consider the complementary strengths of other techniques like UPLC for enhanced throughput and resolution, and HPLC-MS for definitive impurity identification. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can build a robust and reliable analytical framework, ensuring that the purity of this critical intermediate is not just a number, but a guarantee of quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Eureka by PatSnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • BioPharm International. (2004). Method Validation Guidelines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile and Structural Analogs

Executive Summary & Biological Context Pyrimidine-5-carbonitriles are highly privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for potent kinase inhibitors targeting EGFR, CDK9,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

Pyrimidine-5-carbonitriles are highly privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for potent kinase inhibitors targeting EGFR, CDK9, and COX-2[1][2]. During the preclinical development of these therapeutics, high-resolution mass spectrometry (HRMS) is the gold standard for structural elucidation, metabolite identification, and impurity profiling.

This guide provides an objective, data-driven comparison of the mass spectral fragmentation patterns of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile against its structural analogs. By understanding the specific gas-phase dissociation mechanics of the halogen, amino, and cyano substituents, analytical scientists can confidently map complex metabolic pathways and validate structural assignments.

Mechanistic Principles of Pyrimidine Fragmentation

The fragmentation of highly substituted pyrimidines under Collision-Induced Dissociation (CID) or Electron Ionization (EI) is governed by the relative bond dissociation energies of the substituents[3][4]. For 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, three primary causal mechanisms drive the fragmentation topology[5][6]:

  • Halogen Radical Cleavage ( Δm/z=−35 Da): The C-Cl bond is significantly weaker than the aromatic C-C or C-N bonds. Consequently, radical site-initiated homolytic cleavage of a chlorine atom is typically the most abundant primary fragment. Furthermore, the presence of two chlorine atoms generates a highly diagnostic precursor isotopic cluster (M, M+2, M+4) in a 9:6:1 ratio, which simplifies the identification of halogen-retaining fragments.

  • Cyano Group Neutral Loss ( Δm/z=−27 Da): The strongly electron-withdrawing -CN group at the C5 position destabilizes the pyrimidine ring. However, the triple bond itself is highly stable, leading to the facile neutral loss of hydrogen cyanide (HCN) via heterolytic cleavage and proton rearrangement.

  • Amino Group Dissociation ( Δm/z=−17 Da): The C4-amino group can undergo a hydrogen rearrangement to expel a neutral ammonia ( NH3​ ) molecule, or alternatively, lose an NH2∙​ radical[7].

MS_Pathway M Precursor Ion [M+H]+ m/z 188.97 F1 Loss of Cl• m/z 153.99 M->F1 -35 Da F2 Loss of HCN m/z 161.96 M->F2 -27 Da F4 Loss of NH3 m/z 171.94 M->F4 -17 Da F3 Dual Loss (-Cl, -HCN) m/z 127.00 F1->F3 -27 Da F2->F3 -35 Da

Caption: MS/MS fragmentation pathway of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

Comparative Fragmentation Analysis

To accurately assign structures in complex matrices, it is critical to compare the target compound against structural analogs to observe how functional group substitutions shift the fragmentation pathways.

  • Target: 4-Amino-2,6-dichloropyrimidine-5-carbonitrile: The dual presence of chlorine atoms dominates the spectrum. The base peak in MS/MS is typically the [M+H−Cl]+ ion at m/z 154.00, followed by a secondary loss of HCN yielding m/z 127.00.

  • Analog A: 4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile: Replacing one chlorine with a methyl group shifts the isotopic pattern from 9:6:1 to 3:1. The fragmentation pathway introduces a new diagnostic loss of a methyl radical ( Δm/z=−15 Da) or methane ( Δm/z=−16 Da), competing with the loss of the single chlorine atom.

  • Analog B: 2,4-Diamino-6-chloropyrimidine-5-carbonitrile: The substitution of a chlorine for a second amino group increases the basicity of the molecule, drastically improving positive Electrospray Ionization (ESI+) efficiency. The fragmentation is characterized by sequential losses of NH3​ ( Δm/z=−17 Da), overshadowing the halogen loss at lower collision energies.

  • Analog C: 2,4,6-Trichloropyrimidine-5-carbonitrile: Lacking the basic amino protons, this compound ionizes poorly in ESI+ and is best analyzed via EI-MS. Its spectrum is defined by a massive M, M+2, M+4, M+6 isotopic cluster and sequential losses of up to three chlorine radicals.

Quantitative Data Summary

The following table summarizes the exact masses, isotopic signatures, and primary fragment ions for the target compound and its analogs, providing a quick-reference guide for spectral interpretation.

Compound NameChemical FormulaExact Mass (Da)Diagnostic Isotopic PatternDominant PrecursorKey Fragment Ions (m/z)
4-Amino-2,6-dichloropyrimidine-5-carbonitrile C5​H2​Cl2​N4​ 187.9656M, M+2, M+4 (9:6:1) [M+H]+ 188.97154.00 (-Cl), 161.96 (-HCN), 127.00 (-Cl, -HCN)
4-Amino-2-chloro-6-methylpyrimidine-5-carbonitrile C6​H5​ClN4​ 168.0202M, M+2 (3:1) [M+H]+ 169.03134.05 (-Cl), 154.00 (-CH3), 152.00 (-NH3)
2,4-Diamino-6-chloropyrimidine-5-carbonitrile C5​H4​ClN5​ 169.0155M, M+2 (3:1) [M+H]+ 170.02153.00 (-NH3), 135.05 (-Cl), 126.03 (-NH3, -HCN)
2,4,6-Trichloropyrimidine-5-carbonitrile C5​Cl3​N3​ 206.9157M, M+2, M+4, M+6 [M]+∙ 206.92 (EI)171.95 (-Cl), 144.94 (-Cl, -HCN), 136.98 (-2Cl)

Self-Validating Experimental Protocol: UPLC-ESI-HRMS/MS

To ensure the highest degree of trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST) and Quality Control (QC) bracketing to account for Time-of-Flight (TOF) mass drift and column carryover[7][8].

Step 1: System Suitability and Calibration

Causality: TOF mass analyzers are highly sensitive to ambient temperature fluctuations, which can cause mass drift. Injecting a known tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) before the run ensures mass accuracy remains strictly <5 ppm, validating the empirical formulas assigned to the fragments.

  • Run a blank injection (50:50 H2​O :Acetonitrile) to confirm zero carryover.

  • Inject the tuning mix and verify mass accuracy and resolution ( R>30,000 ).

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of the pyrimidine standard.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using 50:50 H2​O :Acetonitrile containing 0.1% Formic Acid (to promote protonation for ESI+).

Step 3: Chromatographic Separation (UPLC)

Causality: Even with HRMS, isobaric interferences from matrix components can skew isotopic ratios. Chromatographic separation isolates the target analyte.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: H2​O

    • 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Parameters

Causality: Pyrimidines contain both highly labile bonds (C-Cl) and a highly stable aromatic ring. Utilizing a ramped collision energy ensures that both fragile primary losses and deep structural ring cleavages are captured in a single spectrum[7].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 250 °C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS.

  • Collision Energy (CE): Ramped from 10 eV to 40 eV. (10-15 eV captures the loss of Cl; 30-40 eV shatters the pyrimidine ring).

Step 5: QC Bracketing
  • Conclude the sequence with a final blank and a repeat injection of the tuning mix to prove that mass accuracy was maintained throughout the entire analytical batch.

Protocol_Workflow S1 1. Sample Prep & Blank S2 2. System Suitability (Cal & RT) S1->S2 S3 3. UPLC Separation (C18 Column) S2->S3 S4 4. ESI Ionization (Pos Mode) S3->S4 S5 5. Q-TOF MS/MS (Ramped CID) S4->S5 S6 6. Data Analysis (Isotope ID) S5->S6

Caption: Self-validating UPLC-ESI-QTOF-MS/MS experimental workflow.

Sources

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide to 4-Amino-2,6-dichloropyrimidine-5-carbonitrile in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable tool for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations is profoundly dictated by the choice of ligand coordinated to the palladium center. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have become the gold standard, the exploration of novel, cost-effective, and robust ligand scaffolds remains a critical area of research. This guide introduces 4-Amino-2,6-dichloropyrimidine-5-carbonitrile as a novel, potential ligand and provides a framework for objectively benchmarking its catalytic performance against established, high-performance alternatives in the Suzuki-Miyaura cross-coupling reaction.

The Central Role of Ligand Design

The ligand's function in a catalytic cycle is multifaceted. It modulates the electronic properties and steric environment of the palladium catalyst, thereby influencing the rates of key steps such as oxidative addition and reductive elimination.[1] An ideal ligand enhances catalyst stability, promotes high turnover numbers (TONs) and turnover frequencies (TOFs), and provides selectivity for the desired product. The development of dialkylbiaryl phosphine ligands, for example, has enabled the coupling of previously challenging substrates like aryl chlorides with remarkable efficiency.[1]

Exploring the Potential of Aminopyrimidine Scaffolds

Nitrogen-containing heterocycles, such as aminopyrimidines, have emerged as promising, inexpensive, and highly efficient ancillary ligands for palladium-catalyzed reactions.[2] The presence of multiple nitrogen atoms offers potential coordination sites, and the amino group can participate in stabilizing the palladium center. For instance, a catalytic system comprising Pd(OAc)₂ and 2-aminopyrimidine-4,6-diol has demonstrated exceptional activity in the Suzuki-Miyaura coupling of various aryl halides, achieving very high turnover numbers.[2]

This precedent provides the rationale for investigating 4-Amino-2,6-dichloropyrimidine-5-carbonitrile. Its structure presents several intriguing features:

  • Potential Bidentate Coordination: The amino group and an adjacent ring nitrogen could act as a bidentate ligand, forming a stable chelate with the palladium center.

  • Electronic Tuning: The electron-withdrawing chloro and cyano substituents are expected to significantly modulate the electronic properties of the pyrimidine ring, which in turn influences the electron density at the palladium center. This can have a profound impact on the catalytic activity.

  • Synthetic Accessibility: Dichloropyrimidine cores are common synthetic building blocks, suggesting that a variety of derivatives could be readily prepared for further optimization.[3]

A Framework for Performance Benchmarking

To objectively assess the catalytic potential of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile, a standardized benchmark experiment is essential. The Suzuki-Miyaura coupling of an unactivated aryl chloride, such as 4-chloroanisole, with phenylboronic acid is an excellent model reaction. Aryl chlorides are more challenging substrates than their bromide or iodide counterparts, making this a stringent test of catalyst performance.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Libraries

For Researchers, Scientists, and Drug Development Professionals The 4-amino-2,6-dichloropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a ran...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-2,6-dichloropyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a range of biologically active molecules.[1][2] Its derivatives have shown promise as anticancer, antiviral, and antibacterial agents, often by inhibiting specific enzymatic pathways.[1][3] The development of compound libraries based on this scaffold is a key strategy in the quest for novel therapeutics.[4] However, the synthesis of a library is just the beginning. Rigorous validation of its biological activity is paramount to identify promising lead compounds and avoid costly dead ends.

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile synthesized libraries. We will delve into the causality behind experimental choices, present self-validating protocols, and compare potential findings with established alternatives, all supported by experimental data and authoritative sources.

The Validation Funnel: A Strategic Approach to Hit Identification

A tiered or funnel-based approach is the most efficient strategy for screening compound libraries.[5][6] This methodology is designed to progressively narrow down a large number of compounds to a small set of high-quality, validated hits. This process maximizes the use of resources by employing high-throughput, less complex assays at the initial stages and more detailed, resource-intensive assays for a smaller number of promising candidates.[6][7]

Here is a visual representation of a typical validation workflow:

Validation_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary & Tertiary Assays (MoA) cluster_3 Lead Optimization Primary_Screen High-Throughput Screening (HTS) (e.g., Cell Viability Assay) ~10,000s of compounds Dose_Response Dose-Response & IC50 Determination ~100s of compounds Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., Different viability marker) ~100s of compounds Dose_Response->Orthogonal_Assay Confirmed Hits Target_Engagement Target Engagement (e.g., In Vitro Kinase Assay) ~10s of compounds Orthogonal_Assay->Target_Engagement Prioritized Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) <10 compounds Target_Engagement->Selectivity_Profiling Mechanism Confirmed Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate Selective Compound

Caption: A typical validation workflow for compound library screening.

Part 1: Primary High-Throughput Screening (HTS) for Initial Hit Identification

The primary goal of HTS is to rapidly and cost-effectively screen a large library to identify initial "hits" that exhibit a desired biological effect. For compounds derived from the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold, which are often investigated for their anticancer properties, a cell-based viability assay is an excellent starting point.[8][9][10]

Recommended Assay: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[11] The mono-oxygenase enzyme, luciferase, catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is directly proportional to the number of viable cells.[11]

Why this choice?

  • High Sensitivity and Wide Dynamic Range: Luminescent assays are generally more sensitive than colorimetric or fluorescent assays, allowing for the detection of subtle changes in cell viability.[12][11]

  • Simple "Add-Mix-Read" Protocol: The homogenous nature of the assay simplifies automation and reduces the number of steps, making it ideal for HTS.

  • Robustness: These assays are known for their high Z' factor values (a statistical measure of assay quality), indicating a large separation between positive and negative controls.[13]

Detailed Protocol: High-Throughput Cell Viability Screening
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.[8]

    • Trypsinize, count, and resuspend cells to a predetermined optimal seeding density in a 384-well, white, clear-bottom plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the assay.

  • Compound Treatment:

    • Using an automated liquid handler, add the library compounds to the cell plates at a final concentration of 10 µM. Include a positive control (e.g., a known cytotoxic agent like Staurosporine) and a negative control (e.g., DMSO vehicle).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Assay Reagent Addition:

    • Equilibrate the plates and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development and Detection:

    • Incubate the plates at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.

    • Read the luminescence using a plate reader.

Part 2: Hit Confirmation and Unveiling the Mechanism of Action

A significant portion of initial hits from a primary screen can be false positives.[5] Therefore, the next crucial step is to confirm the activity of these hits and begin to investigate their mechanism of action (MoA).[6]

Dose-Response Curves and IC50 Determination

Instead of a single concentration, confirmed hits should be tested across a range of concentrations (typically a 10-point, 3-fold serial dilution) to determine their potency. The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds.

Orthogonal Assays

To further increase confidence in the hits, an orthogonal assay with a different readout should be employed.[14] For example, if a luminescent ATP-based assay was used for the primary screen, a colorimetric assay that measures metabolic activity through the reduction of a tetrazolium salt (e.g., MTT or XTT assay) can be used for confirmation.[12][15]

Delving Deeper: In Vitro Kinase Inhibition Assays

Many pyrimidine-based compounds are known to exert their effects by inhibiting protein kinases.[3][16][17] Therefore, a direct in vitro kinase assay is a logical next step to determine if the validated hits from the cell-based assays are acting on a specific kinase target.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Inhibits ADP ADP Phospho_Substrate->ADP Detection_Reagent Detection Reagent ADP->Detection_Reagent Signal Measurable Signal (Luminescence, Fluorescence, etc.) Detection_Reagent->Signal

Caption: The basic principle of an in vitro kinase assay.

Recommended Assay: ADP-Glo™ Kinase Assay

Principle: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Why this choice?

  • Universality: It can be used for virtually any kinase that utilizes ATP.[18]

  • High Sensitivity: It can detect low levels of kinase activity.

  • Resistance to Interference: The luminescent signal is less prone to interference from library compounds compared to fluorescence-based methods.[18]

Detailed Protocol: In Vitro Kinase Assay
  • Kinase Reaction:

    • In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation:

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition:

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

  • Signal Detection:

    • Read the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.

Part 3: Comparative Analysis and Data Interpretation

The ultimate goal of this validation process is to identify compounds that are not only potent but also superior to existing alternatives.

Data Presentation: A Comparative Table
CompoundCell Viability IC50 (µM) [MCF-7]Kinase Inhibition IC50 (µM) [Target Kinase]Known Inhibitor (e.g., Staurosporine) Kinase IC50 (µM)
Library Compound 12.50.80.01
Library Compound 2> 50> 500.01
Library Compound 35.21.50.01
Library Compound 41.80.50.01

This is a hypothetical data table for illustrative purposes.

Interpretation of Results:

  • Library Compound 1 & 4: These are promising hits. They exhibit both cellular and enzymatic activity. Compound 4 is more potent than Compound 1.

  • Library Compound 2: This is likely a non-hit or inactive at the tested concentrations.

  • Library Compound 3: This compound shows moderate activity.

  • Comparison to Known Inhibitor: While the library compounds may not be as potent as a non-selective, potent inhibitor like Staurosporine, they may offer better selectivity, which is a critical parameter for a successful drug candidate.

Conclusion and Future Directions

The validation of a compound library is a rigorous, multi-step process that requires careful experimental design and interpretation. By following a tiered approach, from high-throughput cellular screens to specific in vitro target-based assays, researchers can efficiently identify and prioritize promising hits from a 4-Amino-2,6-dichloropyrimidine-5-carbonitrile library.

The most promising compounds, like the hypothetical Compound 4, would then be subjected to further studies, including:

  • Selectivity Profiling: Screening against a panel of other kinases to determine its selectivity.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target.[5][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve its potency and other pharmacological properties.[7]

This systematic approach to validation ensures that only the most promising candidates advance in the drug discovery pipeline, ultimately increasing the probability of developing a novel and effective therapeutic.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Sartorius. Available at: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Protocol for Invitro Kinase Assay. Unknown Source. Available at: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]

  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. Available at: [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. PMC. Available at: [Link]

  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. Available at: [Link]

  • validation & confirmation of biological activity of hits. YouTube. Available at: [Link]

  • 4: Assay Considerations for Compound Library Screening. Basicmedical Key. Available at: [Link]

  • Chapter 9: Compound Library Design – Principles and Applications. Books.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC. Available at: [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PMC. Available at: [Link]

  • Design, Synthesis, in Silico and Biological Evaluation of Novel 4‐Aminopyrimidine‐5‐carbonitriles | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

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Comparative

A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile Derivatives and Standard Inhibitors for Targeting Oncogenic Kinases

A Technical Guide for Researchers in Drug Discovery In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Receptor Tyrosine Kinases (RTKs) suc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Receptor Tyrosine Kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) are critical regulators of cellular processes frequently dysregulated in cancer, making them prime targets for therapeutic intervention. This guide provides a comprehensive evaluation of a promising class of compounds, the 4-Amino-2,6-dichloropyrimidine-5-carbonitrile derivatives, and compares their binding affinities with established, clinically relevant kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of binding affinity data, detailed experimental protocols for its measurement, and insights into the underlying molecular interactions. By presenting a clear, evidence-based comparison, this guide aims to inform and empower strategic decisions in the pursuit of novel and more effective cancer therapeutics.

The Central Role of Binding Affinity in Drug Efficacy

Binding affinity, often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a fundamental parameter in drug discovery. It describes the strength of the interaction between a drug molecule and its biological target. A high binding affinity, indicated by a low Kd, Ki, or IC50 value, is often a prerequisite for potent therapeutic activity, as it allows the drug to effectively engage its target at lower concentrations, potentially minimizing off-target effects and associated toxicities. This guide will delve into the comparative binding affinities of novel pyrimidine derivatives and standard inhibitors against two key oncogenic kinases: VEGFR-2 and EGFR.

Comparative Analysis of Binding Affinities

The following sections provide a detailed comparison of the binding affinities of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile derivatives and standard inhibitors against VEGFR-2 and EGFR. The data presented is collated from various in vitro studies and is summarized for ease of comparison.

Targeting VEGFR-2: A Key Regulator of Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

A recent study on novel pyrimidine-5-carbonitrile derivatives has shown promising VEGFR-2 inhibitory activity. For instance, certain derivatives have demonstrated IC50 values in the sub-micromolar range, positioning them as potent inhibitors of this key angiogenic kinase.[2]

Compound/InhibitorTypeTargetBinding Affinity (IC50/Ki)Reference
Pyrimidine Derivative 11e Pyrimidine-5-carbonitrileVEGFR-2IC50: 0.61 µM[2]
Pyrimidine Derivative 12b Pyrimidine-5-carbonitrileVEGFR-2IC50: 0.53 µM[2]
Sorafenib Multi-kinase InhibitorVEGFR-2IC50: 90 nM[3]
Sunitinib Multi-kinase InhibitorVEGFR-2Ki: 9 nM[4]
Apatinib VEGFR-2 InhibitorVEGFR-2IC50: 1 nM[5]
Regorafenib Multi-kinase InhibitorVEGFR-2IC50: 4.2 nM (murine)[5]

As the data indicates, while the reported pyrimidine-5-carbonitrile derivatives show promising activity, the established inhibitors like Apatinib and Sunitinib exhibit significantly higher potency in in vitro assays. This highlights the ongoing need for optimization of the pyrimidine scaffold to enhance its binding affinity for VEGFR-2.

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1] The pyrimidine-5-carbonitrile derivatives, like many standard inhibitors, are designed to be ATP-competitive, binding to the kinase domain and preventing the transfer of phosphate from ATP to the receptor's tyrosine residues, thereby blocking downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 Transmembrane Domain Kinase Domain VEGF-A->VEGFR2:tm Binding & Dimerization PLCg PLCγ VEGFR2:kd->PLCg Phosphorylation PI3K PI3K VEGFR2:kd->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Pyrimidine Derivatives & Standard Inhibitors Inhibitor->VEGFR2:kd ATP Competition

VEGFR-2 signaling cascade and the point of inhibition by ATP-competitive inhibitors.

Targeting EGFR: A Driver of Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is another crucial RTK that, when mutated or overexpressed, can lead to uncontrolled cell growth and proliferation in various cancers.[6] Several generations of EGFR inhibitors have been developed, with varying efficacy against different EGFR mutations.

Recent research has explored pyrimidine-5-carbonitrile derivatives as potential EGFR inhibitors. One study reported a derivative, compound 10b , with a potent inhibitory concentration against wild-type EGFR.[7]

Compound/InhibitorTypeTargetBinding Affinity (IC50/Ki)Reference
Pyrimidine Derivative 10b Pyrimidine-5-carbonitrileEGFR (WT)IC50: 8.29 nM[7]
Pyrimidine Derivative 11b Pyrimidine-5-carbonitrileEGFR (WT)IC50: 90 nM[8]
Osimertinib 3rd Gen. EGFR InhibitorEGFR (T790M)IC50: ~1 nM[9]
Erlotinib 1st Gen. EGFR InhibitorEGFR (WT)IC50: ~2 nM[9]
Icotinib 1st Gen. EGFR InhibitorEGFR (WT)Binding Energy: -8.7 kcal/mol[10]

The data reveals that certain pyrimidine-5-carbonitrile derivatives, such as compound 10b , exhibit binding affinities comparable to or even exceeding some first-generation standard inhibitors like Erlotinib in specific assays.[7] This underscores the potential of this chemical scaffold for the development of novel EGFR-targeted therapies.

Upon ligand binding, EGFR dimerizes and activates its intracellular kinase domain, leading to the phosphorylation of downstream signaling molecules. This triggers multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[11] EGFR inhibitors, including the pyrimidine derivatives discussed, act by binding to the ATP-binding pocket of the kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR Transmembrane Domain Kinase Domain EGF->EGFR:tm Binding & Dimerization GRB2_SOS GRB2/SOS EGFR:kd->GRB2_SOS Phosphorylation PI3K PI3K EGFR:kd->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrimidine Derivatives & Standard Inhibitors Inhibitor->EGFR:kd ATP Competition

EGFR signaling cascade and the point of inhibition by ATP-competitive inhibitors.

Experimental Protocols for Binding Affinity Determination

The accurate determination of binding affinity is paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for three gold-standard techniques used to quantify protein-ligand interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[12] This allows for the determination of both kinetic parameters (association and dissociation rates) and equilibrium binding constants.

Experimental Workflow for SPR-based Kinase Inhibition Assay

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis node1 Immobilize Kinase on Sensor Chip node3 Inject Analyte over Kinase Surface node1->node3 node2 Prepare Analyte (Inhibitor) Dilutions node2->node3 node4 Monitor Association Phase node3->node4 node5 Inject Running Buffer node4->node5 node6 Monitor Dissociation Phase node5->node6 node7 Generate Sensorgram node6->node7 node8 Fit Data to Binding Model node7->node8 node9 Determine ka, kd, and KD node8->node9

A typical workflow for an SPR experiment to determine kinase-inhibitor binding kinetics.

Step-by-Step Protocol:

  • Immobilization of the Kinase:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified kinase (e.g., VEGFR-2 or EGFR kinase domain) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.[13]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a series of dilutions of the test compound (e.g., pyrimidine derivative or standard inhibitor) in the running buffer (e.g., HBS-EP+).

    • Include a buffer-only (blank) injection for background subtraction.

  • Binding Measurement:

    • Inject the analyte dilutions sequentially over the immobilized kinase surface at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to observe the association phase.

    • After the association phase, switch back to injecting only the running buffer to monitor the dissociation of the analyte from the kinase.

  • Data Analysis:

    • The resulting sensorgram (a plot of RU versus time) is corrected by subtracting the signal from a reference flow cell and the blank injection.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (Ka or Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Experimental Workflow for ITC-based Binding Analysis

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis node1 Prepare Kinase Solution in Sample Cell node3 Inject Inhibitor into Kinase Solution node1->node3 node2 Prepare Inhibitor Solution in Syringe node2->node3 node4 Measure Heat Change per Injection node3->node4 node5 Generate Titration Curve node4->node5 node6 Fit Data to a Binding Isotherm Model node5->node6 node7 Determine Kd, n, ΔH, and ΔS node6->node7 FP_Workflow cluster_prep Preparation cluster_run Assay cluster_analysis Data Analysis node1 Prepare Kinase, Fluorescent Tracer, and Test Inhibitor Solutions node2 Incubate Kinase, Tracer, and Inhibitor node1->node2 node3 Excite with Polarized Light node2->node3 node4 Measure Emitted Fluorescence Polarization node3->node4 node5 Plot Polarization vs. Inhibitor Concentration node4->node5 node6 Determine IC50 Value node5->node6

A typical workflow for a competitive FP assay to screen for kinase inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the kinase, a fluorescently labeled ligand (tracer) that is known to bind to the kinase, and the unlabeled test inhibitors in an appropriate assay buffer.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the kinase and the fluorescent tracer to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation and Measurement:

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent tracer.

Conclusion and Future Directions

The 4-Amino-2,6-dichloropyrimidine-5-carbonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors targeting key oncogenic drivers like VEGFR-2 and EGFR. While current derivatives demonstrate encouraging in vitro activity, further optimization is necessary to achieve the high potency and selectivity of established clinical inhibitors.

The experimental methodologies detailed in this guide provide a robust framework for the rigorous evaluation of binding affinity, a critical parameter in the iterative process of drug design and optimization. By leveraging these techniques, researchers can gain a deeper understanding of the structure-activity relationships of these pyrimidine derivatives and rationally design next-generation inhibitors with improved therapeutic profiles.

Future work should focus on synthesizing and evaluating a broader range of derivatives to explore the chemical space around this scaffold more comprehensively. Co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further design efforts. Ultimately, a multi-faceted approach that combines medicinal chemistry, structural biology, and rigorous biophysical characterization will be essential to unlock the full therapeutic potential of this promising class of compounds.

References

  • VEGFR-2 signaling pathways. [1][15]2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing. [2]3. VEGFR2 Selective Inhibitors. Selleckchem.com. [5]4. Apatinib (Rivoceranib, YN968D1). Selleckchem. [5]5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [15]6. EGF/EGFR Signaling Pathway. Creative Diagnostics. [6]7. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem. [9]8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [16]9. A Comparative Guide: Vegfr-2-IN-45 vs. Sunitinib in Renal Cell Carcinoma Models. Benchchem. [17]10. Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule. Frontiers in Oncology. [18]11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [19]12. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. Benchchem. [9]13. Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. [13]14. Isothermal Titration Calorimetry ITC. Protocols.io. [14]15. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. [20]16. Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical. [21]17. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [22]18. Overcoming EGFRG724S-mediated osimertinib resistance through unique binding characteristics of second-generation EGFR inhibitors. PMC. [23]19. Sunitinib malate. Tocris Bioscience. [4]20. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [24]21. EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [11]22. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [12]23. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [25]24. Fluorescence polarization (FP) assay for identification of vitamin D receptor (VDR) ligands. Thermo Fisher Scientific. [26]25. From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [27]26. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [3]27. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transduc. Oncotarget. [28]28. Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. Journal of Chemical Education. [29]29. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations. PMC. [30]30. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC. [31]31. Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ResearchGate. 32. Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [10]33. Osimertinib confers potent binding affinity to EGFR kinase domain duplication. PubMed. [32]34. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. PubMed. [33]35. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [34]36. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity. PMC. [35]37. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. PMC. [36]38. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing). [8]39. Overview of Biacore Surface Plasmon Resonance Technology. Creative Proteomics. [37]40. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [38]41. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. 42. A Comparative Guide: Vegfr-2-IN-45 vs. Sunitinib in Renal Cell Carcinoma Models. Benchchem. [17]43. Guide to Running an SPR Experiment. [No Source Found]. 44. Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate. [39]45. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [40]46. Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule. Frontiers. [18]47. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [41]48. New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT. [41]49. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals The integrity of our research and the safety of our laboratory personnel and environment are paramount. As a key intermediate in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research and the safety of our laboratory personnel and environment are paramount. As a key intermediate in pharmaceutical development, 4-Amino-2,6-dichloropyrimidine-5-carbonitrile (CAS No. 10132-07-7) demands rigorous adherence to safety protocols, not only during its use but, critically, through to its final disposal. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound and its associated waste streams. The causality behind each step is explained to ensure a deep, actionable understanding of the required safety measures.

Hazard Identification & Classification: Understanding the Risk

4-Amino-2,6-dichloropyrimidine-5-carbonitrile is classified as a hazardous substance.[1] A thorough understanding of its specific hazards is the foundation of safe handling and disposal. The primary risks are associated with direct contact and inhalation, necessitating careful containment and the use of appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

These classifications dictate that the compound must not be disposed of as common waste or discharged into the sanitary sewer system.[4][5] Its chemical structure as a halogenated organic compound places it under specific regulatory disposal requirements, primarily managed by the Environmental Protection Agency (EPA) and equivalent regional authorities.[6][7]

Essential Personal Protective Equipment (PPE) for Disposal

All waste handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure through inhalation, skin contact, or eye contact.[1]

Table 2: Required PPE for Handling Chemical Waste

PPE CategorySpecificationRationale and PurposeSource(s)
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects eyes and face from dust, splashes, and airborne particles.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving.Prevents skin contact and absorption of the chemical.[1][8]
Body Protection A lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and contamination of personal clothing.[8]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust can be generated.Protects the respiratory system from inhalation of harmful dust. All handling of the solid should occur in a fume hood.[1][8]
Foot Protection Closed-toe shoes, preferably chemical-resistant.Protects feet from spills.[1][8]

Core Disposal Principles: The "Why" Behind the Procedure

The disposal strategy for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is governed by its chemical properties and regulatory frameworks.

  • Hazardous Waste Designation: Due to its toxicity and irritation properties, all forms of this chemical waste are considered hazardous.[1][3] This mandates a cradle-to-grave management approach, where the waste is tracked from generation to final disposal.

  • Segregation of Halogenated Organics: This compound contains chlorine atoms, classifying it as a halogenated organic.[7] Halogenated waste streams must be segregated from non-halogenated streams.[7][8] The reason for this is that their high-temperature incineration requires specialized equipment, including "scrubbers," to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion to prevent environmental pollution.[6] Mixing waste streams can lead to regulatory non-compliance and create dangerous chemical reactions.

  • Institutional EHS is the Final Authority: Every research institution has an Environmental Health & Safety (EHS) department that manages hazardous waste. They are the operational authority for waste collection and disposal.[8] The procedures outlined here are best practices that align with general regulatory requirements, but you must always follow your specific institution's protocols.

Step-by-Step Disposal Protocols

Adherence to a systematic, step-by-step process is crucial for ensuring safety and compliance. All waste generation and handling should be performed within a certified chemical fume hood.[1][8]

Protocol 4.1: Disposal of Unused or Contaminated Solid Chemical
  • Container Preparation: Select a solid waste container that is compatible with the chemical, in good condition, and has a secure, sealable lid. This container must be designated for "Halogenated Organic Solid Waste."

  • Transfer of Waste: Carefully transfer the solid 4-Amino-2,6-dichloropyrimidine-5-carbonitrile into the designated waste container inside a chemical fume hood to minimize dust generation.[1][8]

  • Labeling: Immediately label the container. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "4-Amino-2,6-dichloropyrimidine-5-carbonitrile"[8]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")

    • The date of accumulation.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's EHS department. The storage area should have secondary containment.[8]

Protocol 4.2: Disposal of Contaminated Disposable Materials
  • Definition: This waste stream includes items such as gloves, weigh boats, paper towels, and other disposable labware that have come into direct contact with the chemical.

  • Collection: Place all contaminated disposable items into the same "Halogenated Organic Solid Waste" container as described in Protocol 4.1.[8] Do not mix with non-hazardous or other types of chemical waste.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste. While OSHA guidelines for cytotoxic drugs allow for residually contaminated sharps to be placed in infectious waste containers in some contexts, it is best practice to manage chemically contaminated sharps as hazardous chemical waste unless explicitly directed otherwise by your EHS department.[9]

Protocol 4.3: Disposal of Contaminated Liquid Waste
  • Context: This applies if the compound is dissolved in a solvent.

  • Segregation: As a halogenated compound, any solution containing 4-Amino-2,6-dichloropyrimidine-5-carbonitrile must be collected in a container specifically designated for "Halogenated Organic Liquid Waste."[7][8]

  • Container and Labeling: Use a sealable, chemical-resistant container. Label it clearly with "Hazardous Waste," the names of all chemical constituents (including solvents) with their approximate concentrations, and the relevant hazard warnings.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area with secondary containment to prevent spills.

Protocol 4.4: Decontamination of Non-Disposable Glassware and Equipment
  • Initial Rinse: Rinse the contaminated equipment (e.g., glassware, spatulas) with a suitable solvent in which the compound is soluble. This rinseate is now hazardous liquid waste.

  • Waste Collection: Collect the first one or two rinses in the designated "Halogenated Organic Liquid Waste" container.

  • Final Cleaning: After the initial hazardous rinse, the equipment can typically be washed using standard laboratory procedures.

  • Verification: The goal is to render the equipment free of hazardous chemical residue. The effectiveness of the cleaning procedure should be validated if the equipment is to be used for sensitive applications.

Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for waste generated during work with 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

G start Start: Waste Generated (4-Amino-2,6-dichloropyrimidine-5-carbonitrile) is_solid Is the waste primarily solid? start->is_solid is_disposable Is it disposable material (gloves, paper towels, etc.)? is_solid->is_disposable Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste_bin Collect in sealed, labeled 'Halogenated Organic SOLID Waste' container. is_disposable->solid_waste_bin Yes is_disposable->solid_waste_bin No (Unused Chemical) is_equipment Is it non-disposable equipment/glassware? is_liquid->is_equipment No liquid_waste_bin Collect in sealed, labeled 'Halogenated Organic LIQUID Waste' container. is_liquid->liquid_waste_bin Yes decon Perform Decontamination Protocol (4.4): 1. Initial solvent rinse. 2. Collect rinseate as liquid waste. is_equipment->decon Yes store Store waste container in designated Satellite Accumulation Area with secondary containment. solid_waste_bin->store liquid_waste_bin->store decon->liquid_waste_bin contact_ehs Contact Institutional EHS for waste pickup and final disposal. store->contact_ehs

Caption: Disposal decision workflow for 4-Amino-2,6-dichloropyrimidine-5-carbonitrile.

Conclusion

The proper disposal of 4-Amino-2,6-dichloropyrimidine-5-carbonitrile is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, using the correct PPE, and rigorously following segregated waste protocols, researchers can ensure they are protecting themselves, their colleagues, and the community. Always consult your institution's specific Environmental Health & Safety guidelines as the ultimate authority for waste management.

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